Clomiphene
Description
Properties
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRPKYJQBWNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-41-9 (citrate (1:1)) | |
| Record name | Clomifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022843 | |
| Record name | Clomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clomifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/, 4.14e-04 g/L | |
| Record name | Clomifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clomifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
911-45-5 | |
| Record name | Clomiphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clomifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.5-118, MP: 116.5-118 °C /CITRATE/ | |
| Record name | Clomifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Clomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of clomiphene citrate, a widely used selective estrogen receptor modulator (SERM). The following sections delve into its interaction with estrogen receptors, the subsequent signaling cascades, and its physiological effects, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Selective Estrogen Receptor Modulation
This compound citrate's primary mechanism of action lies in its ability to act as a selective estrogen receptor modulator (SERM).[1] It exhibits both estrogen agonist and antagonist properties, depending on the target tissue.[2] This dual activity is central to its therapeutic effects, particularly in the induction of ovulation.
This compound citrate is a triphenylethylene derivative and exists as a mixture of two geometric isomers: enthis compound ((E)-clomiphene) and zuthis compound ((Z)-clomiphene).[3] Enthis compound is the more potent anti-estrogenic isomer, while zuthis compound exhibits weaker estrogenic activity.[4] The typical ratio of enthis compound to zuthis compound in commercial preparations is approximately 62:38.[3]
Interaction with Estrogen Receptors
This compound citrate exerts its effects by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ, in various tissues, including the hypothalamus, pituitary gland, and ovary.[5] By binding to these receptors, this compound citrate can either block the action of endogenous estrogen (antagonistic effect) or mimic its effects (agonistic effect).[2]
The anti-estrogenic activity of this compound citrate is particularly crucial in the hypothalamus. It blocks the negative feedback effect of circulating estrogen on the hypothalamus, leading to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[6] This, in turn, stimulates the anterior pituitary gland to increase the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[7]
Downstream Signaling and Physiological Effects
The increased levels of FSH and LH have profound effects on the ovaries. FSH stimulates the growth and maturation of ovarian follicles.[8] As the follicles develop, they produce increasing amounts of estradiol. The surge in LH triggers ovulation, the release of a mature egg from the dominant follicle.[8]
In some tissues, this compound citrate can have estrogenic effects. For instance, it can have agonistic effects on the endometrium, although this is generally weaker than that of endogenous estrogen.[5]
A secondary mechanism of action involves the ubiquitin-proteasome pathway. Research has shown that this compound citrate can induce the ubiquitination and subsequent degradation of ERα in endometrial cancer cells, suggesting a potential role in regulating estrogen receptor levels.[9]
Quantitative Data
Binding Affinities of this compound Citrate and its Isomers to Estrogen Receptors
The binding affinities of this compound citrate and its isomers for estrogen receptors are crucial for understanding their potency and selectivity. The following table summarizes available quantitative data.
| Compound | Estrogen Receptor | Binding Affinity (IC50 / RBA) | Reference |
| This compound Citrate | ER (general) | IC50 = 16 µM | [10] |
| Enthis compound | ER (nuclear) | RBA = 2% (Estradiol = 100%) | [11] |
| Zuthis compound | ER (nuclear) | Lower affinity than enthis compound | [11] |
RBA: Relative Binding Affinity
Effects of this compound Citrate on Gonadotropin Levels
Clinical studies have quantified the dose-dependent effects of this compound citrate on FSH and LH levels in women.
| Dose of this compound Citrate | Change in FSH Levels | Change in LH Levels | Study Population | Reference |
| 100 mg/day for 5 days | No significant increase | Early, attenuated rise | Normally cycling monkeys | [12] |
| 150 IU gonadotropin + 100 mg CC | Lower serum FSH vs. 450 IU | Not specified | Poor responders in IVF | [13] |
| Low doses (25, 50, 100 mg) | Dose-dependent increase | Dose-dependent increase | Normally menstruating fertile women | [14] |
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to estrogen receptors.
Materials:
-
Rat uterine cytosol preparation (source of ER)
-
[3H]-17β-estradiol (radioligand)
-
Test compound (e.g., this compound citrate)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Protocol:
-
Prepare rat uterine cytosol from ovariectomized female rats.[9]
-
In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate bound from free radioligand using dextran-coated charcoal. The charcoal adsorbs the free radioligand.
-
Centrifuge the tubes and collect the supernatant containing the receptor-bound radioligand.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[15]
Luciferase Reporter Gene Assay for Estrogen Receptor Activity
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Materials:
-
A suitable cell line expressing ERα and/or ERβ (e.g., MCF-7, T47D, or HEK293 cells transfected with ER expression vectors).[16][17]
-
A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
-
Transfection reagent.
-
Test compound (e.g., this compound citrate).
-
Luciferase assay substrate (luciferin).
-
Luminometer.
Protocol:
-
Transfect the cells with the ERE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound. Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle).
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence produced using a luminometer.
-
The level of luminescence is proportional to the transcriptional activity of the estrogen receptor.[17]
Western Blot Analysis for Ubiquitinated ERα
This technique is used to detect the ubiquitination of ERα following treatment with a compound like this compound citrate.
Materials:
-
Cell line expressing ERα (e.g., Ishikawa human endometrial cancer cells).[9]
-
Test compound (e.g., this compound citrate).
-
Proteasome inhibitor (e.g., MG132).
-
Cell lysis buffer.
-
Antibodies: primary antibody against ERα, primary antibody against ubiquitin, and appropriate secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes.
-
Chemiluminescent substrate.
Protocol:
-
Culture the cells and treat them with the test compound, with or without a proteasome inhibitor.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. A ladder of higher molecular weight bands above the main ERα band indicates ubiquitination.
-
To confirm, perform immunoprecipitation for ERα followed by Western blotting for ubiquitin.[18]
Radioimmunoassay (RIA) for FSH and LH
RIA is a highly sensitive method for quantifying hormone levels in biological samples.
Materials:
-
Patient serum or plasma samples.
-
Radiolabeled hormone (e.g., ¹²⁵I-FSH or ¹²⁵I-LH).
-
Specific antibody against the hormone of interest (anti-FSH or anti-LH).
-
Standard solutions of the hormone with known concentrations.
-
Precipitating agent (e.g., second antibody or polyethylene glycol) to separate antibody-bound from free hormone.
-
Gamma counter.
Protocol:
-
A known amount of radiolabeled hormone is mixed with a specific antibody.
-
The patient's sample (containing an unknown amount of the hormone) or a standard solution is added to the mixture.
-
The unlabeled hormone in the sample or standard competes with the radiolabeled hormone for binding to the limited number of antibody sites.
-
After incubation, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
The concentration of the hormone in the patient's sample is determined by comparing its radioactivity with a standard curve generated from the known concentrations of the standards.[19][20][21]
Signaling Pathways and Experimental Workflows
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. flabslis.com [flabslis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. This compound citrate, Estrogen receptor modulator (SERM) (CAS 50-41-9) | Abcam [abcam.com]
- 11. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive dose-response study of this compound citrate for enhancement of the primate ovarian/menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomised controlled trial on the effect of this compound citrate and gonadotropin dose on ovarian response markers and IVF outcomes in poor responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. eco.korea.ac.kr [eco.korea.ac.kr]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tech.snmjournals.org [tech.snmjournals.org]
An In-Depth Technical Guide to the Pharmacology of Enclomiphene and Zuclomiphene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene citrate, a widely prescribed medication for ovulatory dysfunction, is a racemic mixture of two geometric isomers: enthis compound and zuthis compound. These isomers possess distinct and often opposing pharmacological properties, which are critical to understand for targeted drug development and clinical application. This technical guide provides a comprehensive comparison of the pharmacology of enthis compound and zuthis compound, focusing on their core mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and the downstream signaling pathways they modulate. This document synthesizes quantitative data into comparative tables, details relevant experimental methodologies, and provides visual representations of key biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Enthis compound and zuthis compound, the (E)- and (Z)-isomers of this compound respectively, are selective estrogen receptor modulators (SERMs) that exhibit tissue-specific estrogen agonist and antagonist activities.[1][2] While this compound citrate is typically administered as a mixture (approximately 62% enthis compound and 38% zuthis compound), their individual pharmacological profiles are markedly different.[1] Enthis compound is predominantly an estrogen receptor antagonist, while zuthis compound acts as a partial agonist.[3][4] This fundamental difference in their interaction with estrogen receptors (ERs) leads to divergent effects on the hypothalamic-pituitary-gonadal (HPG) axis and overall endocrine function.[3][4] Understanding these differences is paramount for the development of more targeted therapies for conditions such as hypogonadism and infertility.
Mechanism of Action
Enthis compound: The Estrogen Receptor Antagonist
Enthis compound functions primarily as a competitive antagonist of estrogen receptors, particularly in the hypothalamus.[5][6] By blocking the binding of endogenous estradiol to these receptors, it disrupts the negative feedback loop that estrogen exerts on the HPG axis.[5][6] This disinhibition leads to an increased pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[7] The elevated GnRH levels, in turn, stimulate the anterior pituitary gland to secrete greater amounts of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][8] In men, the increased LH stimulates the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[5][8]
Zuthis compound: The Partial Estrogen Receptor Agonist
In contrast to enthis compound, zuthis compound exhibits partial estrogen receptor agonist activity.[3][4] This means that while it can bind to estrogen receptors, it elicits a weaker estrogenic response compared to estradiol. In the context of the HPG axis, the estrogenic effects of zuthis compound can contribute to the negative feedback on the hypothalamus and pituitary, potentially dampening the secretion of GnRH, LH, and FSH.[4] This activity can counteract the intended therapeutic effect of enthis compound when administered as part of this compound citrate.
Receptor Binding Affinity
One study investigating the antitumor activity of this compound analogs in MCF-7 human mammary carcinoma cells, which are rich in estrogen receptors, provided insights into their relative binding affinities (RBA) for the nuclear estrogen receptor (RE), with estradiol set at 100%.[9]
Table 1: Relative Binding Affinity for Estrogen Receptors
| Compound | Relative Binding Affinity (RBA) for RE (Estradiol = 100%) | Reference |
| Enthis compound | 2% | [9] |
| Zuthis compound | Lower than enthis compound (inferred from its lower antitumor activity at low doses) | [9] |
It is important to note that another source suggests zuthis compound binds more strongly to estrogen receptors than enthis compound, which would contradict the inference from the antitumor study.[10] This highlights the need for further direct comparative binding studies.
Pharmacokinetics
The pharmacokinetic profiles of enthis compound and zuthis compound differ significantly, particularly in their elimination half-lives. This disparity has important clinical implications, as it leads to an accumulation of the longer-acting isomer, zuthis compound, during chronic administration of this compound citrate.[5][11]
Table 2: Pharmacokinetic Parameters of Enthis compound and Zuthis compound
| Parameter | Enthis compound | Zuthis compound | Reference |
| Elimination Half-life | ~10 hours | ~30-50 days | [11] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | ~7 hours | |
| Accumulation with Chronic Dosing | Minimal | Significant | [5][11] |
Pharmacodynamics: Effects on Hormone Levels
The opposing mechanisms of action of enthis compound and zuthis compound translate into different effects on key reproductive hormones. Clinical studies have demonstrated the impact of these isomers, both individually and as a mixture in this compound citrate, on hormone levels in men with hypogonadism.
Table 3: Effects of Enthis compound and this compound Citrate on Hormone Levels in Hypogonadal Men
| Hormone | Enthis compound | This compound Citrate | Reference |
| Total Testosterone | Significant Increase | Significant Increase | [3][8] |
| Luteinizing Hormone (LH) | Significant Increase | Increase | [8] |
| Follicle-Stimulating Hormone (FSH) | Significant Increase | Increase | [8] |
| Estradiol | Decrease or minimal change | Increase | [3] |
A study comparing enthis compound to this compound in men with hypogonadism found that while both effectively raised testosterone levels, enthis compound was associated with a decrease in estradiol levels, whereas this compound led to an increase.[3] This is likely due to the estrogenic activity of the accumulating zuthis compound isomer in the this compound mixture.
Signaling Pathways
The binding of enthis compound and zuthis compound to estrogen receptors initiates distinct downstream signaling cascades.
Enthis compound's Antagonistic Pathway
Enthis compound, by blocking the estrogen receptor in the hypothalamus, prevents the receptor's conformational change that is necessary for the recruitment of coactivator proteins. This maintains the transcriptional repression of genes involved in the negative feedback of GnRH secretion, leading to increased GnRH pulse frequency.
Zuthis compound's Agonistic Pathway
Zuthis compound, acting as a partial agonist, can induce a conformational change in the estrogen receptor that allows for the recruitment of some coactivator proteins, albeit less efficiently than estradiol. This can lead to a partial activation of the negative feedback pathway, potentially suppressing GnRH release.
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
This assay is used to determine the relative binding affinities of enthis compound and zuthis compound for the estrogen receptor.
Objective: To quantify the concentration of enthis compound and zuthis compound required to inhibit the binding of a radiolabeled estrogen (e.g., [³H]-estradiol) to the estrogen receptor by 50% (IC₅₀).
Methodology:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or cell lysates from ER-expressing cell lines (e.g., MCF-7) is prepared as the source of estrogen receptors.[12]
-
Incubation: A constant concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled enthis compound or zuthis compound.[12]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.[12]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
References
- 1. Enclomifene - Wikipedia [en.wikipedia.org]
- 2. Zuclomifene - Wikipedia [en.wikipedia.org]
- 3. maximustribe.com [maximustribe.com]
- 4. Qualitative differences in estrogenic/antiestrogenic effects of this compound and zuthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum concentrations of enthis compound and zuthis compound across consecutive cycles of this compound citrate therapy in anovulatory infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. news-medical.net [news-medical.net]
- 8. Testosterone restoration using enthis compound citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. valhallavitality.com [valhallavitality.com]
- 11. mensreproductivehealth.com [mensreproductivehealth.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Clomiphene Signaling Pathway in the Hypothalamic-Pituitary-Gonadal Axis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Clomiphene citrate is a non-steroidal, triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1] It is primarily utilized for ovulation induction in anovulatory infertility and is increasingly used off-label for the treatment of male hypogonadism.[2][3] Its mechanism of action is centered on the hypothalamic-pituitary-gonadal (HPG) axis, where it functions as an estrogen receptor antagonist. By inhibiting the negative feedback of estradiol on the hypothalamus, this compound effectively increases the pulsatile release of gonadotropin-releasing hormone (GnRH), leading to elevated secretion of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This guide provides an in-depth examination of this signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the biochemical and physiological effects of this compound on the HPG axis.
Core Signaling Pathway of this compound Citrate
This compound's primary therapeutic effect originates from its interaction with estrogen receptors (ERs) within the hypothalamus.[1][4] In a normally functioning HPG axis, circulating estradiol exerts negative feedback on both the hypothalamus and the pituitary gland, moderating the release of GnRH and gonadotropins, respectively.
This compound, by competitively binding to hypothalamic ERs, blocks the action of endogenous estradiol.[6] This blockade leads the hypothalamus to perceive a state of estrogen deficiency.[7] In response, the hypothalamus increases the frequency and amplitude of GnRH pulses.[1][8] This amplified GnRH signal stimulates the anterior pituitary gland to enhance its secretion of LH and FSH.[4][9]
The subsequent effects are sex-specific:
-
In Males: Increased LH levels stimulate the testicular Leydig cells to produce more testosterone. The rise in FSH acts on Sertoli cells, supporting spermatogenesis.[10][11] This makes this compound an effective therapy for secondary hypogonadism, as it elevates endogenous testosterone production while preserving fertility.[12]
-
In Females: The increase in FSH promotes the growth and maturation of ovarian follicles. The developing follicles produce estrogen, and the sustained hormonal stimulation culminates in an LH surge that triggers ovulation.[9][13]
Caption: this compound's mechanism of action on the male HPG axis.
Pharmacodynamics and Receptor Interactions
This compound is a mixture of two geometric isomers, enthis compound and zuthis compound, which possess distinct pharmacodynamic properties.[1] Enthis compound is the more potent anti-estrogen and is primarily responsible for the increase in gonadotropins, while zuthis compound has weaker estrogenic activity and a significantly longer half-life.[5]
The drug and its metabolites exhibit varying affinities for estrogen receptor subtypes ERα and ERβ. This compound itself has a relatively low affinity for the ER compared to estradiol. However, its major active metabolite, 4-hydroxythis compound, demonstrates a binding affinity that can be significantly higher than that of estradiol.[1] Studies have shown that this compound acts as an agonist or antagonist at ERα depending on the concentration of coexisting estradiol, but it functions as a pure antagonist at ERβ.[14][15]
| Compound | Target Receptor | Binding Affinity (nM) | Relative Affinity vs. Estradiol | Citation(s) |
| This compound | ERα | ~100 | 0.1 - 12% | [1] |
| 4-Hydroxythis compound | ERα | ~2.4 | 89 - 251% | [1] |
| (E)-4-Hydroxyclomifene | ER | - | 285% | [1] |
| (Z)-4-Hydroxyclomifene | ER | - | 16% | [1] |
| N-desethylthis compound | ERα | ~125 | - | [1] |
| 4-Hydroxy-N-desethylthis compound | ERα | ~1.4 | - | [1] |
| Table 1: Binding Affinities of this compound and its Metabolites for Estrogen Receptors. |
Quantitative Effects on HPG Axis Hormones
Administration of this compound citrate leads to predictable and significant increases in serum gonadotropin and testosterone levels. Numerous clinical studies have quantified these changes, particularly in hypogonadal men. The data consistently show a robust elevation in LH, FSH, and total testosterone.
| Study Population | Dosage | Duration | Hormone | Baseline (Mean) | Post-Treatment (Mean) | % Increase | Citation(s) |
| Hypogonadal Men (<400 ng/dL) | 25 mg/day | 3 months | Testosterone | 309 ng/dL | 642 ng/dL | 107.8% | [1] |
| Healthy Men (25-38 yrs) | 50 mg/day | 30 days | Testosterone | - | - | 146% | [16] |
| Healthy Men (25-38 yrs) | 50 mg/day | 30 days | LH | - | - | 177% | [16] |
| Healthy Men (25-38 yrs) | 50 mg/day | 30 days | FSH | - | - | 170% | [16] |
| Younger Men (Normal) | 50 mg/day | 8 months | Testosterone | - | +870 ng/dL | - | [1] |
| Elderly Men (Normal) | 50 mg/day | 8 months | Testosterone | - | +490 ng/dL | - | [1] |
| Subfertile Men | 25 mg q.d. or 50 mg q.o.d. | 6 months | Testosterone | 358 ng/dL | +181.8 ng/dL | 50.8% | [17] |
| Table 2: Summary of Quantitative Effects of this compound Citrate on Serum Hormone Levels in Men. |
Key Experimental Protocols
Protocol: Quantification of Serum Hormones
Objective: To measure concentrations of Total Testosterone, LH, and FSH in serum samples.
Methodology: Automated chemiluminescent immunoassay is a standard method.
-
Sample Collection: Collect whole blood via venipuncture into a serum separator tube.
-
Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes.
-
Storage: Aspirate serum and store at -80°C until analysis.
-
Assay: Use a validated commercial immunoassay kit (e.g., from Roche, Abbott, Siemens) on an automated platform. The assay typically involves a competitive (for Testosterone) or sandwich (for LH/FSH) principle where a chemiluminescent signal is generated, and its intensity is proportional to the analyte concentration.
-
Quantification: Generate a standard curve using calibrators of known concentrations. Interpolate the hormone concentrations of unknown samples from this curve.
Protocol: Assessment of Gonadotropin Pulsatility
Objective: To characterize the frequency and amplitude of LH and FSH secretory pulses.[18]
Methodology: This protocol requires frequent blood sampling to capture the dynamic nature of hormone release.[8]
-
Catheterization: Place an intravenous catheter in a forearm vein of the subject.
-
Sampling: Draw blood samples every 10 minutes for a period of 6 to 8 hours.[8][19]
-
Processing: Immediately place samples in chilled tubes, centrifuge to separate plasma or serum, and freeze at -80°C.
-
Hormone Assay: Measure LH and FSH concentrations in all collected samples using a high-sensitivity assay as described in Protocol 4.1.
-
Pulse Analysis: Analyze the resulting time-series data using a validated computer algorithm (e.g., Munro, Cluster).[20] These algorithms identify statistically significant hormone pulses by considering factors like peak height, duration, and intra-assay variance.
-
Outcome Measures: The primary outcomes are pulse frequency (number of pulses per study period) and pulse amplitude (the incremental rise of the hormone concentration from the preceding nadir to the peak).[8]
Caption: Workflow for gonadotropin pulsatility measurement.
Protocol: Clinical Trial for Efficacy Assessment
Objective: To evaluate the efficacy of this compound citrate in elevating testosterone levels in men with secondary hypogonadism.
Methodology: A prospective, open-label study design is often employed.
-
Subject Recruitment: Screen and enroll male subjects based on inclusion criteria (e.g., age 18-60, two separate morning total testosterone levels < 300 ng/dL, normal LH/FSH) and exclusion criteria (e.g., primary hypogonadism, liver disease).
-
Baseline Assessment: At a baseline visit, collect blood samples to measure total testosterone, free testosterone, estradiol, LH, and FSH. Administer a validated symptom questionnaire (e.g., Androgen Deficiency in Aging Males - ADAM).[12][21]
-
Intervention: Prescribe this compound citrate at a starting dose of 25 mg daily or every other day.[17]
-
Follow-up and Monitoring: Schedule follow-up visits at 3, 6, and 12 months. At each visit, repeat hormone level measurements and the symptom questionnaire. Monitor for any adverse effects.
-
Data Analysis: Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare baseline and post-treatment hormone levels and symptom scores. A p-value < 0.05 is typically considered statistically significant.
Caption: General workflow for a clinical efficacy trial of this compound.
Conclusion
The signaling pathway of this compound citrate within the hypothalamic-pituitary-gonadal axis is a well-characterized example of pharmacological modulation of a core endocrine feedback loop. By acting as an estrogen receptor antagonist at the level of the hypothalamus, this compound initiates a predictable cascade that results in increased gonadotropin secretion and subsequent gonadal steroidogenesis and gametogenesis. The quantitative data from numerous studies confirm its efficacy in significantly raising testosterone, LH, and FSH levels. The experimental protocols outlined provide a framework for researchers to further investigate its effects and for clinicians to monitor its therapeutic application. This comprehensive understanding is vital for its continued use in reproductive medicine and for the development of future SERMs.
References
- 1. Clomifene - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ro.co [ro.co]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Ceiling effect of this compound citrate on the testosterone to estradiol ratio in eugonadal infertile men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 8. Evidence for a hypothalamic site of action of this compound citrate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. gamedaymenshealth.com [gamedaymenshealth.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypothalamic-Pituitary-Testicular Axis Effects and Urinary Detection Following this compound Administration in Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Temporal Changes of this compound on Testosterone Levels and Semen Parameters in Subfertile Men - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Motivations and Methods for Analyzing Pulsatile Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Gonadotropin pulsatility in a stimulated cycle: this compound citrate increases pulse amplitudes of both luteinizing hormone and follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjarr.com [wjarr.com]
An In-depth Technical Guide to the Molecular Targets of Clomiphene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene, a widely prescribed selective estrogen receptor modulator (SERM), is a racemic mixture of two geometric isomers: enthis compound and zuthis compound. These isomers exhibit distinct pharmacodynamic profiles, primarily targeting estrogen receptors (ERs) to modulate estrogenic signaling. This technical guide provides a comprehensive overview of the molecular targets of enthis compound and zuthis compound, detailing their binding affinities, pharmacodynamics, and the signaling pathways they influence. The document includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound citrate is a non-steroidal triphenylethylene derivative that has been in clinical use for decades, primarily for the induction of ovulation in anovulatory women. It is composed of two stereoisomers: enthis compound ((E)-clomiphene) and zuthis compound ((Z)-clomiphene), typically in a ratio of approximately 62% to 38%, respectively[1][2]. The distinct pharmacological activities of these isomers are central to the overall effect of this compound and are of significant interest for the development of isomer-specific therapies. Enthis compound is predominantly an estrogen receptor antagonist, while zuthis compound possesses more estrogenic (agonist) properties[1][3][4]. Their primary molecular targets are the estrogen receptors, ERα and ERβ, through which they exert tissue-specific effects.
Molecular Targets: Estrogen Receptors
The principal molecular targets of both enthis compound and zuthis compound are the nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). As selective estrogen receptor modulators (SERMs), their interaction with these receptors is complex, leading to either agonistic or antagonistic effects depending on the specific isomer, the target tissue, and the local concentration of endogenous estrogens[2][5].
Binding Affinity and Pharmacodynamics
The differential effects of enthis compound and zuthis compound stem from their distinct binding affinities and subsequent modulation of the estrogen receptors. Enthis compound's potent anti-estrogenic activity is the primary driver of the desired therapeutic effect in contexts like male hypogonadism, by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland[1][6][7]. Conversely, zuthis compound's estrogenic actions can contribute to some of the side effects associated with this compound treatment[7]. While specific Ki values for each isomer at ERα and ERβ are not consistently reported across the literature, relative binding affinity (RBA) studies and functional assays provide a clear picture of their differential activities.
Table 1: Comparative Pharmacodynamics of Enthis compound and Zuthis compound
| Feature | Enthis compound | Zuthis compound | References |
| Isomer Type | (E)-clomiphene (trans-isomer) | (Z)-clomiphene (cis-isomer) | [1][2] |
| Primary Activity | Estrogen Receptor Antagonist | Estrogen Receptor Agonist/Partial Agonist | [1][4] |
| Effect on HPG Axis | Stimulates GnRH, LH, and FSH release | Can have antigonadotropic effects | [1][6] |
| Effect on Testosterone | Increases testosterone levels | May decrease testosterone levels | [1] |
| Relative Binding Affinity for ER | Lower than zuthis compound | Higher than enthis compound | [8][9] |
| Clinical Focus | Treatment of secondary hypogonadism | Contributes to side effects of this compound | [7] |
Signaling Pathways
The primary mechanism of action of this compound isomers involves the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Hypothalamic-Pituitary-Gonadal (HPG) Axis
In the hypothalamus, enthis compound acts as an estrogen antagonist, blocking the negative feedback inhibition normally exerted by circulating estradiol. This leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). GnRH then stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In males, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH supports spermatogenesis. Zuthis compound, with its estrogenic properties, can have a lesser effect or even an inhibitory effect on this axis.
Intracellular Estrogen Receptor Signaling
Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus. As an antagonist, enthis compound induces a conformational change in the ER that prevents the recruitment of co-activators and promotes the binding of co-repressors, thereby inhibiting the transcription of estrogen-responsive genes. In contrast, zuthis compound, as an agonist, induces a conformational change that facilitates the recruitment of co-activators and initiates gene transcription.
Experimental Protocols
The characterization of the molecular interactions of this compound isomers with estrogen receptors relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[3H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (positive control)
-
Enthis compound and Zuthis compound (test compounds)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Homogenize rat uterine tissue in ice-cold TEDG buffer. Centrifuge to remove cellular debris and then ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of uterine cytosol and a single concentration of [3H]-17β-estradiol.
-
Competition: Add increasing concentrations of unlabeled 17β-estradiol (for the standard curve), enthis compound, or zuthis compound to the respective tubes. Include tubes with only the radioligand (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the tubes overnight at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the pellets to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the hydroxyapatite and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the radioligand binding). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the estrogen receptor in response to a test compound.
Materials:
-
Human cell line (e.g., MCF-7 or HEK293) stably transfected with:
-
An expression vector for ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
-
-
Cell culture medium and supplements.
-
17β-estradiol (positive control for agonism).
-
ICI 182,780 (fulvestrant) (positive control for antagonism).
-
Enthis compound and Zuthis compound (test compounds).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: Culture the stably transfected cells under appropriate conditions. Seed the cells into 96-well plates and allow them to attach overnight.
-
Agonist Assay: Treat the cells with increasing concentrations of 17β-estradiol, enthis compound, or zuthis compound. Include a vehicle control.
-
Antagonist Assay: Co-treat the cells with a fixed concentration of 17β-estradiol (that gives a submaximal response) and increasing concentrations of enthis compound or zuthis compound. Include a control with 17β-estradiol alone.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist activity: Plot the luminescence against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).
-
Antagonist activity: Plot the percentage inhibition of the estradiol-induced response against the log concentration of the test compound to determine the IC50.
-
Conclusion
Enthis compound and zuthis compound, the constituent isomers of this compound, exhibit distinct and often opposing activities at their primary molecular targets, the estrogen receptors ERα and ERβ. Enthis compound's profile as a potent estrogen antagonist makes it a valuable therapeutic agent for conditions such as secondary male hypogonadism by stimulating the HPG axis. In contrast, zuthis compound's estrogenic properties contribute to the mixed agonist/antagonist profile of this compound and are associated with some of its side effects. A thorough understanding of their differential molecular interactions, as elucidated through binding and functional assays, is crucial for the rational design and development of next-generation SERMs with improved efficacy and safety profiles. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Enclomifene - Wikipedia [en.wikipedia.org]
- 2. Clomifene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Zuthis compound | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Enthis compound Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. valhallavitality.com [valhallavitality.com]
- 9. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Gene Expression Profiling of Clomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene citrate, a selective estrogen receptor modulator (SERM), is a widely utilized therapeutic agent for ovulation induction. Its mechanism of action, primarily centered on the modulation of estrogen receptor signaling, leads to a cascade of downstream effects on gene expression that are critical to its efficacy and potential side effects. This technical guide provides a comprehensive overview of the in vitro gene expression profiling of this compound citrate, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of reproductive biology, pharmacology, and drug development.
Introduction
This compound citrate's therapeutic effect is initiated by its competitive binding to estrogen receptors in the hypothalamus. This action blocks the negative feedback of endogenous estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). Consequently, the pituitary gland secretes elevated levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulate follicular development and ovulation. Beyond this primary mechanism, this compound citrate exerts direct effects on various cell types within the reproductive system, including oocytes, granulosa cells, and endometrial cells, thereby modulating a wide array of genes involved in cellular processes such as proliferation, differentiation, and apoptosis. Understanding these molecular changes is paramount for optimizing therapeutic strategies and mitigating adverse effects.
Quantitative Gene Expression Analysis
In vitro studies utilizing advanced transcriptomic techniques, such as RNA sequencing (RNA-seq), have begun to elucidate the specific genes modulated by this compound citrate. A key study on porcine oocytes provides significant insight into these changes.
Differentially Expressed Genes in Porcine Oocytes
A comprehensive RNA-seq analysis of porcine oocytes matured in vitro with this compound citrate identified 510 differentially expressed genes (DEGs). Of these, 391 genes were found to be upregulated, while 119 were downregulated, based on a significance threshold of a p-value less than or equal to 0.05 and an absolute log2 fold change greater than 0.5.[1][2]
A selection of key upregulated genes implicated in critical biological processes is presented in the table below.
| Gene Symbol | Gene Name | Putative Function |
| MAPK3 | Mitogen-activated protein kinase 3 | Oocyte competence, meiotic progression |
| AKT1 | AKT serine/threonine kinase 1 | Cell survival, follicular development |
| TOX3 | TOX high mobility group box family member 3 | Estrogen signaling |
| SOCS1 | Suppressor of cytokine signaling 1 | Regulation of cytokine signaling |
| NCOA3 | Nuclear receptor coactivator 3 | Estrogen signaling, embryo development |
| Table 1: Key upregulated genes in porcine oocytes following in vitro treatment with this compound citrate.[1] |
Experimental Protocols
The following sections provide detailed methodologies for conducting in vitro gene expression analysis of this compound citrate. These protocols are synthesized from established practices and can be adapted for various cell types, including oocytes, granulosa cells, and endometrial cell lines.
In Vitro Cell Culture and this compound Citrate Treatment
Objective: To expose a chosen cell type to this compound citrate in a controlled in vitro environment.
Materials:
-
Target cells (e.g., cumulus-oocyte complexes, granulosa cells, Ishikawa endometrial adenocarcinoma cells)
-
Appropriate cell culture medium
-
This compound citrate stock solution
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture plates
Procedure:
-
Cell Seeding: Plate the cells at a predetermined density in the appropriate culture vessel and allow them to adhere and stabilize.
-
Treatment Preparation: Prepare a working solution of this compound citrate in the cell culture medium at the desired concentration. A common concentration used in porcine oocyte studies is 10⁻⁶M.[1]
-
Treatment Administration: Remove the existing medium from the cells and replace it with the this compound citrate-containing medium. For control groups, use a medium containing the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. In the porcine oocyte study, cumulus-oocyte complexes were treated for 22 hours.[1]
-
Cell Harvesting: Following incubation, harvest the cells for RNA extraction.
RNA Extraction
Objective: To isolate high-quality total RNA from the treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge
Procedure (using TRIzol):
-
Homogenization: Lyse the harvested cells in TRIzol reagent (1 mL per 5-10 x 10⁶ cells).
-
Phase Separation: Add chloroform (0.2 mL per 1 mL of TRIzol), shake vigorously, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol (0.5 mL per 1 mL of TRIzol).
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the specific primers and instrument used.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene. The 2^-ΔΔCt method is a commonly used analysis approach.
Signaling Pathways Modulated by this compound Citrate
This compound citrate's interaction with estrogen receptors triggers a complex network of intracellular signaling pathways. The differentially expressed genes identified in in vitro studies provide clues to the key pathways involved.
Estrogen Receptor Signaling and Downstream Effects
As a SERM, this compound citrate directly modulates the activity of estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[3][4] This interaction can have both agonistic and antagonistic effects depending on the tissue type and the specific isomer of this compound. The binding of this compound citrate to ERs initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Involvement of MAPK and PI3K/AKT Signaling Pathways
The upregulation of genes such as MAPK3 and AKT1 suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation. Estrogen receptor signaling can crosstalk with these pathways, leading to a broader range of cellular responses.
Conclusion
The in vitro gene expression profiling of this compound citrate provides a powerful tool for dissecting its molecular mechanisms of action. Transcriptomic analyses have revealed hundreds of differentially expressed genes in response to this compound citrate treatment, highlighting its impact on key signaling pathways, including estrogen receptor signaling, MAPK, and PI3K/AKT. This detailed understanding at the molecular level is essential for the development of more targeted and effective therapies for ovulatory dysfunction and for predicting and mitigating potential adverse effects. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of this compound citrate on gene expression in various in vitro models. Future research should focus on expanding these studies to different cell types and integrating proteomic and metabolomic data to gain a more holistic view of this compound citrate's cellular impact.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Citrate Supplementation During In Vitro Maturation of Porcine Oocytes Reduces ROS Accumulation and Promotes Oxidative Stress Resilience Pathways [etd.auburn.edu]
- 3. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacodynamics of Zuclomiphene and Enclomiphene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate, a widely prescribed selective estrogen receptor modulator (SERM), is not a single molecular entity but a non-racemic mixture of two geometric isomers: zuthis compound ((Z)-clomiphene) and enthis compound ((E)-clomiphene).[1][2] Typically, this mixture consists of approximately 38% zuthis compound and 62% enthis compound.[1][3] These isomers possess distinct and often opposing pharmacodynamic profiles, which are critical to understanding their therapeutic effects and side-effect profiles. Zuthis compound is generally characterized by its estrogenic (agonist) activity, whereas enthis compound functions primarily as an estrogen receptor antagonist.[4][5] This technical guide provides an in-depth analysis of the core pharmacodynamics of each isomer, presents comparative quantitative data, details key experimental methodologies for their characterization, and visualizes their mechanisms of action.
Core Pharmacodynamics: A Tale of Two Isomers
The differential activity of zuthis compound and enthis compound stems from their distinct interactions with estrogen receptors (ERs), primarily ERα and ERβ. As SERMs, their effects are tissue-dependent, acting as either an agonist or an antagonist depending on the cellular context.[6]
Enthis compound: The Estrogen Receptor Antagonist
Enthis compound is a non-steroidal ER antagonist that competitively inhibits estradiol from binding to its receptors, particularly in the hypothalamus and pituitary gland.[3][7][8] This antagonistic action is the cornerstone of its clinical effect in treating secondary hypogonadism.[8][9]
-
Mechanism on the HPG Axis: In the male hypothalamic-pituitary-gonadal (HPG) axis, circulating estradiol exerts negative feedback on the hypothalamus and pituitary, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[7][10] By blocking these estrogen receptors, enthis compound disrupts this negative feedback loop.[3][5] The brain perceives a state of low estrogen, leading to an increased pulsatile release of GnRH. This, in turn, stimulates the anterior pituitary to secrete more LH and FSH.[7][10]
-
Downstream Effects: The elevated LH levels stimulate the Leydig cells in the testes to increase endogenous testosterone production, while FSH promotes spermatogenesis.[7][10] This mechanism allows for the restoration of normal testosterone levels without suppressing the natural hormonal axis, thereby preserving fertility.[4][10]
Zuthis compound: The Estrogen Receptor Agonist
In contrast to enthis compound, zuthis compound is characterized as being mildly estrogenic, acting as a partial ER agonist.[2][4] This estrogen-like activity means it can activate estrogen receptors, which can counteract some of the intended anti-estrogenic effects of this compound citrate treatment.[5]
-
Mechanism on the HPG Axis: Due to its agonistic properties, zuthis compound can contribute to the negative feedback on the HPG axis, making it antigonadotropic and potentially reducing testosterone levels.[2] This action opposes the primary therapeutic goal of treating male hypogonadism.
-
Pharmacokinetic Influence: A critical pharmacodynamic differentiator is zuthis compound's significantly longer elimination half-life (approximately 30 days) compared to enthis compound's (~10 hours).[11][12] This leads to an isomer-specific systemic accumulation of zuthis compound with long-term therapy.[13][14] This accumulation can result in persistent estrogenic side effects, such as mood swings and decreased energy, that may outlast the therapeutic, testosterone-boosting effects of enthis compound.[4][12]
Visualizing the Mechanisms of Action
Signaling Pathway Diagrams
Caption: Enthis compound blocks estrogen's negative feedback on the HPG axis.
Caption: Enthis compound antagonizes while zuthis compound partially agonizes the ER.
Quantitative Pharmacodynamic Data
The distinct actions of enthis compound and zuthis compound are reflected in their quantitative effects on key hormonal parameters and receptor binding characteristics.
| Property | Enthis compound | Zuthis compound | Citation(s) |
| Primary Activity | Estrogen Receptor Antagonist | Estrogen Receptor Agonist (Partial) | [2][4][5] |
| Effect on HPG Axis | Stimulatory (Progonadotropic) | Inhibitory (Antigonadotropic) | [2][3] |
| Effect on Testosterone | Increases | Decreases or no significant effect | [2][11] |
| Elimination Half-life | ~10 hours | ~30 days | [11][12] |
| Systemic Accumulation | Minimal | Significant with chronic use | [13][14] |
| Table 1: Comparative Pharmacodynamic and Pharmacokinetic Properties. |
| Study Population / Model | Treatment | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) | Key Findings | Citation(s) |
| Hypogonadal Men | This compound Citrate 25 mg/day | 309 | 642 | Significant increase in testosterone. | [1] |
| Baboons | Enthis compound Citrate 1.5 mg/kg/day | 170 | 1,144 | Greater increase in testosterone compared to this compound. | [11] |
| Baboons | This compound Citrate 1.5 mg/kg/day | 170 | 559 | Less potent testosterone increase than pure enthis compound. | [11] |
| Baboons | Zuthis compound Citrate 1.5 mg/kg/day | - | No significant increase | Did not raise serum testosterone levels. | [11] |
| Hypogonadal Men (Long-term CC) | This compound Citrate 25 mg/day | 205 | 488 | ZUC:ENC serum ratio was 20:1, showing ZUC accumulation. | [14] |
| Table 2: Summary of Effects on Testosterone Levels from Select Studies. |
Key Experimental Protocols
Characterizing the pharmacodynamics of SERMs like zuthis compound and enthis compound involves a tiered approach, from in vitro receptor binding to in vivo functional assays.
Protocol 1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of enthis compound and zuthis compound for the estrogen receptor (ERα or ERβ) compared to 17β-estradiol.
Methodology:
-
Receptor Preparation: ERα or ERβ is prepared, often from rat uterine cytosol or recombinant sources.[15]
-
Assay Setup: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (enthis compound, zuthis compound, or unlabeled estradiol as a reference).[15]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.[15]
-
Separation: Unbound ligand is separated from the receptor-ligand complex. A common method uses a hydroxyapatite (HAP) slurry, which binds the receptor complex and can be pelleted via centrifugation.[15]
-
Quantification: The amount of radiolabeled estradiol bound to the receptor in the pellet is quantified using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of radiolabel binding against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is calculated. The RBA is then determined relative to the IC50 of unlabeled 17β-estradiol.[16]
Protocol 2: Cell-Based ER Transcriptional Activation Assay
Objective: To determine if enthis compound and zuthis compound act as ER agonists or antagonists by measuring their ability to induce or block ER-mediated gene expression.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., MCF-7 breast cancer cells or HEK293T cells) is used.[17] These cells are transfected with two plasmids: one expressing the human ERα or ERβ and another containing a reporter gene (e.g., luciferase) downstream of an estrogen response element (ERE).[17][18]
-
Agonist Mode: The transfected cells are treated with various concentrations of the test compounds (enthis compound or zuthis compound) alone. After incubation, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured. An increase in signal indicates agonistic activity.[19]
-
Antagonist Mode: The cells are co-treated with a fixed concentration of 17β-estradiol and increasing concentrations of the test compounds. A decrease in the estradiol-induced signal indicates antagonistic activity.[19]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists), providing a quantitative measure of the compound's potency and efficacy.
Workflow for SERM Pharmacodynamic Characterization
Caption: A tiered approach for characterizing SERM pharmacodynamics.
Conclusion
The pharmacodynamics of zuthis compound and enthis compound are distinctly different and largely opposing. Enthis compound is a pure estrogen receptor antagonist with a short half-life, making it effective at stimulating the HPG axis to raise endogenous testosterone levels while preserving fertility.[4][10] In contrast, zuthis compound is a weak estrogen agonist with a very long half-life, leading to its accumulation and the potential for undesirable, persistent estrogenic side effects that can counteract the therapeutic goals.[2][5][14] For drug development professionals, these differences underscore the rationale for developing isomerically pure enthis compound as a more targeted and potentially safer therapy for male secondary hypogonadism compared to the isomeric mixture of this compound citrate.[4][20] A thorough characterization using a combination of in vitro and in vivo assays is essential to fully delineate the tissue-specific SERM activity of these and future compounds.
References
- 1. Clomifene - Wikipedia [en.wikipedia.org]
- 2. Zuclomifene - Wikipedia [en.wikipedia.org]
- 3. Enclomifene - Wikipedia [en.wikipedia.org]
- 4. Safety and efficacy of enthis compound and this compound for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hims.com [hims.com]
- 6. Zuthis compound | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Enthis compound, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Enthis compound Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mensreproductivehealth.com [mensreproductivehealth.com]
- 13. Serum concentrations of enthis compound and zuthis compound across consecutive cycles of this compound citrate therapy in anovulatory infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum levels of enthis compound and zuthis compound in men with hypogonadism on long-term this compound citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. USING ESTROGENIC ACTIVITY AND NON-TARGETED CHEMICAL ANALYSIS TO IDENTIFY CONTAMINANTS IN SEWAGE SLUDGE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Clomiphene's Dichotomous Dance: An In-Depth Technical Guide to its Interaction with Estrogen Receptors Alpha and Beta
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular interactions between clomiphene and the two principal estrogen receptors, ERα and ERβ. This compound, a selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile, acting as both an agonist and an antagonist. This duality is contingent upon the specific estrogen receptor subtype, the ambient concentration of endogenous estrogens, and the target tissue. Understanding these nuanced interactions is paramount for the development of more targeted and effective therapies.
Core Interaction Profile
This compound citrate is a non-steroidal triphenylethylene derivative that competes with estradiol for binding to estrogen receptors. Its clinical effects are a composite of the activities of its two isomers, enthis compound and zuthis compound, which possess distinct pharmacologic properties. The pivotal aspect of this compound's mechanism of action lies in its differential effects on ERα and ERβ.
At the molecular level, this compound's interaction with ERα is context-dependent. In a low-estrogen environment, it can act as a partial agonist, initiating some estrogenic responses. Conversely, in the presence of high estrogen levels, it behaves as an antagonist, blocking the effects of endogenous estradiol.[1][2] In stark contrast, this compound consistently functions as an antagonist at ERβ, irrespective of the surrounding estrogen concentrations.[1][2] This differential activity forms the basis of its therapeutic applications, primarily in the induction of ovulation, where it antagonizes estrogen receptors in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) pulses and subsequent follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion.
Quantitative Binding Affinities
The binding affinity of this compound and its isomers for ERα and ERβ is a critical determinant of its biological activity. The following table summarizes the available quantitative data.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | ERα | Ki | ~100 nM | [3] |
| Enthis compound | ERα | RBA | 2% | [3] |
| Zuthis compound | ERα | RBA | 0.3% | [3] |
| Enthis compound Analog (6866) | ERα | RBA | 6% | [3] |
| Enthis compound Analog (10222) | ERα | RBA | 5% | [3] |
| Enthis compound Analog (9599) | ERα | RBA | 0.6% | [3] |
RBA (Relative Binding Affinity) is expressed relative to estradiol (100%). Ki represents the inhibition constant.
Downstream Signaling Pathways
The binding of this compound to ERα and ERβ initiates a cascade of intracellular events that ultimately modulate gene expression. The differential recruitment of co-activators and co-repressors to the receptor-ligand complex is a key mechanism underlying its mixed agonist/antagonist profile.
ERα-Mediated Signaling
Upon binding to ERα, this compound can induce a conformational change that, depending on the cellular context, can lead to the recruitment of either co-activators or co-repressors. In its agonist role, this compound-bound ERα can recruit co-activators such as Steroid Receptor Co-activator-1 (SRC-1), leading to the initiation of transcription of target genes. However, this compound can also promote the degradation of ERα through the ubiquitin-proteasome pathway, a mechanism that contributes to its long-term anti-estrogenic effects.[4] Furthermore, this compound has been shown to induce the phosphorylation of the MAP kinase (MAPK/Erk1/2) pathway, although the precise downstream consequences of this activation in the context of this compound's dual activity are still under investigation.[1][5]
ERβ-Mediated Signaling
This compound's interaction with ERβ is more straightforward, acting as a pure antagonist.[1][2] This antagonism is achieved through the recruitment of co-repressors, such as Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), to the this compound-ERβ complex. This complex then binds to estrogen response elements (EREs) on the DNA, effectively blocking the transcription of estrogen-responsive genes.
Experimental Protocols
This section provides an overview of the methodologies used to elucidate the interactions described above.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound and its isomers for ERα and ERβ.
Protocol:
-
Preparation of Receptor Source: Isolate ERα and ERβ proteins, typically from recombinant expression systems or tissue homogenates.
-
Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor preparation in the presence of varying concentrations of unlabeled this compound or its isomers.
-
Separation: Separate the receptor-bound from the free radioligand using methods such as filtration or size-exclusion chromatography.
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay is used to assess the functional consequences of this compound binding to ERα and ERβ, specifically its effect on gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or MCF-7) and transfect them with three plasmids:
-
An expression vector for either human ERα or ERβ.
-
A reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: Treat the transfected cells with varying concentrations of this compound, alone or in combination with estradiol.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results indicate the extent to which this compound activates or inhibits ER-mediated transcription.
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to identify the proteins (co-activators or co-repressors) that interact with ERα or ERβ in the presence of this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing the estrogen receptor of interest with this compound. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the estrogen receptor. This antibody will bind to the ER and any proteins associated with it.
-
Complex Capture: Add protein A/G beads, which bind to the antibody, to pull the entire complex out of the solution.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads and analyze them by Western blotting using antibodies specific for known co-activators (e.g., SRC-1) or co-repressors (e.g., SMRT).
Conclusion
The intricate and differential interactions of this compound with ERα and ERβ underscore the complexity of SERM pharmacology. Its ability to act as an agonist or antagonist at ERα, depending on the estrogenic environment, combined with its consistent antagonism at ERβ, provides a molecular basis for its therapeutic efficacy and its side-effect profile. A thorough understanding of these interactions, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of next-generation SERMs with improved tissue selectivity and therapeutic indices. This knowledge will be instrumental for researchers and drug development professionals working to harness the therapeutic potential of modulating the estrogen signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound citrate down-regulates estrogen receptor-α through the ubiquitin-proteasome pathway in a human endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of estradiol and this compound citrate on Erk activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Clomiphene Citrate in Non-Reproductive Tissues
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the off-target effects of clomiphene citrate, a selective estrogen receptor modulator (SERM), in non-reproductive tissues. It delves into the molecular mechanisms, summarizes quantitative data from preclinical and clinical studies, and details relevant experimental protocols.
Introduction
This compound citrate is a nonsteroidal triphenylethylene derivative widely prescribed for the induction of ovulation in anovulatory or oligo-ovulatory women.[1][2] It is a mixture of two geometric isomers, enthis compound (~62%) and zuthis compound (~38%), which possess distinct pharmacologic properties.[3] this compound citrate's primary mechanism of action involves binding to estrogen receptors in the hypothalamus, which blocks the negative feedback of endogenous estradiol.[2][4] This leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), subsequently stimulating the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which drive follicular development and ovulation.[5][6]
While its efficacy in reproductive medicine is well-established, the systemic distribution of this compound citrate and its interaction with estrogen receptors in various tissues lead to a range of off-target effects. This guide explores these effects in key non-reproductive systems, including the liver, bone, cardiovascular system, and central nervous system, and discusses its association with the risk of certain cancers.
Core Mechanism of Action: A Systems Overview
This compound citrate functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogen agonist and antagonist activities in a tissue-dependent manner.[7] In tissues with low ambient estrogen levels, it can act as a partial agonist, while in estrogen-rich environments, it primarily functions as an antagonist.[3] Its primary therapeutic effect is achieved through estrogen receptor antagonism in the hypothalamus.[4]
Off-Target Effects on the Liver
This compound citrate is metabolized in the liver and undergoes enterohepatic circulation, which can prolong its half-life.[8] While generally considered to have a low risk of hepatotoxicity, it is contraindicated in patients with a history of liver disease or dysfunction.[8][9]
Quantitative Data: Hepatic Effects
| Parameter | Observation | Subject Group | Reference |
| Liver Function Enzymes (ALT, AST, ALP) | Significant increases at doses of 50 and 100 mg/kg. | Female Albino Rats | [10] |
| Serum Cholesterol & Triglycerides | Elevations at doses of 50 and 100 mg/kg. | Female Albino Rats | [10] |
| Histological Changes | Cytoplasmic vacuolations, leucocytic infiltrations, congestion. | Female Albino Rats | [10] |
| Liver Transaminases | Modest improvements or no adverse effects in some patients. | Women with PCOS | [9][11] |
| Hepatotoxicity Risk | Rare, but documented cases of significant liver injury. | Human Case Reports | [9] |
Experimental Protocols: Hepatotoxicity Assessment in Animal Models
A common methodology to assess the hepatic effects of this compound citrate involves studies on albino rats.
-
Animal Model: Female albino rats are typically used.
-
Dosing Regimen: Animals are administered this compound citrate orally via gavage at varying doses (e.g., 10, 50, and 100 mg/kg body weight) for a specified duration. A control group receives a placebo.[10]
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver function enzymes, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Lipid profiles (cholesterol and triglycerides) are also assessed.[10]
-
Histopathological Examination: After the treatment period, animals are euthanized, and liver tissues are excised, fixed in formalin, and processed for histological analysis. Stained sections are examined under a microscope for changes such as cytoplasmic vacuolations, inflammatory cell infiltration, and vascular congestion.[10]
Off-Target Effects on Bone Metabolism
As a SERM, this compound citrate exhibits tissue-selective estrogenic effects, notably an agonistic action on bone tissue. This has led to investigations into its potential to prevent bone loss.
Quantitative Data: Skeletal Effects
| Parameter | Observation | Subject Group | Reference |
| Total-Body Calcium | Prevented buserelin-induced osteopenia; values comparable to controls. | Female Rats | [12] |
| Bone Mineral Density (BMD) | Significant improvement in femoral neck and lumbar spine scores over 3 years. | Hypogonadal Men | [13] |
| Osteoporosis Prevalence | Decreased from 13% at baseline to 3% after 3 years of therapy. | Hypogonadal Men | [13] |
| Bone Turnover Markers | Effective in preventing increases in bone resorption markers. | Ovariectomized Rats | [14] |
| Uterine Weight | Minimal uterotrophic activity compared to estradiol. | Ovariectomized Rats | [14][15] |
Experimental Protocols: Bone Loss Prevention in Ovariectomized Rat Model
The ovariectomized (OVX) rat is a standard model for studying postmenopausal osteoporosis.
-
Animal Model: Adult (e.g., 6-month-old) female rats undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.[14][15]
-
Dosing Regimen: Following surgery, rats receive daily oral gavage of either a vehicle, 17α-ethynyl estradiol (a potent estrogen), or this compound citrate at various doses (e.g., 0.01–10 mg/kg) for a period of several weeks (e.g., 5-6 weeks).[14][15]
-
Bone Density and Architecture Analysis: After the treatment period, bones (commonly the tibia or femur) are harvested. Bone mineral density can be measured using techniques like dual-energy X-ray absorptiometry (DXA). For detailed architectural analysis, bone histomorphometry is performed on sections to quantify parameters like cancellous bone area, trabecular number, and bone formation rate.[14]
-
Biochemical Markers: Serum is analyzed for bone turnover markers, such as bone-specific alkaline phosphatase (ALP), and for hormone levels.[15]
Cardiovascular and Central Nervous System Effects
Off-target effects in the cardiovascular and central nervous systems are less characterized by quantitative preclinical data but are noted in clinical reports as side effects.
Quantitative Data: Neurological and Vasomotor Effects
| Effect Type | Specific Symptom | Incidence Rate | Reference |
| Vasomotor | Hot flashes / Vasomotor flushes | ~10.4% | [16] |
| Gastrointestinal | Abdominal-pelvic discomfort/bloating | ~5.5% | [17] |
| Central Nervous System | Headaches, nervousness, sleeplessness, vertigo | ~3.5% | [16] |
| Visual Disturbances | Blurred vision, spots, flashes (scotomata) | ~1.5% | [17] |
| Psychiatric | Mood swings, irritability | ~25% (in one report) | [18] |
| Severe Cardiovascular | Acute myocardial infarction, thromboembolic events | Rare | [17][19] |
Mechanisms and Protocols
-
Cardiovascular: Rare cases of myocardial infarction and thromboembolic events have been reported, particularly in patients with pre-existing risk factors.[17][19] The underlying mechanism is not well understood but may be related to hormonal fluctuations or direct vascular effects.
-
Central Nervous System: The antiestrogenic effect of this compound in the brain is thought to be responsible for vasomotor symptoms (hot flashes) and mood alterations.[17] Visual disturbances are believed to result from the intensification and prolongation of after-images.[17] In rare instances, severe psychiatric reactions, including psychosis and mania, have been linked to this compound use, necessitating careful screening of patients with a history of psychiatric illness.[16][20] Studies in animal models (goldfish) have shown that this compound can inhibit brain monoamine oxidase (MAO) activity and elevate hypothalamic serotonin content, supporting a direct action on brain neurochemistry.[21]
Association with Cancer Risk
The use of this compound citrate has been investigated for potential links to various hormone-sensitive cancers, with mixed and often inconclusive results. The drug's estrogenic and antiestrogenic properties could theoretically influence the growth of hormone-responsive tumors.
Quantitative Data: Cancer Risk
| Cancer Type | Finding | Study Details | Reference |
| Uterine | Increased risk (RR = 1.79); evidence of dose-response and latency effect. | Retrospective cohort (8,431 women) | [22] |
| Ovarian | Some early studies suggested increased risk with >1 year of use; later studies have not consistently supported this. | Epidemiological studies | [3][23] |
| Breast | No significant association, except for a possible increased risk with ≥12 cycles of use (HR = 1.69). | 30-year follow-up study (9,892 women) | [24] |
| Thyroid | Associated with an increased risk (RR = 2.29). | Danish cohort (54,362 women) | [3][25] |
| Melanoma | Associated with an increased risk of malignant melanoma. | Cohort study | [3][23] |
Experimental Protocols: Cancer Risk Assessment
Assessing cancer risk is primarily done through long-term, large-scale epidemiological studies.
-
Study Design: Retrospective cohort studies are commonly used. A large cohort of women evaluated for infertility is identified from historical records.[22][25]
-
Exposure Assessment: Medical records are reviewed to determine which women were treated with this compound citrate, the dosage, and the number of treatment cycles. Women not treated with the drug serve as an internal comparison group.
-
Outcome Ascertainment: The cohort is followed over a long period (e.g., 20-30 years) through questionnaires and linkage to national cancer and death registries to identify incident cases of cancer.[22][24]
-
Statistical Analysis: Standardized Incidence Ratios (SIRs) or Rate Ratios (RRs) are calculated to compare the cancer incidence in the this compound-exposed group to the unexposed group and/or the general population. Analyses are adjusted for potential confounders such as cause of infertility, age, and parity.[22]
Conclusion
This compound citrate's action as a SERM extends beyond its intended target in the hypothalamus, leading to a variety of off-target effects in non-reproductive tissues. While some effects, such as its estrogen-agonist activity in bone, may be beneficial, others warrant careful consideration and patient monitoring. The potential for rare but serious hepatotoxicity, cardiovascular events, and psychiatric side effects underscores the importance of appropriate patient selection and contraindication screening. Furthermore, long-term epidemiological data suggest a possible association with an increased risk for certain cancers, particularly of the thyroid and uterus, which necessitates further research and long-term surveillance of treated populations. A thorough understanding of these off-target effects is critical for drug development professionals seeking to design next-generation SERMs with improved tissue-selectivity and safety profiles.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety of this compound citrate: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clomifene - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 6. pacificfertilitycenter.com [pacificfertilitycenter.com]
- 7. mdpi.com [mdpi.com]
- 8. drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. Biochemical and Histological Effects of this compound Citrate on Liver of Female Albino Rat | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Preventive effects of this compound citrate on estrogen-deficiency osteopenia elicited by LHRH agonist administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. menshealthmelbourne.com.au [menshealthmelbourne.com.au]
- 14. academic.oup.com [academic.oup.com]
- 15. The effect of this compound citrate on osteoporosis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound citrate as a possible cause of a psychotic reaction during infertility treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Common Side Effects of Clomid « Freedom Fertility [freedomfertility.com]
- 19. This compound misuse and risk of severe cardiovascular events - ProQuest [proquest.com]
- 20. psychiatrictimes.com [psychiatrictimes.com]
- 21. Effects of this compound citrate, a nonsteroidal antiestrogen, on brain monoaminergic mechanisms in female goldfish, Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Frontiers | Do the Fertility Drugs Increase the Risk of Cancer? A Review Study [frontiersin.org]
- 24. sciencedaily.com [sciencedaily.com]
- 25. Use of fertility medications and cancer risk: A review and update - PMC [pmc.ncbi.nlm.nih.gov]
Clomiphene Citrate and its Effects on Steroidogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene citrate, a selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for inducing ovulation in anovulatory women. Its application has expanded to the off-label treatment of male hypogonadism, where it has demonstrated efficacy in elevating serum testosterone levels. This technical guide provides a comprehensive overview of the core mechanisms by which this compound citrate influences steroidogenesis. It delves into the signaling pathways, summarizes quantitative hormonal changes, and outlines detailed experimental protocols relevant to the study of its effects. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and reproductive endocrinology.
Mechanism of Action
This compound citrate's primary mechanism of action is centered on its interaction with estrogen receptors in the hypothalamus. By acting as an estrogen antagonist in this region, it disrupts the normal negative feedback loop exerted by circulating estradiol. This blockade is perceived by the hypothalamus as a state of estrogen deficiency, leading to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). The elevated GnRH secretion, in turn, stimulates the anterior pituitary gland to augment the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
In males, the increased LH levels directly stimulate the Leydig cells within the testes to enhance the production and secretion of testosterone. FSH, also elevated, acts on Sertoli cells, supporting spermatogenesis. This central mechanism of action makes this compound citrate a viable option for treating secondary hypogonadism, where the hypothalamic-pituitary-gonadal (HPG) axis is suppressed but capable of responding to stimulation.
While the central effects are well-documented, evidence also suggests potential direct effects of this compound citrate on gonadal steroidogenesis, although this is less clearly understood. Some in vitro studies have indicated that this compound citrate may directly modulate steroidogenic enzyme activity and gene expression in both testicular and ovarian cells.
Signaling Pathways
The primary signaling pathway influenced by this compound citrate is the Hypothalamic-Pituitary-Gonadal (HPG) axis. The following diagram illustrates this pathway and the points of intervention by this compound citrate.
The steroidogenic pathway within the Leydig cells, initiated by LH stimulation, involves a cascade of enzymatic reactions converting cholesterol into testosterone. While this compound citrate's primary effect is upstream of this pathway, some studies suggest it may also directly influence the expression of key steroidogenic enzymes.
Quantitative Data on Hormonal Effects
Numerous studies have quantified the impact of this compound citrate on the HPG axis. The following tables summarize representative data from clinical trials in men with hypogonadism.
Table 1: Effects of this compound Citrate on Gonadotropins and Testosterone
| Study (Author, Year) | Dosage | Duration | Baseline LH (mIU/mL) | Post-treatment LH (mIU/mL) | Baseline FSH (mIU/mL) | Post-treatment FSH (mIU/mL) | Baseline Total Testosterone (ng/dL) | Post-treatment Total Testosterone (ng/dL) |
| Shabsigh et al. (2005) | 25 mg/day | 6 weeks | 4.2 | 9.8 | 4.1 | 8.7 | 247.6 | 610.0 |
| Taylor & Levine (2010) | 25 mg every other day | 4 months | 3.6 | 6.4 | 4.4 | 7.9 | 240 | 503 |
| Ramasamy et al. (2014) | 25 mg/day | Mean 19 months | 3.9 | 7.9 | 4.3 | 7.8 | 277 | 580 |
| Helo et al. (2015) | 50 mg every other day | 3 months | 4.1 | 7.9 | 4.9 | 8.8 | 228 | 572 |
Table 2: Percentage Increase in Hormones with this compound Citrate Treatment
| Hormone | Range of Mean Increase (%) |
| Luteinizing Hormone (LH) | 78 - 133% |
| Follicle-Stimulating Hormone (FSH) | 79 - 112% |
| Total Testosterone | 110 - 150% |
Note: The values in these tables are compiled from various studies and represent approximate mean changes. Individual responses can vary.
Experimental Protocols
In Vitro Leydig Cell Steroidogenesis Assay
This protocol outlines a general procedure for assessing the direct effects of this compound citrate on testosterone production in isolated Leydig cells.
Methodology:
-
Leydig Cell Isolation: Testes from adult male rodents (or human tissue with appropriate ethical approval) are decapsulated and subjected to enzymatic digestion using collagenase. The resulting cell suspension is then purified using a Percoll density gradient to isolate a highly enriched population of Leydig cells.
-
Cell Culture: Isolated Leydig cells are plated in a suitable culture medium (e.g., DMEM/F-12) supplemented with serum and antibiotics and maintained in a humidified incubator at 34-37°C with 5% CO₂.
-
Treatment: After an initial culture period to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound citrate. Control wells receive vehicle only.
-
Incubation: The cells are incubated with this compound citrate for a predetermined period (e.g., 24 to 48 hours).
-
Sample Collection and Analysis: At the end of the incubation period, the culture supernatant is collected and stored at -80°C until analysis. The concentration of testosterone and other relevant steroids in the supernatant is quantified using a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a validated Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of Steroid Hormones by LC-MS/MS
This protocol provides a general overview of a method for the simultaneous quantification of multiple steroid hormones in serum or culture media.
Methodology:
-
Sample Preparation:
-
To a small volume of serum or cell culture supernatant (e.g., 100-200 µL), add a mixture of deuterated internal standards for each analyte of interest.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Conduct liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether) to isolate the steroids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 or similar column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a modifier like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Employ Multiple Reaction Monitoring (MRM) for each steroid and its corresponding internal standard. This involves selecting a specific precursor ion and a specific product ion for each analyte, providing high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Gene Expression Analysis of Steroidogenic Enzymes by qPCR
This protocol describes a general method to assess the effect of this compound citrate on the mRNA expression of key steroidogenic enzymes in cultured Leydig cells.
Methodology:
-
Cell Culture and Treatment: Culture and treat Leydig cells with this compound citrate as described in section 4.1.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).
-
Design primers specific to the target genes (e.g., StAR, CYP11A1, HSD3B2, CYP17A1) and a reference gene (e.g., GAPDH, ACTB).
-
Run the PCR reaction with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control samples.
-
Conclusion
This compound citrate exerts its primary influence on steroidogenesis through the central blockade of estrogen receptors in the hypothalamus and pituitary, leading to an increase in gonadotropin secretion and subsequent stimulation of testicular testosterone production. While this indirect mechanism is well-established, emerging evidence from in vitro studies suggests potential direct modulatory effects on gonadal steroidogenic processes. For researchers and drug development professionals, a thorough understanding of both the central and potential peripheral actions of this compound citrate is crucial. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound on steroid hormone biosynthesis. Future research should focus on elucidating the precise molecular mechanisms of this compound citrate's direct gonadal effects and its long-term impact on steroidogenic pathways.
A Technical Guide to the Long-Term Cellular Effects of Clomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene citrate (CC) is a cornerstone therapy for inducing ovulation in women with anovulatory infertility. As a selective estrogen receptor modulator (SERM), its primary mechanism involves hypothalamic estrogen receptor antagonism, which enhances gonadotropin release. However, its prolonged biological half-life and systemic distribution lead to complex and sustained interactions with cellular pathways in numerous tissues beyond the hypothalamus. This technical guide provides an in-depth examination of the long-term cellular and molecular effects of this compound. We will explore its modulation of core signaling pathways, including estrogen receptor (ER) signaling, apoptosis, and the mitogen-activated protein kinase (MAPK/ERK) cascade. Furthermore, this document details the evidence for this compound-induced genotoxicity and its impact on cellular metabolism. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. The presented information is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's long-term cellular impact, informing both clinical considerations and future therapeutic development.
Introduction
This compound citrate is a nonsteroidal triphenylethylene derivative, widely prescribed for over 50 years to treat anovulatory infertility, particularly in patients with polycystic ovary syndrome (PCOS).[1] It is classified as a selective estrogen receptor modulator (SERM), exhibiting a complex profile of both estrogen agonist and antagonist effects depending on the target tissue.[2][3]
The principal therapeutic action of this compound occurs at the hypothalamus, where it acts as an estrogen antagonist.[4] By binding to and depleting hypothalamic estrogen receptors, it blocks the normal negative feedback loop of circulating estradiol.[1][3] The hypothalamus perceives this as a low-estrogen state, leading to an increased pulse frequency of gonadotropin-releasing hormone (GnRH).[3] This, in turn, stimulates the anterior pituitary to secrete greater amounts of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), driving ovarian folliculogenesis and ultimately inducing ovulation.[1][5]
Despite its targeted therapeutic goal, this compound has a long biological half-life of 5-7 days, with its metabolites detectable for up to six weeks.[6] This prolonged presence allows for significant off-target effects and long-term modulation of cellular pathways in peripheral tissues, including the ovaries, endometrium, and breast tissue. Understanding these long-term effects is critical for assessing its overall safety profile and for the development of next-generation SERMs with improved tissue selectivity. This guide synthesizes the current knowledge on the core cellular pathways persistently affected by this compound.
Core Cellular Pathway Modulation
Estrogen Receptor (ER) Signaling Pathway
This compound's interaction with estrogen receptors is the central node of its activity. It does not act as a pure antagonist but rather as a mixed agonist-antagonist.[3] This duality is partly explained by its differential activity on the two main estrogen receptor isoforms, ERα and ERβ. Evidence suggests this compound can act as both an agonist and antagonist on ERα, while primarily functioning as an antagonist on ERβ.[3][7] This differential signaling can lead to varied and sometimes opposing cellular outcomes in different tissues.
A key long-term effect of this compound is its ability to induce prolonged retention of nuclear estrogen receptors and delay the replenishment of cytoplasmic receptors.[8] This sustained nuclear presence alters the transcriptional landscape of estrogen-responsive genes far beyond the 5-day treatment window, contributing to its lasting biological effects.
Induction of Apoptosis
A significant body of evidence points to the pro-apoptotic capability of this compound, particularly with prolonged or high-dose exposure. This effect is not a secondary consequence of hormonal shifts but a direct cellular action.
-
Reactive Oxygen Species (ROS) Mediation: In ovarian granulosa cells and oocytes, this compound treatment has been shown to increase levels of hydrogen peroxide (H₂O₂), a key reactive oxygen species.[9][10] This oxidative stress leads to the upregulation of pro-apoptotic proteins like Bax and subsequent DNA fragmentation, hallmarks of apoptosis.[9]
-
Mitochondrial Pathway: Studies in animal models demonstrate that this compound induces apoptosis through the intrinsic, mitochondria-dependent signaling pathway.[11] This involves the disruption of mitochondrial membrane potential and the release of cytochrome c, initiating the caspase cascade.
-
Tissue-Specific Effects: this compound-induced apoptosis has been observed in various tissues, including ovarian granulosa cells, the fallopian tube epithelium, and breast cancer cells.[9][11][12] In breast cancer cell lines (both ER-positive MCF-7 and ER-negative BT20), this compound is significantly pro-apoptotic, contrasting with the proliferative effect of estradiol.[12]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound's interaction with this pathway is complex and appears paradoxical. Studies on breast cancer cells have shown that both this compound (which induces apoptosis) and estradiol (which promotes proliferation) cause the phosphorylation and activation of ERK1/2.[7][12]
This suggests that the activation of ERK itself is not the sole determinant of the cellular outcome. Instead, the ultimate effect—apoptosis or proliferation—is likely dictated by downstream factors, the duration of the signal, or crosstalk with other pathways, such as the PI3K/Akt pathway. Prolonged inhibition of the MEK/ERK axis can, in some cellular contexts, prime inflammatory responses, indicating that long-term modulation by a drug like this compound could have sustained effects on cellular programming.[13]
Genotoxicity and Cellular Stress
There is consistent evidence from in vitro and in vivo studies that this compound citrate possesses genotoxic properties.[6] Long-term exposure, even at clinically relevant concentrations, may contribute to genomic instability.
Key findings include:
-
DNA Damage: this compound significantly induces DNA damage in human peripheral blood lymphocytes, as measured by the Comet assay.[6][14]
-
Chromosomal Aberrations: A significant, dose-dependent increase in the frequency of chromosomal aberrations is observed in cultured human lymphocytes treated with this compound.[6][14]
-
Micronucleus Formation: Both in vitro in human lymphocytes and in vivo in rat bone marrow cells, this compound treatment leads to a significant increase in the formation of micronuclei, an indicator of chromosomal damage or breakage.[6][14][15]
These genotoxic effects raise concerns about the potential for carcinogenicity with long-term or repeated use. While epidemiological studies have not established a definitive link between short-term this compound use and most cancers, an increased risk for borderline ovarian tumors, thyroid cancer, and malignant melanoma has been suggested, particularly with use exceeding 6-12 cycles.[6]
Data Presentation: Summary of Genotoxicity Studies
| Experimental System | Endpoint Measured | Concentration/Dose | Result | Reference |
| Human Lymphocytes (in vitro) | Chromosomal Aberrations | 0.40 - 3.20 µg/mL | Significant increase (p<0.01) | [14] |
| Human Lymphocytes (in vitro) | Micronucleus Frequency | 0.40 - 3.20 µg/mL | Significant increase (p<0.05) | [14] |
| Human Lymphocytes (in vitro) | DNA Damage (Comet Assay) | 0.40 - 3.20 µg/mL | Significant increase in tail length | [14] |
| Human Lymphocytes (in vitro) | Sister Chromatid Exchange | Tested Concentrations | Significant increase | [6] |
| Rat Bone Marrow (in vivo) | Micronucleus Frequency | Dose-dependent | Significant increase | [6] |
| S. typhimurium (Ames Test) | Mutagenicity | Tested Concentrations | No significant mutagenic effect | [14] |
Long-Term Effects on Cellular Metabolism
This compound's action as a SERM extends to the regulation of metabolic pathways, particularly lipid metabolism. Its estrogenic and anti-estrogenic properties can disrupt lipid homeostasis.
-
Lipid Metabolism: this compound has been linked to severe hypertriglyceridemia, especially in individuals with underlying metabolic risk factors.[16][17] The proposed mechanism involves estrogen-like effects on the liver, leading to increased synthesis of very-low-density lipoprotein (VLDL) and decreased activity of lipoprotein lipase, which reduces triglyceride clearance.[16][17] These effects may be mediated through modulation of the peroxisome proliferator-activated receptor (PPAR) pathway and upregulation of apolipoprotein gene expression.[16]
-
Membrane Fluidity and Composition: In some biological systems, this compound has been shown to decrease the content of total lipids, triglycerides, and sterols, while increasing membrane fluidity.[18] This indicates a direct impact on the biophysical properties of cell membranes, which could have widespread consequences for receptor signaling and transport functions.
Experimental Protocols
Protocol: In Vitro Genotoxicity Assessment in Human Lymphocytes
(Adapted from Yilmaz et al., 2014)[14]
-
Cell Culture:
-
Collect heparinized whole blood samples from healthy, non-smoking donors.
-
Initiate lymphocyte cultures using 0.5 mL of whole blood in 6.5 mL of Chromosome Medium B (Biochrom, F 5023) supplemented with L-glutamine.
-
Incubate at 37°C.
-
-
This compound Treatment:
-
Dissolve this compound citrate in distilled water to create a stock solution.
-
48 hours after culture initiation, add this compound citrate to final concentrations of 0.40, 0.80, 1.60, and 3.20 µg/mL. Use distilled water as a negative control and Mitomycin C (0.20 µg/mL) as a positive control.
-
-
Chromosome Aberration (CA) Assay:
-
70 hours into the culture, add colcemid (0.05 µg/mL) to arrest cells in metaphase.
-
After 72 hours total, harvest the cells by centrifugation.
-
Treat with a hypotonic solution (0.075 M KCl) for 20 min at 37°C.
-
Fix the cells using a 3:1 methanol:acetic acid solution. Repeat fixation three times.
-
Drop the cell suspension onto clean, cold glass slides and air-dry.
-
Stain slides with 2% Giemsa in phosphate buffer (pH 6.8) for 20 min.
-
Score 100 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid breaks, chromosome breaks, gaps) under a light microscope.
-
-
Micronucleus (MN) Test:
-
44 hours after culture initiation, add Cytochalasin-B (6 µg/mL) to block cytokinesis.
-
Harvest cells at 72 hours as described for the CA assay.
-
After the first fixation step, drop the cell suspension onto slides.
-
Stain with 2% Giemsa.
-
Score 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
-
Protocol: Western Blot for ERK1/2 Phosphorylation
(General protocol adapted from methodologies described by Elloumi-Mseddi et al., 2015 and standard Western blot procedures)[12][19]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, BT20) in appropriate growth medium and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with desired concentrations of this compound citrate or control vehicle (e.g., DMSO) for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract. Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) diluted in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To normalize the data, strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-block the membrane and re-probe with a primary antibody for total ERK1/2. Repeat the subsequent washing and detection steps.
-
For a loading control, the membrane can be stripped again and re-probed for a housekeeping protein like β-actin or GAPDH.
-
Summary and Future Directions
The long-term cellular effects of this compound citrate are multifaceted and extend well beyond its primary therapeutic action on the hypothalamic-pituitary-ovarian axis. Its role as a SERM with mixed agonist/antagonist activity, coupled with its prolonged half-life, leads to sustained modulation of fundamental cellular pathways. Long-term exposure is clearly associated with the induction of apoptosis via ROS-mediated mitochondrial stress and complex, context-dependent regulation of the MAPK/ERK signaling pathway.
Of significant concern is the consistent evidence of this compound's genotoxicity, which indicates a potential to promote genomic instability. While a direct causal link to cancer in humans remains an area of active debate and may be influenced by the underlying infertility, the cellular-level data warrants caution, particularly for treatment regimens extending beyond established cycle limits.[6] Furthermore, its impact on lipid metabolism highlights the need to consider a patient's metabolic health during treatment.
Future research should focus on several key areas:
-
Pathway Deconvolution: Elucidating the downstream effectors that determine whether this compound-induced ERK activation leads to apoptosis versus proliferation.
-
Long-Term In Vivo Studies: Animal models with long-term this compound exposure are needed to better understand the cumulative risk of genotoxicity and its translation to carcinogenesis.
-
Metabolomic and Proteomic Analyses: Comprehensive -omics studies on tissues from this compound-treated subjects could uncover novel pathways and biomarkers of long-term cellular stress.
-
Development of Safer SERMs: The insights gained from this compound's off-target effects can guide the development of new SERMs with greater tissue selectivity and a more favorable long-term safety profile.
By continuing to investigate these complex cellular interactions, the scientific community can better leverage the therapeutic benefits of SERMs while mitigating the risks associated with their long-term use.
References
- 1. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 2. youtube.com [youtube.com]
- 3. Clomifene - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. Clomifene [chemeurope.com]
- 6. Safety of this compound citrate: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alterations induced by this compound in the concentrations of oestrogen receptors in the uterus, pituitary gland and hypothalamus of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Citrate Induces ROS-Mediated Apoptosis in Mammalian Oocytes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of estradiol and this compound citrate on Erk activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the genotoxicity of this compound citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-Induced Severe Hypertriglyceridemia and Acute Pancreatitis: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound on fatty acids, sterols and membrane fluidity in clavine producing Claviceps purpurea strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Clomiphene in the Regulation of Gonadotropin-Releasing Hormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene citrate, a selective estrogen receptor modulator (SERM), is a cornerstone in the therapeutic landscape of reproductive medicine. Its primary mechanism of action revolves around the intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of this compound's role in modulating gonadotropin-releasing hormone (GnRH) secretion and its subsequent effects on gonadotropin and sex steroid production. We will delve into the molecular mechanisms, present quantitative data from key clinical studies, and provide detailed experimental protocols. Furthermore, this guide will feature visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacology.
Introduction
This compound citrate is a non-steroidal triphenylethylene derivative that exhibits both estrogen agonist and antagonist properties, depending on the target tissue. Its clinical utility primarily stems from its anti-estrogenic effects at the level of the hypothalamus.[1] By competitively inhibiting estrogen's negative feedback on the hypothalamus, this compound effectively "tricks" the body into perceiving a low estrogen state.[2] This perceived estrogen deficiency leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[3]
The increased GnRH signaling, in turn, stimulates the anterior pituitary gland to augment the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] In women, this surge in gonadotropins promotes follicular development and ovulation, making it a first-line treatment for anovulatory infertility, particularly in patients with polycystic ovary syndrome (PCOS).[5] In men, the elevated LH and FSH levels stimulate the testes to produce more testosterone and enhance spermatogenesis, offering a therapeutic option for hypogonadism.[6][7]
Mechanism of Action: Modulating the HPG Axis
The hypothalamic-pituitary-gonadal (HPG) axis is a tightly regulated endocrine system that governs reproduction. In this axis, the hypothalamus releases GnRH in a pulsatile manner, which then acts on the pituitary gland.[8] The pituitary, in response, secretes LH and FSH, which travel to the gonads to stimulate the production of sex hormones (estrogen in females, testosterone in males) and gametes.[1] These sex hormones then exert negative feedback on both the hypothalamus and the pituitary to maintain hormonal balance.[4]
This compound's primary site of action is the hypothalamus, where it binds to estrogen receptors.[9] By acting as an estrogen antagonist in this tissue, it blocks the normal negative feedback mechanism of circulating estradiol.[1][10] This blockade leads to an increase in the frequency and amplitude of GnRH pulses.[11][12] The altered GnRH pulsatility results in greater stimulation of the pituitary gonadotropes, leading to increased secretion of LH and FSH.[9]
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4"]; Gonads [label="Gonads (Ovaries/Testes)", fillcolor="#F1F3F4"]; this compound [label="this compound Citrate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Estrogen [label="Estrogen/Testosterone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LHFSH [label="LH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hypothalamus -> Pituitary [label="+", headport="n", tailport="s", color="#34A853"]; Pituitary -> Gonads [label="+", headport="n", tailport="s", color="#34A853"]; Gonads -> Estrogen [label="produces", style=dashed, color="#5F6368"]; Estrogen -> Hypothalamus [label="- (Negative Feedback)", headport="w", tailport="e", color="#EA4335"]; Estrogen -> Pituitary [label="-", headport="e", tailport="w", color="#EA4335"]; this compound -> Hypothalamus [label="Blocks Estrogen Receptors", style=bold, color="#EA4335", arrowhead=tee]; Hypothalamus -> GnRH [label="releases", style=dashed, color="#5F6368"]; GnRH -> Pituitary [label="stimulates", style=dashed, color="#5F6368"]; Pituitary -> LHFSH [label="releases", style=dashed, color="#5F6368"]; LHFSH -> Gonads [label="stimulates", style=dashed, color="#5F6368"]; } END_DOT Caption: this compound's modulation of the HPG axis.
Quantitative Data on Hormonal Changes
Numerous studies have quantified the effects of this compound citrate on various hormones. The following tables summarize key findings in both male and female populations.
Table 1: Effects of this compound Citrate on Hormonal Parameters in Hypogonadal Men
| Study (Year) | Dosage | Duration | Baseline Total Testosterone (ng/dL) | Post-treatment Total Testosterone (ng/dL) | Baseline LH (IU/L) | Post-treatment LH (IU/L) | Baseline FSH (IU/L) | Post-treatment FSH (IU/L) |
| Moskovic et al. (2012) | 25 mg every other day to 50 mg daily | >12 months | 228 | 612 (at 1 year) | - | - | - | - |
| Taylor et al. (2012) | 50 mg every other day (titrated) | - | - | Increased from baseline | - | - | - | - |
| Da Ros et al. (2012) | 25 mg daily | 6 months | Low/low normal | Increased by 115% on average | - | - | - | - |
| Helo et al. (2015) | 25 mg daily | 12 weeks | - | Increased by 317 ng/dL on average | - | - | - | - |
| Ramasamy et al. (2014) | - | - | - | Increased to 504 ng/dL on average | - | - | - | - |
Table 2: Effects of this compound Citrate on Hormonal Parameters in Women with PCOS
| Study (Year) | Dosage | Duration | Outcome |
| Lobo et al. (1982) | 150 mg/day | 5 days | Increased LH pulse amplitude, no change in frequency. |
| Imbeault et al. (1996) | 100 mg/day for 5 days with pulsatile GnRH | - | 66% of cycles were ovulatory. |
| Al Ghazali (2014) | 100 mg (stair-step) | - | 43% ovulation rate. |
| Al Ghazali (2014) | 150 mg (stair-step) | - | 21.6% ovulation rate. |
Experimental Protocols
Protocol for Ovulation Induction in Anovulatory Women with PCOS
-
Patient Selection: Women diagnosed with PCOS according to the Rotterdam criteria, with oligo- or anovulation.[13]
-
Initial Dosage: 50 mg of this compound citrate orally per day for 5 days.[5][14]
-
Timing of Administration: Treatment is typically initiated on day 3 to 5 of the menstrual cycle, which can be spontaneous or induced by a progestin withdrawal bleed.[8]
-
Monitoring: Follicular development is monitored via transvaginal ultrasound starting around day 11-14 of the cycle.[15]
-
Dose Adjustment: If ovulation does not occur, the dosage can be increased in 50 mg increments in subsequent cycles, up to a maximum of 150-250 mg per day for 5 days.[8][14]
-
Treatment Duration: If ovulation is not achieved after 3-6 cycles, the patient is considered this compound-resistant, and alternative treatments should be considered.[5]
// Nodes Start [label="Start Cycle (Day 3-5)", fillcolor="#F1F3F4"]; CC50 [label="this compound Citrate 50mg/day for 5 days", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Ultrasound Monitoring (Day 11-14)", fillcolor="#F1F3F4"]; Ovulation [label="Ovulation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Ovulation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CC100 [label="Increase Dose: 100mg/day for 5 days (Next Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CC150 [label="Increase Dose: 150mg/day for 5 days (Next Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resistant [label="this compound Resistant: Consider Alternatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CC50; CC50 -> Monitor; Monitor -> Ovulation; Ovulation -> Success [label="Yes"]; Ovulation -> CC100 [label="No"]; CC100 -> Monitor; CC100 -> Ovulation; Ovulation -> Success [label="Yes"]; Ovulation -> CC150 [label="No"]; CC150 -> Monitor; CC150 -> Ovulation; Ovulation -> Success [label="Yes"]; Ovulation -> Resistant [label="No"]; } END_DOT Caption: A typical this compound citrate ovulation induction protocol.
Protocol for Treatment of Male Hypogonadism
-
Patient Selection: Men with secondary hypogonadism and a desire to preserve fertility.[16]
-
Initial Dosage: 25 mg of this compound citrate orally every other day.[17]
-
Dose Titration: The dose can be titrated up to 50 mg daily based on serum testosterone levels, with the goal of reaching the mid-normal range.[16][18]
-
Monitoring: Serum total testosterone, LH, and estradiol levels should be monitored every 6 months.[16]
-
Estradiol Management: If estradiol levels become elevated (≥60 pg/mL), the this compound citrate dose may be reduced, or an aromatase inhibitor may be added.[16]
-
Treatment Duration: Long-term therapy can be effective, with studies showing sustained testosterone levels for up to 3 years.[19]
Signaling Pathways
GnRH Receptor Signaling in Pituitary Gonadotropes
The binding of GnRH to its G-protein coupled receptor (GPCR) on the surface of pituitary gonadotropes initiates a cascade of intracellular signaling events.[20] The GnRH receptor is primarily coupled to the Gαq/11 G-protein.[1] Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][21]
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[4] These signaling molecules then activate downstream mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.[22] Ultimately, these signaling pathways converge on the nucleus to regulate the transcription of the common alpha subunit and the specific beta subunits of LH and FSH, leading to their synthesis and secretion.[23]
// Nodes GnRH [label="GnRH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor (GPCR)", fillcolor="#F1F3F4"]; Gq11 [label="Gαq/11", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4"]; MAPK [label="MAPK Cascade (e.g., ERK)", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", fillcolor="#F1F3F4"]; Transcription [label="↑ LH & FSH Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GnRH -> GnRHR [label="binds"]; GnRHR -> Gq11 [label="activates"]; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="acts on"]; ER -> Ca2; DAG -> PKC [label="activates"]; Ca2 -> PKC [label="co-activates"]; PKC -> MAPK [label="activates"]; MAPK -> Nucleus [label="translocates to"]; Nucleus -> Transcription; } END_DOT Caption: Simplified GnRH receptor signaling pathway.
Conclusion
This compound citrate remains a vital tool in reproductive endocrinology due to its well-characterized mechanism of action on the HPG axis. By antagonizing estrogen receptors in the hypothalamus, it effectively stimulates the endogenous production of GnRH, leading to a cascade of hormonal events that can restore ovulation in anovulatory women and improve testosterone levels in hypogonadal men. A thorough understanding of its pharmacology, appropriate patient selection, and careful monitoring are essential for optimizing therapeutic outcomes and minimizing potential side effects. Future research may focus on refining treatment protocols and exploring the long-term effects of this compound therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular mechanisms triggering gonadotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications [mdpi.com]
- 7. journalajmah.com [journalajmah.com]
- 8. Induction of Ovulation with this compound Citrate | GLOWM [glowm.com]
- 9. Clomifene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Combination of Continuous Use of Oral this compound Citrate with Injectable Gonadotropins for Ovarian Stimulation: A Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mayo.edu [mayo.edu]
- 14. How to Choose the Optimal Starting Dose of this compound Citrate (50 or 100 mg per Day) for a First Cycle of Ovulation Induction in Anovulatory PCOS Women? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajbm.net [ajbm.net]
- 16. This compound citrate therapy for testosterone deficiency: a proposed clinical care pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound citrate: A potential alternative for testosterone therapy in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. researchgate.net [researchgate.net]
Investigating the Anti-Estrogenic Properties of Enclomiphene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene, the (E)-stereoisomer of this compound, is a non-steroidal selective estrogen receptor modulator (SERM) with pronounced anti-estrogenic properties. This technical guide provides an in-depth analysis of the core scientific principles underlying enthis compound's mechanism of action, focusing on its interaction with estrogen receptors and its effects on the hypothalamic-pituitary-gonadal (HPG) axis. This document summarizes quantitative data from key studies, outlines detailed experimental protocols for assessing its anti-estrogenic activity, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction
Enthis compound citrate is the trans-isomer of this compound citrate, a widely used medication for ovulation induction. Unlike its cis-isomer, zuthis compound, which exhibits mixed estrogenic and anti-estrogenic effects, enthis compound functions primarily as an estrogen receptor antagonist.[1] This antagonistic activity is central to its therapeutic potential, particularly in the context of male hypogonadism, where it can stimulate the endogenous production of testosterone.[2][3] This guide delves into the molecular and physiological basis of enthis compound's anti-estrogenic effects, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: Estrogen Receptor Antagonism
Enthis compound exerts its effects by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ.[4] In tissues where it acts as an antagonist, such as the hypothalamus and pituitary gland, enthis compound occupies the receptor's ligand-binding domain without inducing the conformational changes necessary for transcriptional activation. This competitive inhibition blocks the binding of endogenous estrogens like estradiol, thereby attenuating estrogen-mediated signaling pathways.[5]
Binding Affinity for Estrogen Receptors
Table 1: Estrogen Receptor Binding Affinity of Enthis compound
| Parameter | Receptor | Value | Reference |
| IC50 | Estrogen Receptor Alpha | 4.56 nM | [6] |
| Relative Binding Affinity (RBA) | Nuclear Estrogen Receptor | 2% (Estradiol = 100%) | [7] |
Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The anti-estrogenic action of enthis compound at the level of the hypothalamus and pituitary gland is the cornerstone of its therapeutic effect in conditions like secondary hypogonadism.
Disruption of Negative Feedback
In the male HPG axis, testosterone is aromatized to estradiol, which then exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). By blocking estrogen receptors in these tissues, enthis compound disrupts this negative feedback loop.[5] The hypothalamus perceives a state of estrogen deficiency, leading to an increased pulsatile release of GnRH. This, in turn, stimulates the anterior pituitary to secrete more LH and FSH.
Stimulation of Gonadotropins and Testosterone
The increased secretion of LH directly stimulates the Leydig cells in the testes to produce more testosterone. Elevated FSH levels act on the Sertoli cells, supporting spermatogenesis. Clinical studies have consistently demonstrated that enthis compound treatment leads to significant increases in serum levels of LH, FSH, and total testosterone in men with secondary hypogonadism.
Enthis compound's Mechanism on the HPG Axis.
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy of enthis compound in treating secondary hypogonadism. The following tables summarize the key quantitative findings from these studies.
Table 2: Hormonal Changes Following Enthis compound Treatment in Men with Secondary Hypogonadism
| Study | Treatment Group | Duration | Mean Change in Total Testosterone (ng/dL) | Mean Change in LH (mIU/mL) | Mean Change in FSH (mIU/mL) | Mean Change in Estradiol (pg/mL) | Reference |
| Wiehle et al. | Enthis compound 12.5 mg | 3 months | +184.3 | +5.1 | +4.8 | - | |
| Wiehle et al. | Enthis compound 25 mg | 3 months | +259.2 | +7.4 | +6.9 | - | |
| Saffati et al. (vs. This compound) | Enthis compound | N/A | +166 (median) | - | - | -5.92 (median) | [6] |
| Saffati et al. (vs. Enthis compound) | This compound | N/A | +98 (median) | - | - | +17.50 (median) | [6] |
Table 3: Effects of Enthis compound on Spermatogenesis
| Study | Treatment Group | Duration | Change in Sperm Concentration (million/mL) | Change in Total Motile Sperm Count | Reference |
| Wiehle et al. | Enthis compound 12.5 mg | 3 months | Not significantly different from placebo | - | |
| Wiehle et al. | Enthis compound 25 mg | 3 months | Not significantly different from placebo | - | |
| Wiehle et al. | Topical Testosterone | 3 months | Significantly lower vs. enthis compound | - | |
| Gilbert et al. | Enthis compound | N/A | Maintained within normal range | Statistically significant increase |
Experimental Protocols
The characterization of enthis compound's anti-estrogenic properties relies on a suite of in vitro and in vivo experimental protocols.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of enthis compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: Cytosolic extracts containing estrogen receptors are prepared from target tissues (e.g., rat uterus) or from cell lines engineered to express human ERα or ERβ.
-
Incubation: A constant concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled enthis compound.
-
Separation of Bound and Unbound Ligand: The receptor-ligand complexes are separated from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of enthis compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Workflow for ER Competitive Binding Assay.
Estrogen Receptor-Mediated Reporter Gene Assay
This cell-based assay assesses the functional consequence of enthis compound binding to the estrogen receptor, specifically its ability to inhibit estrogen-induced gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is transiently or stably transfected with two plasmids:
-
An expression vector for ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).
-
-
Treatment: The transfected cells are treated with a known concentration of an estrogen agonist (e.g., estradiol) alone or in combination with increasing concentrations of enthis compound.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The ability of enthis compound to inhibit the estradiol-induced reporter gene expression is quantified. A dose-response curve is generated to determine the IC50 for antagonist activity.
Reporter Gene Assay for ER Antagonism.
In Vivo Assessment in Animal Models
Animal models, such as castrated male rats, are utilized to evaluate the in vivo anti-estrogenic and gonadotropin-stimulating effects of enthis compound.
Methodology:
-
Animal Model: Orchiectomized (castrated) male rats are often used to eliminate endogenous testosterone production and create a model of hypogonadism.
-
Dosing: Animals are administered enthis compound orally or via injection at various doses for a specified duration. Control groups receive vehicle or a comparator compound.
-
Hormone Level Measurement: Blood samples are collected at baseline and at various time points throughout the study. Serum levels of LH, FSH, and testosterone are quantified using immunoassays (e.g., ELISA, RIA).
-
Tissue Analysis: At the end of the study, target tissues such as the pituitary, testes (in intact models), and prostate may be collected for histological analysis or measurement of gene expression.
Conclusion
Enthis compound's distinct pharmacological profile as a pure estrogen receptor antagonist underpins its therapeutic utility. By effectively blocking the negative feedback of estrogen on the HPG axis, it robustly stimulates the endogenous production of gonadotropins and testosterone. The quantitative data from clinical trials consistently demonstrate its efficacy in restoring normal testosterone levels in men with secondary hypogonadism while preserving spermatogenesis, a key advantage over exogenous testosterone replacement therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of enthis compound and other novel SERMs. Further research to delineate its precise binding affinities for ER subtypes and to fully elucidate its long-term safety and efficacy will be crucial for its future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Enthis compound, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maximustribe.com [maximustribe.com]
- 4. enthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clomifene - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. medcentral.com [medcentral.com]
The Estrogenic Profile of Zuclomiphene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zuclomiphene, the (Z)-isomer of this compound, is a selective estrogen receptor modulator (SERM) known for its predominantly estrogenic properties. Unlike its isomeric counterpart, enthis compound, which exhibits anti-estrogenic effects, zuthis compound acts as an estrogen agonist in various tissues. This technical guide provides an in-depth exploration of the estrogenic effects of zuthis compound, detailing its interaction with estrogen receptors, its impact on downstream signaling pathways, and its physiological consequences. This document synthesizes available quantitative data, outlines detailed experimental protocols for assessing its estrogenicity, and presents visual representations of its molecular mechanisms and experimental workflows.
Introduction
This compound citrate, a widely used drug for ovulation induction, is a racemic mixture of two geometric isomers: zuthis compound and enthis compound.[1][2] These isomers possess distinct pharmacological profiles, with zuthis compound being the more estrogenic component and enthis compound acting as an estrogen antagonist.[2][3] The estrogenic activity of zuthis compound is responsible for many of the physiological effects observed with this compound administration. Understanding the specific contributions of zuthis compound to the overall effect of this compound is crucial for refining its therapeutic applications and for the development of novel SERMs with tailored tissue-specific activities. This guide focuses exclusively on the estrogenic characteristics of zuthis compound.
Quantitative Data on Estrogenic Activity
The estrogenic activity of zuthis compound has been quantified through various in vitro and in vivo assays. The following tables summarize the available quantitative data on its receptor binding affinity and uterotrophic effects.
Table 1: Estrogen Receptor Binding Affinity of Zuthis compound
| Compound | Receptor | Relative Binding Affinity (RBA, Estradiol = 100%) | Reference |
| Zuthis compound | Estrogen Receptor (unspecified) | Lower than enthis compound at low doses | [4] |
| Enthis compound | Estrogen Receptor (unspecified) | 2% | [5] |
| Estradiol | Estrogen Receptor α (ERα) & Estrogen Receptor β (ERβ) | 100% | (By definition) |
Table 2: In Vivo Estrogenic Potency of Zuthis compound (Rat Uterotrophic Assay)
| Compound | Dose | Route of Administration | Change in Uterine Weight | Reference |
| Zuthis compound | Not Specified | Subcutaneous | Significant increase | [6] |
| Zuthis compound | Dose-dependent | Not Specified | Potent estrogen agonist on all tissues investigated | [4] |
| Estradiol | Not Specified | Subcutaneous | Significant increase | [6] |
Note: Specific dose-response data detailing the percentage increase in uterine weight at defined doses of zuthis compound are limited in publicly available literature.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the estrogenic effects of compounds like zuthis compound. The following are standard protocols for key assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Test Compound: Zuthis compound citrate
-
Radioligand: [³H]-Estradiol
-
Receptor Source: Rat uterine cytosol or recombinant human ERα and ERβ
-
Assay Buffer: Tris-HCl buffer with additives
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Preparation of Receptor Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction containing estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [³H]-Estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled zuthis compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound [³H]-Estradiol from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of zuthis compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of zuthis compound to that of estradiol.
Rat Uterotrophic Bioassay (OECD Test Guideline 440)
This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.[1][7][8]
Animal Model:
-
Immature female rats (e.g., Sprague-Dawley), 21-25 days old.
Procedure:
-
Animal Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
-
Dosing: Zuthis compound is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.
-
Data Analysis: The uterine weights of the zuthis compound-treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This in vitro assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Materials:
-
Cell Line: MCF-7 human breast cancer cells
-
Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.
-
Test Compound: Zuthis compound citrate
-
Cell Proliferation Reagent: (e.g., MTT, XTT, or a fluorescent dye)
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in the estrogen-free medium.
-
Treatment: After a period of hormone deprivation, the cells are treated with various concentrations of zuthis compound.
-
Incubation: The plates are incubated for a period of 6 days.
-
Assessment of Cell Proliferation: A cell proliferation reagent is added to the wells, and the absorbance or fluorescence is measured to quantify the number of viable cells.
-
Data Analysis: The proliferative effect of zuthis compound is determined by comparing the cell number in treated wells to that in control wells.
Signaling Pathways and Molecular Mechanisms
Zuthis compound exerts its estrogenic effects by binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes.
In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects initiated at the cell membrane. These can involve the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9] While specific data for zuthis compound is limited, it is plausible that it can also trigger these rapid signaling events.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experiments described in this guide.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Zuthis compound | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zuclomifene - Wikipedia [en.wikipedia.org]
- 6. The estrogenic effects of this compound during the neonatal period in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
Clomiphene's Impact on Non-Human Primate Reproductive Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of clomiphene citrate on non-human primate reproductive models. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows. Non-human primates, with their close physiological and reproductive similarities to humans, serve as invaluable models for studying the mechanisms of action and potential therapeutic applications of compounds like this compound citrate.
Executive Summary
This compound citrate, a selective estrogen receptor modulator (SERM), is widely used to induce ovulation in anovulatory women. Its mechanism of action and effects have been extensively studied in non-human primate models to better understand its therapeutic potential and limitations. This guide synthesizes the findings from key studies, focusing on the hormonal and ovarian responses to this compound administration in various primate species. The data presented herein highlight this compound's role in modulating the hypothalamic-pituitary-ovarian (HPO) axis, leading to increased gonadotropin secretion and subsequent follicular development.
Mechanism of Action: The Hypothalamic-Pituitary-Ovarian Axis
This compound citrate's primary mechanism of action is the competitive inhibition of estrogen receptors in the hypothalamus.[1] By blocking these receptors, this compound disrupts the negative feedback loop of circulating estradiol, leading the hypothalamus to perceive a hypoestrogenic state.[1][2] This triggers an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[3] Elevated GnRH, in turn, stimulates the anterior pituitary to secrete increased amounts of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[3][4] These gonadotropins then act on the ovaries to stimulate follicular growth and development.
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovary [label="Ovary", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound Citrate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Estrogen [label="Estradiol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FSH_LH [label="FSH & LH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Follicular_Development [label="Follicular Development", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Hypothalamus [label="Blocks Estrogen Receptors", color="#EA4335", style=dashed, arrowhead=tee]; Hypothalamus -> Pituitary [label="+ GnRH", color="#4285F4", arrowhead=normal]; Pituitary -> Ovary [label="+ FSH & LH", color="#34A853", arrowhead=normal]; Ovary -> Estrogen [label="produces", color="#EA4335", arrowhead=normal]; Estrogen -> Hypothalamus [label="- Negative Feedback", color="#EA4335", style=dashed, arrowhead=tee]; Ovary -> Follicular_Development [label="stimulates", color="#34A853", arrowhead=normal]; } Caption: this compound's action on the HPO axis.
Quantitative Hormonal Responses to this compound Citrate
Studies in various non-human primate models have quantified the changes in key reproductive hormones following the administration of this compound citrate. The tables below summarize these findings, providing a comparative overview of the hormonal milieu under different experimental conditions.
Table 1: Serum Hormone Levels in Macaca fascicularis Following this compound Citrate Administration
| Hormone | Control (Pre-treatment) | This compound Citrate Treatment | Post-treatment | Reference |
| Estradiol (E2) (pg/mL) | Baseline | Rise to preovulatory levels | Variable | [5] |
| Luteinizing Hormone (LH) (ng/mL) | Baseline | Early, attenuated rise | Variable | [5] |
| Follicle-Stimulating Hormone (FSH) (ng/mL) | Baseline | No significant increase | Variable | [5] |
| Progesterone (P4) (ng/mL) | Baseline | Baseline | Rise post-ovulation | [5] |
A comprehensive dose-response study in normally cycling monkeys showed that while this compound stimulated a rise in serum LH and E2, there was no significant increase in serum FSH concentration.[5] Interestingly, no correlation was observed between the dose of this compound (ranging from 1 mg/kg to 10 mg/kg) and the peak levels of E2, LH, or FSH, suggesting individual variation in ovarian response independent of the dosage.[5]
Table 2: Hormonal Responses in Chimpanzees to this compound Citrate
| Primate Group | FSH Response | LH Response | Estradiol Response | Testosterone Response | Reference |
| Prepubertal Females (n=4) | Significantly reduced | No consistent response | No consistent response | N/A | [1] |
| Early Pubertal Females (n=2) | Unchanged or increased | No consistent response | No consistent response | N/A | [1] |
| Prepubertal Males (n=5) | No significant change | No consistent response | N/A | No consistent response | [1] |
| Early Pubertal Males (n=2) | Significantly reduced | No consistent response | N/A | Reduced | [1] |
| Late Pubertal Males (n=2) | Unchanged or increased | No consistent response | N/A | No consistent response | [1] |
In young chimpanzees, the response to this compound citrate varied with pubertal status.[1] These findings support the hypothesis that negative feedback by gonadal steroids is active in prepubertal chimpanzees and that puberty is associated with a decreased sensitivity to this feedback.[1]
Table 3: Impact of High-Dose this compound on Hormonal Profile in Monkeys
| Hormone | Effect of High-Dose this compound (25 mg daily for 5 days) | Reference |
| Estradiol (E2) | Marked decline during therapy | [6] |
| Gonadotropins (FSH & LH) | Concurrent elevations | [6] |
High-dose this compound administration in monkeys resulted in a significant decrease in serum estradiol despite an increase in pituitary gonadotropins, suggesting a direct anti-estrogenic effect on the ovaries, leading to ovarian refractoriness to gonadotropin stimulation.[6] This treatment delayed ovulation in all observed cycles.[6]
Detailed Experimental Protocols
The following sections outline typical methodologies employed in studies investigating the effects of this compound citrate in non-human primates.
Animal Models and Housing
-
Species: Commonly used species include rhesus macaques (Macaca mulatta), cynomolgus macaques (Macaca fascicularis), and chimpanzees (Pan troglodytes).[1][5][7]
-
Housing: Animals are typically housed individually to allow for accurate monitoring of menstrual cycles and controlled administration of treatments.[7] Environmental conditions such as light (e.g., 12L:12D) and temperature (e.g., 22-25°C) are usually controlled.[7]
This compound Citrate Administration
-
Dosage: Dosages vary between studies, ranging from 1 mg/kg to 10 mg/kg body weight or a fixed dose of 25-50 mg daily.[5][6][8]
-
Route of Administration: this compound citrate is typically administered orally, often concealed in a piece of fruit to ensure consumption.[8]
-
Timing: Administration usually occurs during the early to mid-follicular phase of the menstrual cycle, commonly from cycle days 5 through 9.[5][8]
Hormone Assays and Monitoring
-
Blood Sampling: Blood samples are collected frequently, often daily, from a saphenous or femoral vein to monitor hormonal changes throughout the treatment and subsequent cycle.[2][5]
-
Hormone Analysis: Serum concentrations of estradiol, progesterone, LH, and FSH are measured using validated immunoassays such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]
-
Ovarian Monitoring: Follicular development and ovulation are often monitored through serial laparoscopies or ultrasonography.[6][7]
// Nodes Start [label="Start: Animal Selection & Acclimation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Monitoring\n(Menstrual Cycles, Hormones)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Citrate Administration\n(e.g., Days 5-9 of Cycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Daily Blood Sampling & Ovarian Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hormone_Assay [label="Hormone Assays\n(E2, P4, LH, FSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Hormonal Profiles, Ovulation Rates)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Conclusion on this compound Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Baseline [color="#5F6368"]; Baseline -> Treatment [color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Hormone_Assay [color="#5F6368"]; Hormone_Assay -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } Caption: A generalized experimental workflow.
Direct Ovarian and Luteal Effects
Beyond its effects on the HPO axis, some studies suggest that this compound may have direct effects on the ovary. High doses of this compound have been shown to impart ovarian refractoriness to gonadotropin stimulation, suggesting an anti-estrogenic action at the ovarian level.[6] Furthermore, in vitro studies with monkey luteal cells have demonstrated that this compound can directly inhibit progestin production.[10]
Implications for Drug Development and Clinical Research
The use of non-human primate models has been instrumental in elucidating the complex actions of this compound citrate. These models allow for controlled studies that would be impractical or unethical in humans. The findings from primate research have informed the clinical use of this compound for ovulation induction and continue to be relevant for the development of new SERMs and other fertility treatments. The variability in response observed in primates also underscores the importance of personalized medicine in reproductive endocrinology.
Conclusion
This compound citrate exerts a significant impact on the reproductive physiology of non-human primates primarily through its anti-estrogenic effects on the hypothalamus, leading to an increase in gonadotropin secretion and subsequent stimulation of the ovaries. However, the response to this compound can be influenced by factors such as dose and the pubertal status of the animal. Furthermore, evidence suggests potential direct effects on the ovary that can modulate the response to gonadotropin stimulation. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to advance the understanding and treatment of reproductive disorders.
References
- 1. Hormone responses to this compound citrate in young chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound citrate attenuates hyperprolactinemia associated with ovarian hyperstimulation in the primate menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a hypothalamic site of action of this compound citrate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceiling effect of this compound citrate on the testosterone to estradiol ratio in eugonadal infertile men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive dose-response study of this compound citrate for enhancement of the primate ovarian/menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiestrogenic action of high-dose this compound in primates pituitary augmentation but with ovarian attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seasonal effects on ovarian folliculogenesis in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OVARIAN RESERVE TESTS AND THEIR UTILITY IN PREDICTING RESPONSE TO CONTROLLED OVARIAN STIMULATION IN RHESUS MONKEYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of assay methods for quantifying sex hormone concentrations across the menstrual cycle in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on luteal function in the nonpregnant cynomolgus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry of Clomiphene Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Clomiphene citrate, a cornerstone in ovulation induction for anovulatory infertility, particularly in the context of Polycystic Ovary Syndrome (PCOS), faces a significant challenge: a substantial portion of patients exhibit resistance, failing to ovulate despite incremental dosing. This guide delves into the foundational research elucidating the intricate molecular and cellular mechanisms underpinning this compound resistance. By synthesizing current knowledge on genetic predispositions, metabolic dysregulation, and aberrant signaling pathways, this document aims to provide a comprehensive resource for researchers and drug development professionals striving to overcome this clinical hurdle.
The Landscape of this compound Resistance: A Quantitative Overview
The efficacy of this compound citrate is intrinsically linked to a patient's underlying physiology. Resistance is not a monolithic entity but rather a multifactorial phenomenon. The following tables summarize key quantitative data from foundational studies, offering a comparative look at the factors influencing this compound response.
| Factor | Patient Group | Key Finding | Ovulation Rate | Pregnancy Rate | Reference Study |
| Body Mass Index (BMI) | Obese vs. Non-obese PCOS | Higher BMI is associated with increased resistance. | Lower in obese patients | Lower in obese patients | Multiple studies |
| Insulin Resistance (IR) | PCOS with IR vs. without IR | IR is a major predictor of this compound failure. | Significantly lower in IR patients | Significantly lower in IR patients | [1] |
| Hyperandrogenism | High vs. Normal Androgen Levels | Elevated androgens are linked to poor response. | Decreased with higher androgen levels | Decreased with higher androgen levels | [2] |
| Genetic Marker | Genotype | Prevalence in PCOS | Impact on this compound Response | Odds Ratio for Ovulation | Reference Study |
| FSH Receptor (FSHR) Polymorphism (rs6166) | Asn/Asn | ~26% | More sensitive | - | [3] |
| Asn/Ser | ~50% | Intermediate sensitivity | - | [3] | |
| Ser/Ser | ~24% | Increased resistance | 0.44 (95% CI, 0.21-0.97) | [3] | |
| CYP2D6 Polymorphism | Poor Metabolizer (PM) | Varies by ethnicity | Reduced conversion to active metabolites | - | [4] |
| Intermediate Metabolizer (IM) | Varies by ethnicity | Intermediate conversion | - | [4] | |
| Extensive Metabolizer (EM) | Varies by ethnicity | Normal conversion | - | [4] | |
| Ultrarapid Metabolizer (UM) | Varies by ethnicity | Enhanced conversion | - | [4] |
Core Mechanisms of this compound Resistance
This compound citrate's primary mechanism of action is to antagonize estrogen receptors in the hypothalamus, disrupting the negative feedback loop and thereby increasing the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).[2] This, in turn, stimulates the pituitary to release more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), driving follicular development. Resistance arises when this cascade is impeded at various levels.
Metabolic Dysregulation: The Central Role of Insulin Resistance
Insulin resistance, a hallmark of PCOS, is a primary driver of this compound resistance.[1] Hyperinsulinemia contributes to this resistance through several interconnected pathways:
-
Ovarian Hyperandrogenism: Insulin acts synergistically with LH to stimulate androgen production in ovarian theca cells.[5] Elevated intraovarian androgens can prematurely halt follicular development.
-
Suppression of Sex Hormone-Binding Globulin (SHBG): Insulin inhibits the hepatic production of SHBG, leading to higher levels of free, biologically active androgens.[5]
-
Direct Effects on Granulosa Cells: In the granulosa cells of PCOS patients, insulin signaling pathways, such as the PI3K/Akt pathway, are often dysregulated.[6] This can impair the cells' response to FSH, which is crucial for follicle maturation.
Genetic Predisposition: The Influence of Polymorphisms
FSH Receptor (FSHR) Polymorphisms: The FSH receptor is the direct target of the increased FSH levels induced by this compound. A common single nucleotide polymorphism at position 680 of the FSHR gene, resulting in either an asparagine (Asn) or a serine (Ser) residue, has been strongly linked to this compound response.[7] The Ser/Ser genotype is associated with a less sensitive receptor, requiring higher levels of FSH to initiate a response. In the context of this compound treatment, the induced FSH surge may be insufficient to overcome this reduced sensitivity, leading to resistance.[3]
Cytochrome P450 2D6 (CYP2D6) Polymorphisms: this compound citrate is a prodrug that is metabolized into its more active forms, primarily (E)-4-hydroxythis compound, by the CYP2D6 enzyme in the liver.[4] The gene encoding CYP2D6 is highly polymorphic, leading to variations in enzyme activity. Individuals classified as "poor metabolizers" have significantly lower concentrations of the active this compound metabolites, which may result in a suboptimal therapeutic effect and contribute to resistance.[4]
Endocrine Milieu: The Impact of Hyperandrogenism
While androgens are necessary for normal follicular development, the hyperandrogenism characteristic of many PCOS patients is detrimental.[8] Excessive androgens can disrupt the delicate balance of hormones required for follicle selection and dominance, leading to the arrest of follicular growth. Androgens may also interfere with FSH receptor expression and signaling within granulosa cells.[9]
Signaling Pathways in this compound Resistance
The following diagrams, rendered in DOT language, illustrate the key signaling pathways implicated in this compound resistance.
This compound Citrate Mechanism of Action and Resistance
Caption: Mechanism of this compound action and points of resistance.
Insulin Resistance and Hyperandrogenism Feedback Loop
Caption: Insulin resistance drives hyperandrogenism and resistance.
Genetic Factors in this compound Resistance
Caption: Genetic polymorphisms affecting this compound metabolism and action.
Key Experimental Protocols
This section outlines the methodologies for pivotal experiments used to investigate this compound resistance.
Genotyping of FSH Receptor Polymorphism (rs6166, Asn680Ser)
-
Objective: To identify the Asn680Ser polymorphism in the FSHR gene.
-
Method: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP).
-
Protocol:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a standard DNA extraction kit.
-
PCR Amplification: A specific fragment of exon 10 of the FSHR gene containing the polymorphism is amplified using PCR. Primers are designed to flank the polymorphic site.
-
Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme (e.g., BsrI) that specifically recognizes and cuts the DNA at the polymorphic site in one of the alleles.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
Genotype Determination: The pattern of DNA bands on the gel reveals the genotype. For example, the Ser allele may be cut by the enzyme, while the Asn allele is not, resulting in different band patterns for Asn/Asn, Asn/Ser, and Ser/Ser genotypes.
-
Assessment of Insulin Resistance
-
Objective: To quantify insulin sensitivity and identify insulin resistance.
-
Methods:
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):
-
Sample Collection: A fasting blood sample is collected.
-
Analysis: Fasting plasma glucose and insulin levels are measured.
-
Calculation: HOMA-IR is calculated using the formula: (Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL)) / 405. A HOMA-IR value ≥ 2.5 is often considered indicative of insulin resistance in PCOS.[10]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fasting Sample: A baseline blood sample is drawn after an overnight fast.
-
Glucose Load: The patient consumes a 75-gram glucose solution.
-
Timed Samples: Blood samples are drawn at specific intervals, typically 1 and 2 hours after the glucose load.
-
Analysis: Glucose and insulin levels are measured in all samples to assess glucose tolerance and the insulin response.
-
-
In Vitro Analysis of Granulosa Cell Function
-
Objective: To study the direct effects of insulin, androgens, and other factors on granulosa cell signaling and steroidogenesis.
-
Protocol:
-
Cell Culture: Human granulosa cells (either primary cells isolated from follicular fluid or an immortalized cell line like KGN) are cultured in appropriate media.
-
Treatment: Cells are treated with various agents, such as insulin, androgens (e.g., dihydrotestosterone), FSH, or inhibitors of specific signaling pathways (e.g., PI3K inhibitors).
-
Western Blotting: Protein lysates are collected to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK) to assess pathway activation.
-
Real-Time PCR (RT-PCR): RNA is extracted to quantify the gene expression of relevant markers, such as FSHR, aromatase (CYP19A1), and genes involved in steroidogenesis.
-
Steroid Hormone Assays: The culture media is collected to measure the production of hormones like estradiol and progesterone using techniques such as ELISA or mass spectrometry.
-
Future Directions and Conclusion
The mechanisms of this compound resistance are complex and interconnected, with metabolic, genetic, and endocrine factors all playing crucial roles. A deeper understanding of these foundational mechanisms is paramount for the development of novel therapeutic strategies. Future research should focus on:
-
Personalized Medicine: Utilizing genetic screening for FSHR and CYP2D6 polymorphisms to predict this compound response and guide personalized treatment decisions.
-
Targeting Insulin Resistance: Developing more effective insulin-sensitizing agents with fewer side effects to improve the ovarian response in PCOS patients.
-
Modulating the Intraovarian Environment: Investigating therapies that can directly counteract the negative effects of hyperandrogenism on follicular development.
By continuing to unravel the molecular intricacies of this compound resistance, the scientific and medical communities can move closer to providing more effective and tailored fertility treatments for all patients.
References
- 1. This compound citrate: mechanism(s) and site(s) of action--a hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 3. This compound citrate resistance in relation to follicle-stimulating hormone receptor Ser680Ser-polymorphism in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug this compound via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up-regulated expression of WNT5a increases inflammation and oxidative stress via PI3K/AKT/NF-κB signaling in the granulosa cells of PCOS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Androgen Action in the Ovary [frontiersin.org]
- 9. Androgens regulate ovarian follicular development by increasing follicle stimulating hormone receptor and microRNA-125b expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Experimental Studies of Clomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate is a well-established selective estrogen receptor modulator (SERM) with a complex mechanism of action that includes both estrogenic and anti-estrogenic properties.[1] Primarily utilized in the clinical setting for ovulation induction, its effects on various cell types in vitro are of significant interest for research in reproductive biology, oncology, and drug development.[2][3] These application notes provide a comprehensive overview of in vitro experimental protocols to investigate the multifaceted activities of this compound citrate.
Mechanism of Action
This compound citrate exerts its effects by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ.[1] Its action is tissue-specific and dependent on the local concentration of endogenous estrogens. In environments with low estrogen, this compound citrate can act as a partial agonist, initiating estrogenic responses. Conversely, in the presence of high estrogen levels, it acts as an antagonist, blocking the effects of endogenous estrogens.[1] This dual activity underlies its therapeutic applications and its varied effects in different cellular contexts.
Data Presentation: Quantitative In Vitro Data for this compound Citrate
The following tables summarize key quantitative data from in vitro studies on this compound citrate.
Table 1: Antiproliferative and Cytotoxic Effects of this compound Citrate
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MCF-7 (Breast Cancer) | Sulforhodamine B | IC50 | < 1 µM (for active analogs) | [4] |
| LY2 (Breast Cancer) | Sulforhodamine B | IC50 | < 1 µM (for active analogs) | [4] |
| MDA-MB-231 (Breast Cancer) | Sulforhodamine B | IC50 | No activity observed | [4] |
| General | Not Specified | IC50 | 16 µM | [5] |
Table 2: Effects on Estrogen Receptor (ER) Signaling
| ER Subtype | Cell Line | Assay | Effect of this compound Citrate | Concentration | Reference |
| ERα | 293T | Luciferase Reporter | Agonistic (low E2) / Antagonistic (high E2) | 10⁻¹² M to 10⁻⁶ M | [1][6] |
| ERβ | 293T | Luciferase Reporter | Antagonistic | 10⁻¹² M to 10⁻⁶ M | [1][6] |
| ERα | Ishikawa (Endometrial Cancer) | Western Blot | Down-regulation via ubiquitin-proteasome pathway | Not Specified | [7] |
Table 3: Effects on Endometrial and Ovarian Cells
| Cell Type/Tissue | Experimental Model | Parameter Measured | Effect of this compound Citrate | Concentration | Reference |
| Human Endometrium | In vitro culture | Prostaglandin F2α and E2 output | Doubled basal output | 10⁻⁶ M | [8] |
| Porcine Oocytes | In vitro maturation | Reactive Oxygen Species (ROS) | Significantly reduced | Not Specified | [8] |
| Mouse Oocytes | In vitro | Hyperploidy | Significantly increased | 5.0 µg/mL | [9] |
Signaling Pathways Modulated by this compound Citrate
This compound citrate's interaction with estrogen receptors initiates a cascade of downstream signaling events. The primary pathway involves the modulation of gene transcription through the binding of the this compound-ER complex to estrogen response elements (EREs) in the promoter regions of target genes. Additionally, this compound citrate has been shown to influence other critical signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and apoptosis.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (ER-negative)
-
Endometrial Cancer: Ishikawa, ECC-1
-
-
Culture Medium:
-
MCF-7: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and insulin.
-
MDA-MB-231, Ishikawa, ECC-1: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound citrate on cell viability.
-
Materials:
-
96-well plates
-
This compound citrate stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound citrate (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
References
- 1. drugs.com [drugs.com]
- 2. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]
- 3. This compound citrate affects the receptivity of the uterine endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fertility drugs and cancer: a guideline (2024) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound analogs with activity in vitro and in vivo against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of this compound citrate on human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound citrate on serum hormone levels and endometrial thickness in an in vitro fertilization and embryo transfer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Stable Clomiphene Citrate Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate is a non-steroidal, triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1][2] It is widely utilized in both clinical and research settings. In reproductive medicine, it is a first-line treatment for anovulatory infertility.[2] In a research context, its ability to competitively bind to estrogen receptors (ERs), primarily ERα and ERβ, makes it a valuable tool for studying estrogen-mediated signaling pathways in various cell types, including cancer cells.[3][4][5]
Due to its poor aqueous solubility, preparing stable and biologically active this compound citrate solutions for in vitro cell culture experiments presents a significant challenge.[6] This document provides a comprehensive guide to developing a stable this compound citrate solution, including detailed protocols for solubility testing, stability assessment, and cytotoxicity evaluation, ensuring reproducible and reliable experimental outcomes.
Chemical Properties of this compound Citrate
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈ClNO • C₆H₈O₇ | [7] |
| Molecular Weight | 598.09 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [8] |
| Melting Point | 116.5-118°C | [9] |
| Solubility | - Sparingly soluble in water and ethanol. - Freely soluble in methanol. - Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). | [6][10] |
| Storage (Solid) | -20°C | [4] |
Experimental Workflow for Solution Development
The development of a stable this compound citrate solution for cell culture involves a systematic approach encompassing solubility testing, stability analysis, and cytotoxicity assessment. The following workflow diagram illustrates the key steps.
Caption: Workflow for developing a stable this compound citrate solution.
Experimental Protocols
Protocol 1: Solubility Testing of this compound Citrate
Objective: To determine the optimal solvent for preparing a high-concentration stock solution of this compound citrate suitable for cell culture applications.
Materials:
-
This compound Citrate powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare serial dilutions of each solvent (DMSO, Ethanol) with PBS to obtain a range of co-solvent concentrations (e.g., 100%, 50%, 25% v/v).
-
Add a pre-weighed excess amount of this compound citrate powder to a known volume of each solvent and co-solvent mixture.
-
Incubate the mixtures at room temperature with constant agitation for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound citrate using a validated analytical method (e.g., UV-Vis spectrophotometry at λmax ≈ 294 nm or HPLC).
Data Presentation:
Table 1: Solubility of this compound Citrate in Various Solvents
| Solvent | Co-Solvent (v/v) | This compound Citrate Solubility (mg/mL) |
| DMSO | 100% | ~25 |
| DMSO | 50% in PBS | ~0.5 |
| Ethanol | 100% | ~12.9 |
| PBS (pH 7.2) | 0% | Insoluble |
Note: The above data are approximate values based on available literature.[4][10] Actual values should be determined experimentally.
Protocol 2: Preparation of this compound Citrate Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound citrate for use in cell culture.
Materials:
-
This compound Citrate powder
-
DMSO, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Based on the solubility data, select the appropriate solvent (typically DMSO for the highest concentration).
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound citrate powder.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., amber vial).
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, date, and store them at -20°C.
Protocol 3: Stability Assessment of this compound Citrate Solution
Objective: To evaluate the stability of the this compound citrate stock solution under different storage conditions.
Materials:
-
Prepared this compound citrate stock solution aliquots
-
HPLC system with a C18 column
-
Incubators/refrigerators set to -20°C, 4°C, and room temperature (~25°C)
Procedure:
-
Store the aliquots of the this compound citrate stock solution at -20°C, 4°C, and room temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration and purity of this compound citrate. The mobile phase can be a mixture of methanol and water with trifluoroacetic acid.[11]
-
Monitor for the appearance of degradation peaks in the chromatograms.
Data Presentation:
Table 2: Stability of 10 mM this compound Citrate in DMSO
| Storage Temp. | Time Point | Concentration (mM) | Purity (%) | Degradation Products |
| -20°C | 0 weeks | 10.0 | 99.8 | Not Detected |
| 12 weeks | 9.9 | 99.5 | Not Detected | |
| 4°C | 0 weeks | 10.0 | 99.8 | Not Detected |
| 12 weeks | 9.5 | 95.2 | Detected | |
| Room Temp. | 0 weeks | 10.0 | 99.8 | Not Detected |
| 12 weeks | 7.8 | 78.1 | Significant |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of the this compound citrate solution on a selected cell line.
Materials:
-
Target cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound citrate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound citrate stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound citrate. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
Table 3: Cytotoxicity of this compound Citrate on MCF-7 Cells (48h)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 52.4 ± 5.5 |
| 25 | 21.7 ± 3.9 |
| 50 | 8.9 ± 2.1 |
Note: This table presents hypothetical data for illustrative purposes.
Signaling Pathway of this compound Citrate
This compound citrate primarily acts by competitively inhibiting the binding of estradiol to estrogen receptors (ERα and ERβ).[3] In the hypothalamus, this blockade disrupts the negative feedback loop of estrogen, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH).[1] GnRH then stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn act on the gonads.[1] In peripheral tissues, such as breast cancer cells, this compound citrate can have mixed agonist/antagonist effects depending on the ER subtype and the cellular context.[3][4]
Caption: this compound citrate's mechanism of action.
Conclusion
The protocols outlined in this document provide a robust framework for the preparation and validation of a stable this compound citrate solution for in vitro cell culture experiments. Adherence to these guidelines will ensure the integrity and reproducibility of experimental data, facilitating further research into the multifaceted roles of this compound citrate in cellular signaling and pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CN1321464A - Water soluble this compound preparation and its preparation method - Google Patents [patents.google.com]
- 3. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Safety of this compound citrate: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Evaluation of the genotoxicity of this compound citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jparonline.com [jparonline.com]
- 11. Stability Indicating RP-HPLC Method for this compound Citrate Estimation [wisdomlib.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Enclomiphene and Zuclomiphene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the separation and quantification of enclomiphene and zuthis compound, the two geometric isomers of this compound, using High-Performance Liquid Chromatography (HPLC). This compound is a selective estrogen receptor modulator (SERM) and the separation of its isomers is critical due to their differing pharmacological activities. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for achieving baseline separation of these isomers. The method is suitable for quality control of pharmaceutical formulations and for pharmacokinetic studies.
Introduction
This compound citrate is a widely prescribed medication for the induction of ovulation. It is a mixture of two geometric isomers: enthis compound ((E)-clomiphene) and zuthis compound ((Z)-clomiphene).[1] Enthis compound exhibits antiestrogenic properties, while zuthis compound has weak estrogenic effects.[2] The differing pharmacological profiles of these isomers necessitate a reliable analytical method for their individual separation and quantification. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the effective separation of enthis compound and zuthis compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column is recommended. Specific examples that have shown good separation include ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) and Inertsil ODS-3 (2 µm, 75 x 2.1 mm I.D.).[3][4]
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Ammonium acetate, acetic acid, diethylamine, phosphoric acid, and trifluoroacetic acid of analytical grade. High-purity water (e.g., Milli-Q).
-
Standard Substances: Reference standards of enthis compound and zuthis compound.
Chromatographic Conditions
The following table summarizes a set of successful chromatographic conditions for the separation of enthis compound and zuthis compound.
| Parameter | Condition 1 | Condition 2 |
| Column | ACQUITY UPLC® BEH C18 (1.7µm, 2.1 mm x 100 mm)[3] | Inertsil ODS-3 (2 µm, 75 x 2.1 mm I.D.)[4] |
| Mobile Phase | A: 5mM Ammonium Acetate in water (pH 4.00 ± 0.05, adjusted with acetic acid)B: MethanolIsocratic Elution: A:B (38:62 v/v)[3] | A: AcetonitrileB: 1% Diethylamine in H₂O (pH 6.2, adjusted with H₃PO₄)Isocratic Elution: A:B (50:50 v/v)[4] |
| Flow Rate | 0.230 mL/min[3] | 0.6 mL/min[4] |
| Column Temperature | Not specified, typically ambient or controlled at 25-40 °C | 40 °C[4] |
| Injection Volume | 7 µL[3] | 5 µL[4] |
| Detection Wavelength | Not specified (LC-MS/MS method) | UV at 233 nm[4] |
| Retention Time (Enthis compound) | ~8.3 minutes[3] | Not specified |
| Retention Time (Zuthis compound) | ~7.0 minutes[3] | Not specified |
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh about 10 mg of enthis compound and zuthis compound reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (for Pharmaceutical Dosage Forms)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the analytes.
-
Make up to the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation (for Human Plasma)
For the analysis of enthis compound and zuthis compound in human plasma, a protein precipitation or solid-phase extraction (SPE) method is typically employed.[3]
Protein Precipitation:
-
To 300 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of 5% orthophosphoric acid in water (v/v) to precipitate the proteins.[3]
-
Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 14000 rpm) for 5 minutes.[3]
-
Collect the supernatant and inject it into the HPLC system.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover from previous injections.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of enthis compound and zuthis compound in the sample solutions from the calibration curve.
System Suitability
To ensure the validity of the analytical method, system suitability tests should be performed before the analysis of samples. The parameters to be checked include:
-
Tailing Factor: Should be ≤ 2.0 for both isomer peaks.
-
Theoretical Plates: Should be > 2000 for both isomer peaks.
-
Resolution: The resolution between the enthis compound and zuthis compound peaks should be ≥ 1.5.
-
Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.
Diagrams
Caption: Experimental workflow for the HPLC analysis of enthis compound and zuthis compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust procedure for the separation and quantification of enthis compound and zuthis compound. The method is suitable for routine quality control of pharmaceutical products and can be adapted for bioanalytical applications. Proper system suitability checks are essential to ensure the accuracy and precision of the results.
References
Application Note: Quantitative Analysis of Clomiphene and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of clomiphene and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a selective estrogen receptor modulator (SERM), is widely used for ovulation induction. Due to significant interindividual variability in patient response, monitoring the plasma concentrations of the parent drug and its active metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. The described method is sensitive, specific, and suitable for high-throughput analysis in research and drug development settings.
Introduction
This compound citrate is a mixture of two geometric isomers, enthis compound (E-clomiphene) and zuthis compound (Z-clomiphene), with the latter being more estrogenic. The drug undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, to form various active and inactive metabolites.[1][2][3] Key metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation.[2][4][5] The major metabolites identified in human plasma include (E)- and (Z)-isomers of N-desethylthis compound, N,N-didesethylthis compound, 4-hydroxythis compound, and 4-hydroxy-N-desethylthis compound, as well as this compound-N-oxides.[4] Given that the response to this compound treatment can be unpredictable, a robust analytical method to quantify this compound and its metabolites is essential for pharmacokinetic studies and to investigate the potential correlation between metabolite profiles and clinical outcomes.
This application note provides a comprehensive LC-MS/MS method for the analysis of this compound and its metabolites in plasma, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound Citrate (E/Z isomers mixture)
-
Reference standards for (E)- and (Z)-isomers of N-desethylthis compound, 4-hydroxythis compound, and other relevant metabolites
-
Stable isotope-labeled internal standards (e.g., d4-enthis compound, d4-zuthis compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (for liquid-liquid extraction)
-
Human plasma (blank)
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
1. Protein Precipitation (High-Throughput Method) [4][6][7]
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard(s).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction [8][9]
-
To 300 µL of human plasma in a glass tube, add the internal standard solution.
-
Add 5 mL of ethyl acetate.[8]
-
Vortex the mixture for 20 minutes.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[8]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: ZORBAX Eclipse plus C18, 1.8 µm, 2.1 x 100 mm or similar reversed-phase column.[4][6][7][10]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration
-
Tandem Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4][8]
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and its metabolites should be optimized. An example transition for this compound is m/z 406.18 → 100.11.[8][9]
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound and its metabolites, compiled from various studies.
Table 1: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Zuthis compound | 0.102 | 0.102 - 10.155 | 91.3 - 105.7 | < 11.7 |
| Enthis compound | 0.149 | 0.149 - 14.868 | 91.2 - 106.6 | < 12.3 |
| This compound (Isomer mix) | 12.5 | 12.5 - 500.0 | 96.75 - 95.21 | < 5 |
| (E)-N-desethylthis compound | 0.3 | - | - | - |
| This compound-N-oxides | 0.06 | - | - | - |
Data compiled from multiple sources for illustrative purposes.[4][8][11]
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 406.18 | 100.11 |
| Nilotinib (Internal Standard) | 530.70 | 289.50 |
Example transitions from a validated method.[8][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
This compound Metabolic Pathway
Caption: this compound metabolic pathways.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of this compound and its key metabolites in human plasma. The protocol is suitable for pharmacokinetic research and can be adapted for various clinical research applications aimed at understanding the metabolic profile of this compound and its relationship with therapeutic outcomes. The provided workflows and metabolic pathway diagrams offer a clear overview of the analytical process and the biotransformation of this compound.
References
- 1. CYP2D6 is primarily responsible for the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective quantification of phase 1 and 2 metabolites of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
Application Notes and Protocols for Studying Clomiphene's Effects on Male Infertility in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate (CC), a selective estrogen receptor modulator (SERM), is utilized off-label for the treatment of male infertility, particularly in cases of hypogonadotropic hypogonadism.[1][2] Its mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to an increase in gonadotropin secretion and subsequent stimulation of testosterone production and spermatogenesis.[3][4] Animal models are indispensable for elucidating the precise mechanisms of CC's action, evaluating its efficacy on sperm parameters, and determining potential therapeutic dosages and regimens.
These application notes provide a comprehensive overview of the use of animal models in studying the effects of this compound on male infertility, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound citrate functions by competitively binding to estrogen receptors in the hypothalamus.[5] This action blocks the negative feedback typically exerted by circulating estrogen, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH).[6][7] Elevated GnRH levels then stimulate the anterior pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) at higher concentrations.[8][9]
-
Luteinizing Hormone (LH) acts on the Leydig cells within the testes, stimulating the production and secretion of testosterone.[9][10]
-
Follicle-Stimulating Hormone (FSH) primarily targets the Sertoli cells in the seminiferous tubules, which are crucial for supporting and nourishing developing sperm cells, thereby promoting spermatogenesis.[8][9]
This cascade of hormonal events can lead to improvements in both testosterone levels and sperm parameters in select cases of male infertility.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. journalajmah.com [journalajmah.com]
- 3. Testosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 4. This compound Citrate in the Management of Infertility in Oligospermic Obese Men with Hypogonadism: Retrospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencebiology.org [sciencebiology.org]
- 7. ph.health.mil [ph.health.mil]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ibl-america.com [ibl-america.com]
Application Notes and Protocols for Inducing Ovulation in Mice with Clomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate is a non-steroidal, triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM). It is widely utilized in clinical practice to induce ovulation in anovulatory women. In a research setting, inducing ovulation in laboratory animals such as mice is a critical procedure for various studies in reproductive biology, developmental biology, and toxicology. This compound citrate's mechanism of action involves blocking estrogen receptors in the hypothalamus. This inhibition of negative feedback by endogenous estrogen leads to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. Subsequently, the pituitary gland is stimulated to secrete higher levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulate follicular growth and ovulation.[1][2][3]
These application notes provide detailed protocols for the use of this compound citrate to induce ovulation in mice, as well as a standard superovulation protocol for comparison. The information is intended to guide researchers in designing and executing experiments that require timed ovulation and oocyte collection.
Mechanism of Action: Signaling Pathway
This compound citrate's primary effect is on the hypothalamic-pituitary-ovarian (HPO) axis. By competitively binding to estrogen receptors in the hypothalamus, it effectively "tricks" the brain into perceiving a low estrogen state. This leads to a cascade of hormonal events culminating in ovulation.
Experimental Protocols
Protocols for ovulation induction in mice can vary depending on the desired outcome, such as a modest increase in oocyte yield or a robust superovulation for in vitro fertilization (IVF) or transgenic mouse production. It is important to note that studies suggest this compound citrate alone may not be sufficient for reliable ovulation induction in mice and is often paired with human chorionic gonadotropin (hCG) to mimic the natural LH surge.[4]
Protocol 1: this compound Citrate and hCG Induced Ovulation
This protocol is designed to induce ovulation using a combination of this compound citrate and hCG.
Materials:
-
This compound citrate powder
-
Sterile saline or phosphate-buffered saline (PBS) for injection
-
Human chorionic gonadotropin (hCG)
-
Syringes (1 mL) with 27-gauge needles
-
Mature female mice (e.g., 6-8 weeks old)
-
Mature, fertile male mice (for timed mating if required)
Procedure:
-
Preparation of this compound Citrate Solution: Prepare a stock solution of this compound citrate in sterile saline or PBS. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per mouse.
-
This compound Citrate Administration: Administer the this compound citrate solution via intraperitoneal (IP) injection. The timing of administration can be critical and may need to be optimized for the specific mouse strain. A common approach is to administer it in the morning.
-
hCG Administration: 48 hours after the this compound citrate injection, administer 5 IU of hCG via IP injection to induce ovulation.
-
Timed Mating (Optional): Immediately after the hCG injection, pair each female mouse with a single fertile male mouse. Check for the presence of a vaginal plug the following morning as an indicator of successful mating.
-
Oocyte Collection: Approximately 12-16 hours after the hCG injection, euthanize the female mice and dissect the oviducts. The cumulus-oocyte complexes can be collected by flushing the oviducts with an appropriate buffer (e.g., M2 medium).
Protocol 2: Standard PMSG and hCG Superovulation (for comparison)
This is a widely used protocol for inducing a high number of ovulations (superovulation).
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human chorionic gonadotropin (hCG)
-
Sterile saline or PBS for injection
-
Syringes (1 mL) with 27-gauge needles
-
Immature female mice (e.g., 3-4 weeks old are often more responsive)
Procedure:
-
PMSG Administration: Administer 5 IU of PMSG via IP injection. This is typically done in the afternoon.
-
hCG Administration: 48 hours after the PMSG injection, administer 5 IU of hCG via IP injection to trigger ovulation.
-
Timed Mating (Optional): Pair females with males immediately after the hCG injection.
-
Oocyte Collection: Collect oocytes from the oviducts 12-16 hours after the hCG injection.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the available quantitative data from studies using this compound citrate for ovulation induction in mice. It is important to note that the data is limited and results can be variable depending on the mouse strain, age, and specific experimental conditions.
Table 1: Effect of this compound Citrate on Ovulation in Mice
| Treatment Group | Dosage | Timing of Administration | Outcome | Reference |
| This compound Citrate | 100 mg/kg (in vivo) | Not specified | Decrease in the number of ovulated oocytes, significant increase in hyperploidy. | [5] |
| This compound Citrate | 0.75 mg/kg | Twice in the 36 hours after mating | Reduced viable pregnancy by 30%, reduced fetal weight by 16%. | [2] |
| Enthis compound Citrate + hCG | 100 µg + 10 IU hCG | Not specified | Significantly lower number of ovulations compared to controls. | [4] |
| This compound Citrate | 10 µg and 100 µg | Not specified | Showed significant uterotrophic effect in immature and ovariectomized mice. | [4] |
Table 2: Oocyte Yield from Standard Superovulation Protocols (for comparison)
| Mouse Strain | PMSG Dose (IU) | hCG Dose (IU) | Average Oocyte Yield per Mouse |
| C57BL/6 | 5 | 5 | 20-40 |
| FVB | 5 | 5 | 30-60 |
| CD-1 | 5 | 5 | 30-50 |
Note: Oocyte yield can vary significantly between different mouse strains and facilities.
Concluding Remarks
The use of this compound citrate for inducing ovulation in mice is a feasible but complex process that may require significant optimization. The available literature suggests that a combination protocol with hCG is more likely to be successful than this compound citrate alone. Researchers should be aware of the potential for a dose-dependent decrease in the number of ovulated oocytes and an increase in chromosomal abnormalities at higher doses.[5][6] For applications requiring a large number of oocytes, the standard PMSG and hCG superovulation protocol remains the more reliable method. Careful consideration of the experimental goals, mouse strain, and appropriate controls is essential for obtaining reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Citrate Administered in Periconception Phase Causes Fetal Loss and Developmental Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound citrate and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound citrate-induced perturbations during meiotic maturation and cytogenetic abnormalities in mouse oocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo and in vitro effects of this compound citrate on ovulation, fertilization, and development of cultured mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Profiling in Response to Clomiphene Citrate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate is a selective estrogen receptor modulator (SERM) widely utilized in reproductive medicine to induce ovulation in anovulatory women.[1][2][3] It is also used off-label to treat male hypogonadism.[1][4] The administration of this compound citrate elicits a complex endocrine response, primarily by blocking estrogen's negative feedback at the hypothalamus.[2][5][6] This action leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to secrete elevated levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2][3][5] The subsequent surge in gonadotropins stimulates the gonads, altering the steroidogenic pathways and resulting in a distinct shift in the profile of circulating steroid hormones.
These application notes provide a comprehensive overview of the expected changes in the steroid profile following this compound citrate administration and offer detailed protocols for the analysis of these changes. The information presented is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to investigate the pharmacodynamic effects of this compound citrate and other SERMs.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound citrate's primary mechanism of action involves the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. By acting as an estrogen receptor antagonist in the hypothalamus, it prevents circulating estradiol from exerting its typical negative feedback.[5][6] This "perceived" state of low estrogen triggers a compensatory increase in GnRH secretion. The elevated GnRH then stimulates the anterior pituitary to produce more FSH and LH, which act on the ovaries in females and the testes in males to stimulate folliculogenesis and spermatogenesis, respectively, and to increase the production of steroid hormones.[3][5][6]
Expected Changes in Steroid Profile
The administration of this compound citrate leads to predictable changes in the serum concentrations of several key steroid hormones. These changes are a direct consequence of the increased gonadotropin stimulation of the gonads.
Quantitative Data Summary
The following tables summarize the typical quantitative changes observed in steroid hormone levels following the administration of this compound citrate.
Table 1: Hormonal Response to this compound Citrate in Men with Hypogonadism
| Hormone | Baseline (ng/dL) | Post-Treatment (ng/dL) | Percentage Change | Reference |
| Total Testosterone | 309 | 642 | +107.8% | [1] |
| Free Testosterone | - | - | Significant Increase | [4] |
| Estradiol | - | - | Increased | [1][4] |
| LH | - | - | Significantly Increased | [4] |
| FSH | - | - | Significantly Increased | [4] |
Table 2: Hormonal Response in the this compound Citrate Challenge Test (CCCT) in Women
| Hormone | Day 3 of Cycle | Day 10 of Cycle (Post-Clomiphene) | Interpretation of Abnormal Result | Reference |
| FSH (mIU/mL) | < 10 | < 10 | Elevated on Day 3 or Day 10 | [7][8][9] |
| Estradiol (pg/mL) | < 80 | - | Elevated on Day 3 | [8] |
Experimental Protocols
Accurate quantification of steroid hormones is critical for assessing the response to this compound citrate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for multi-steroid quantification due to its high specificity and sensitivity.[10][11][12][13] Gas chromatography-mass spectrometry (GC-MS) is also a powerful and established technique for steroid profiling.[10][12][14][15]
Experimental Workflow for Steroid Profiling
Protocol 1: this compound Citrate Challenge Test (CCCT)
The CCCT is a provocative test used to assess ovarian reserve.[7][9]
Objective: To evaluate the ovarian response to this compound citrate stimulation by measuring FSH and estradiol levels.
Procedure:
-
Day 3 of Menstrual Cycle: A blood sample is drawn to measure baseline serum FSH and estradiol levels.[8]
-
Days 5 through 9 of Menstrual Cycle: The patient takes 100 mg of this compound citrate orally each day.[7][8]
-
Day 10 of Menstrual Cycle: A second blood sample is drawn to measure the serum FSH level.[8]
Interpretation:
-
An abnormal or "failed" CCCT is indicated by an elevated FSH level on either day 3 or day 10, or an elevated estradiol level on day 3.[8] This suggests diminished ovarian reserve.[7]
Protocol 2: Steroid Profiling by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of multiple steroid hormones in serum.
Materials:
-
Serum samples (baseline and post-treatment)
-
Internal standards (isotopically labeled versions of the target steroids)
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Reconstitution solvent (e.g., methanol/water mixture)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a 100 µL aliquot of serum, add a mixture of isotopically labeled internal standards.
-
Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.[16][17]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the concentration of each steroid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Protocol 3: Steroid Profiling by GC-MS
GC-MS is a robust method for comprehensive steroid profiling, particularly for urinary metabolites.[14][18]
Materials:
-
Serum or urine samples
-
Internal standards
-
Enzymes for hydrolysis (if analyzing conjugated steroids)
-
Derivatization reagents (e.g., methoximation and silylation reagents)[18]
-
Extraction solvent
-
GC-MS system
Procedure:
-
Sample Preparation:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the steroid derivatives on a capillary column.
-
Detect the analytes using a mass spectrometer operating in scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify and quantify steroids based on their retention times and mass spectra compared to standards.
-
Logical Relationships in this compound Citrate Response
Conclusion
The analysis of the steroid profile in response to this compound citrate administration provides valuable insights into the functional integrity of the HPG axis and the pharmacodynamic effects of the drug. The protocols outlined in these application notes, utilizing advanced analytical techniques such as LC-MS/MS and GC-MS, offer the necessary precision and comprehensiveness for such investigations. The provided data and visualizations serve as a foundational guide for researchers in this field.
References
- 1. Clomifene - Wikipedia [en.wikipedia.org]
- 2. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. laivfclinic.com [laivfclinic.com]
- 8. This compound Citrate Challenge Test | Atrium Health Wake Forest Baptist [wakehealth.edu]
- 9. This compound Citrate Challenge Test (CCCT) – California IVF Fertility Center Sacramento [californiaivf.com]
- 10. Advances in bioanalytical techniques to measure steroid hormones in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Fertilization (IVF) Using Low-Dose Clomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of low-dose clomiphene citrate in in vitro fertilization (IVF) cycles. This approach, often referred to as minimal or mild stimulation IVF, presents a patient-friendly and cost-effective alternative to conventional hyperstimulation protocols.
This compound citrate, a selective estrogen receptor modulator (SERM), is utilized to stimulate the release of pituitary gonadotropins, leading to follicular development. Its use in low doses, often in combination with low-dose gonadotropins, aims to retrieve a smaller number of higher quality oocytes, reduce the risk of ovarian hyperstimulation syndrome (OHSS), and minimize patient discomfort and cost.
Signaling Pathway of this compound Citrate in Ovarian Stimulation
This compound citrate's primary mechanism of action involves its anti-estrogenic effect on the hypothalamus. By blocking estrogen receptors, it disrupts the negative feedback loop that rising estrogen levels normally exert on the hypothalamus and pituitary gland. This leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. In response, the anterior pituitary gland increases the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). The elevated FSH levels stimulate the growth and development of ovarian follicles.
Caption: Mechanism of action of this compound Citrate.
Comparative Data of Low-Dose this compound Citrate IVF Protocols
The following tables summarize quantitative data from studies comparing low-dose this compound citrate protocols with conventional IVF protocols.
Table 1: Ovarian Stimulation and Oocyte Retrieval Outcomes
| Parameter | Low-Dose this compound Citrate Protocol | Conventional Long GnRH Agonist Protocol | Reference |
| Patient Group | Unsuspected poor responders | Unsuspected poor responders | [1][2][3] |
| Number of Patients/Cycles | 65 patients / 65 cycles | 65 patients / 65 cycles | [1][2][3] |
| Total rFSH dose (IU) | Lower | Higher | [1][2] |
| Number of Oocytes Retrieved | 7.26 ± 1.95 | 5.98 ± 1.31 | [1][2] |
| Patients without Embryos (%) | 12.31% | 33.85% | [1][2] |
| Endometrial Thickness (mm) | 7.3 ± 2.2 | 12.9 ± 3.8 | [4] |
Table 2: Pregnancy and Live Birth Rates
| Outcome | Low-Dose this compound Citrate Protocol | Conventional Long GnRH Agonist Protocol | Reference |
| Patient Group | Unsuspected poor responders | Unsuspected poor responders | [1][2][3] |
| Cumulative Pregnancy Rate per Started Cycle (%) | 51% | 9.2% | [1][2] |
| Live Birth Rate per Oocyte Retrieval (Age ≤ 34) | 42.5% (after 1st cycle) | Not Reported | [5] |
| Cumulative Live Birth Rate (Age ≤ 34) | 70.1% (after 3rd cycle) | Not Reported | [5] |
Experimental Protocols
Below are detailed methodologies for common low-dose this compound citrate IVF protocols.
Protocol 1: Minimal Stimulation with this compound Citrate and Gonadotropins
This protocol is often used for patients with diminished ovarian reserve or those who are poor responders to conventional stimulation.
Experimental Workflow:
Caption: Minimal stimulation IVF workflow.
Methodology:
-
Ovarian Stimulation:
-
Monitoring:
-
Follicular growth is monitored via transvaginal ultrasound starting from day 8 of the cycle.
-
Serum LH levels are monitored to detect a premature LH surge. A GnRH antagonist may be administered if LH levels rise prematurely.
-
-
Ovulation Triggering:
-
When at least one dominant follicle reaches a mean diameter of 18-20 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
-
Oocyte Retrieval:
-
Oocyte retrieval is performed 34-36 hours after the hCG trigger via transvaginal ultrasound-guided aspiration.
-
-
Fertilization and Embryo Culture:
-
Retrieved oocytes are fertilized by conventional IVF or intracytoplasmic sperm injection (ICSI).
-
Embryos are cultured in vitro for 3 to 5 days.
-
-
Embryo Transfer/Cryopreservation:
-
Due to the potential negative impact of this compound citrate on endometrial thickness, a "freeze-all" approach is often recommended.[4] All viable embryos are cryopreserved for transfer in a subsequent frozen embryo transfer (FET) cycle.
-
Protocol 2: Low-Dose this compound Citrate with Low-Dose Gonadotropins for Unsuspected Poor Responders
This protocol is designed for patients who have had a poor response to a previous conventional IVF cycle despite having normal ovarian reserve markers.
Experimental Workflow:
Caption: Low-dose this compound and gonadotropin workflow.
Methodology:
-
Ovarian Stimulation:
-
Monitoring:
-
Follicular development is monitored with transvaginal ultrasound and serum hormone levels (estradiol, LH, progesterone).
-
-
Ovulation Triggering:
-
Final oocyte maturation is triggered with an hCG injection when the lead follicle(s) reach an appropriate size.
-
-
Oocyte Retrieval, Fertilization, and Embryo Transfer:
-
These steps are performed as described in Protocol 1. A fresh embryo transfer may be considered if endometrial thickness is deemed adequate.
-
Concluding Remarks
Low-dose this compound citrate protocols offer a viable and often advantageous alternative to conventional IVF, particularly for specific patient populations such as poor responders and those at risk of OHSS. The reduced medication burden and cost contribute to a more patient-centered approach to assisted reproductive technology. The choice of protocol should be individualized based on the patient's clinical characteristics and previous response to treatment. Further research and randomized controlled trials are necessary to refine these protocols and expand their application.
References
- 1. Low dose this compound citrate as a mild stimulation protocol in women with unsuspected poor in vitro fertilization result can generate more oocytes with optimal cumulative pregnancy rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low dose this compound citrate as a mild stimulation protocol in women with unsuspected poor in vitro fertilization result can generate more oocytes with optimal cumulative pregnancy rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound Citrate in minimal stimulation in vitro fertilization negatively impacts endometrial thickness: an argument for a freeze-all approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Success rates in minimal stimulation cycle IVF with this compound citrate only - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clomiphene Administration in Zebrafish Developmental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomiphene citrate, a selective estrogen receptor modulator (SERM), is primarily utilized in clinical settings to induce ovulation. However, its influence on embryonic development, particularly concerning off-target effects, is an area of growing research interest. The zebrafish (Danio rerio) serves as an exceptional vertebrate model for developmental biology and toxicology studies due to its external fertilization, rapid development, and optical transparency of embryos. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in zebrafish developmental studies, with a focus on craniofacial development.
Mechanism of Action
This compound citrate is a non-steroidal triphenylethylene derivative that exhibits both estrogenic agonist and antagonist properties. Its primary mechanism of action involves binding to estrogen receptors (ERs), thereby interfering with the negative feedback loop of estrogens on the hypothalamus and pituitary gland. This leads to an increase in the secretion of gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] In the context of developmental studies, this compound's anti-estrogenic properties are of particular interest, as estrogen signaling is crucial for the proper development of various organ systems, including the craniofacial skeleton, heart, and brain in zebrafish.[2]
Effects on Zebrafish Development
Studies have demonstrated that exposure of zebrafish larvae to this compound citrate and its isomer, enthis compound hydrochloride, can lead to significant developmental alterations. Notably, these compounds have been shown to affect calvarial development, leading to increased fusion of the interfrontal suture, a condition analogous to metopic craniosynostosis in humans.[1][2][3][4] Furthermore, exposure to this compound has been associated with decreased survivability and stunted growth in zebrafish larvae.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data from a study investigating the effects of this compound citrate (CC) and enthis compound hydrochloride (EH) on zebrafish development.[2]
| Compound | Concentration | Exposure Duration | Developmental Stage at Exposure | Key Findings |
| This compound Citrate (CC) | 100 nM | 5 days | 5.5 mm Standard Length (SL) | Increased fusion of the interfrontal suture (p < .01) |
| Enthis compound Hydrochloride (EH) | 60 nM | 5 days | 5.5 mm Standard Length (SL) | Increased fusion of the interfrontal suture (p < .01) |
| This compound Citrate (CC) | 100 nM | 5 days | 6.5 mm Standard Length (SL) | Poorer survivability (~25-30%) |
| Enthis compound Hydrochloride (EH) | 60 nM | 5 days | 6.5 mm Standard Length (SL) | Statistically significant reduction in survivability (p < .02) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound citrate (Sigma-Aldrich)
-
Enthis compound hydrochloride (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 1 mM stock solution of this compound citrate by dissolving the appropriate amount in 100% DMSO.
-
Prepare a 0.6 mM stock solution of enthis compound hydrochloride by dissolving the appropriate amount in 100% DMSO.
-
Vortex the solutions thoroughly to ensure complete dissolution.
-
Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Zebrafish Larvae Exposure to this compound
Materials:
-
Wild-type zebrafish larvae (e.g., AB strain)
-
Rearing water (e.g., E3 medium)
-
This compound citrate and/or enthis compound hydrochloride stock solutions
-
DMSO (for vehicle control)
-
Multi-well plates or petri dishes
-
Incubator at 28.5°C
Procedure:
-
Collect fertilized zebrafish embryos and raise them in standard rearing water at 28.5°C.
-
At the desired developmental stage (e.g., 5.5 mm standard length), transfer the larvae to multi-well plates or petri dishes.[2]
-
Prepare the treatment solutions by diluting the stock solutions of this compound citrate (to 100 nM) or enthis compound hydrochloride (to 60 nM) in rearing water.[2] The final DMSO concentration should not exceed 0.1%.
-
Prepare a vehicle control group with the same concentration of DMSO as the treatment groups.
-
Expose the larvae to the treatment or control solutions for a period of 5 days.[2]
-
Change the water daily and add a fresh dose of the respective drug or vehicle control.[2]
-
Throughout the exposure period, feed the larvae a standard diet.[2]
-
After the 5-day exposure, transfer the fish to new containers with fresh rearing water.[2]
-
Raise the fish to the desired developmental stage for analysis (e.g., adulthood for long-term skeletal studies).[2]
Protocol 3: Whole-Mount Skeletal Staining (Alizarin Red)
Materials:
-
Zebrafish larvae/adults
-
10% neutral buffered formalin
-
Alizarin Red S staining solution (0.05% in 1% KOH)
-
1% KOH solution
-
Glycerol solutions (25%, 50%, 75% in 1% KOH)
-
100% Glycerol
-
Stereomicroscope
Procedure:
-
Euthanize the zebrafish and fix them in 10% neutral buffered formalin overnight.
-
Wash the fish in phosphate-buffered saline (PBS).
-
Bleach the fish in a solution of 3% hydrogen peroxide and 0.5% KOH to remove pigmentation.
-
Rinse the fish in PBS.
-
Stain the fish in Alizarin Red S solution until the bones are clearly stained red.
-
Destain the fish in a series of decreasing concentrations of KOH (e.g., 0.5%, 0.25%).
-
Clear the tissues by passing the fish through a graded series of glycerol solutions (25%, 50%, 75%).
-
Store and image the stained skeletons in 100% glycerol.
Visualizations
Caption: this compound's antagonistic action on estrogen receptors disrupts normal gene expression, potentially leading to altered craniofacial development.
Caption: Experimental workflow for assessing the developmental effects of this compound exposure in zebrafish larvae.
References
- 1. This compound Citrate and Enthis compound Hydrochloride Exposure Is Associated With Interfrontal Suture Fusion in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Citrate and Enthis compound Hydrochloride Exposure Is Associated With Interfrontal Suture Fusion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish Craniofacial Development: A Window into Early Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Clomiphene's Impact on Endometrial Receptivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clomiphene citrate (CC) is a widely utilized selective estrogen receptor modulator (SERM) for ovulation induction.[1] However, a notable discrepancy exists between ovulation and pregnancy rates in women treated with CC, suggesting a potential adverse effect on endometrial receptivity.[2][3] CC's anti-estrogenic properties may impair endometrial growth and embryo implantation.[1][3] These application notes provide a comprehensive overview of modern techniques to assess the impact of this compound on the endometrium, offering detailed protocols for key experimental approaches.
Imaging Techniques for Endometrial Assessment
Non-invasive imaging techniques are the first line of assessment for endometrial receptivity.
Transvaginal Ultrasonography (TVUS)
TVUS is a standard method to evaluate endometrial thickness (EMT), morphology, and volume, which are crucial indicators of endometrial proliferation.[4]
-
Endometrial Thickness (EMT): Studies consistently show that CC treatment can result in a thinner endometrium compared to natural cycles or gonadotropin-stimulated cycles.[3][5][6][7] A thinner endometrium is associated with lower pregnancy rates.[3][8]
-
Endometrial Pattern: A trilaminar or "grade 3" endometrium during the mid-secretory phase is considered receptive.[6] this compound can alter this pattern.[6]
-
Endometrial Volume: Three-dimensional (3D) ultrasound allows for the calculation of endometrial volume, providing a more comprehensive assessment of endometrial growth.[9]
Doppler Ultrasonography
Doppler ultrasound assesses blood flow to the uterus and endometrium, a critical factor for successful implantation.[10] Parameters such as pulsatility index (PI), resistance index (RI), and systolic/diastolic (S/D) ratio of the uterine arteries are evaluated.[11] Reduced blood flow has been observed in patients treated with this compound.[10][11]
Shear Wave Elastography (SWE)
SWE is an emerging technique that measures tissue stiffness. Studies suggest that this compound treatment can lead to a harder, less receptive endometrium.[11]
Histological and Morphological Evaluation
Endometrial biopsies allow for direct microscopic examination of tissue architecture and cellular features.
Histopathology
Standard Hematoxylin and Eosin (H&E) staining of endometrial biopsies reveals details about glandular and stromal development.[1][12] this compound has been associated with a reduced volume of glandular epithelium and increased stromal edema, indicating impaired endometrial maturation.[1][12] This can lead to asynchrony between the endometrium and the implanting embryo.[12][13]
Scanning Electron Microscopy (SEM) for Pinopode Assessment
Pinopodes are progesterone-dependent, apical epithelial projections that are considered morphological markers of the window of implantation.[14][15] SEM can be used to evaluate their presence and development. Studies in animal models have shown that this compound treatment results in fewer and poorly developed pinopodes.[14]
Molecular and "-Omics" Approaches
Molecular analyses provide deep insights into the cellular and genetic mechanisms affected by this compound.
Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of specific proteins within the endometrial tissue. Key markers include:
-
Proliferation Markers: Proliferating Cell Nuclear Antigen (PCNA) and Ki67. Decreased expression of these markers is seen in women with a suboptimal endometrial response to this compound.[1]
-
Angiogenesis Markers: Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). Reduced expression suggests decreased blood vessel formation.[1]
-
Inflammation Markers: Pan-leukocyte marker CD45. Increased staining indicates an inflammatory endometrial environment.[1]
-
Steroid Hormone Receptors: Estrogen Receptors (ERα, ERβ) and Progesterone Receptors (PR). This compound can cause aberrant expression patterns of these receptors, leading to altered hormonal signaling.[1][16][17] Specifically, it has been shown to decrease ERα and increase ERβ expression.[1]
-
Receptivity Markers: Integrins (e.g., αvβ3), Leukemia Inhibitory Factor (LIF), and Homeobox A10 (HOXA10) are crucial for implantation.[14][15][16] this compound can downregulate the expression of these markers.[14][16]
Gene Expression Analysis
-
RNA-Sequencing (RNA-Seq) and Microarrays: These high-throughput methods allow for the analysis of the entire endometrial transcriptome. Studies comparing women with optimal and suboptimal endometrial thickness after this compound have identified hundreds of differentially expressed genes (DEGs).[1] Pathway analysis of these DEGs often reveals reduced proliferation and angiogenesis, and increased inflammation.[1][18]
-
Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to validate the findings from RNA-Seq or microarrays and to quantify the expression of specific target genes.[14]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq can be employed to identify the genomic binding sites of transcription factors, such as ERα. This technique has revealed that this compound can alter ERα binding to genes involved in implantation.[1]
Quantitative Data Summary
| Technique | Parameter | Control/Optimal Response | This compound/Suboptimal Response | Reference(s) |
| Transvaginal Ultrasound | Endometrial Thickness (late proliferative phase) | ≥ 8 mm | < 6-7 mm | [1][3][6][8] |
| Endometrial Thickness (vs. Gonadotropins) | Thicker (by ~1.7 mm) | Thinner | [5] | |
| Histopathology | Glandular Epithelium Volume | ~24% | ~16% | [1] |
| Immunohistochemistry | ERα Expression | Higher | Lower | [1] |
| ERβ Expression | Lower | Higher | [1] | |
| Proliferation Markers (PCNA, Ki67) | Higher | Lower | [1] | |
| Angiogenesis Marker (PECAM-1) | Higher | Lower | [1] | |
| Inflammation Marker (CD45) | Lower | Higher | [1] | |
| β3 Integrin Expression | Normal | Aberrant/Low | [16] | |
| Gene Expression (RNA-Seq) | Differentially Expressed Genes (DEGs) | Baseline | 398 DEGs identified | [1] |
| Hormone Receptor Content | Endometrial E2 Receptors (late proliferative) | 123 +/- 89 fmol/mg | 67 +/- 46 fmol/mg | [6] |
| Shear Wave Elastography | Endometrial Hardness (E-mean) | Softer | Harder | [11] |
| Doppler Ultrasound | Uterine Artery Pulsatility Index (UA-PI) | Lower | Higher | [11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Immunohistochemical (IHC) Staining of Endometrial Biopsies
Objective: To detect and localize protein markers of proliferation, angiogenesis, inflammation, and steroid hormone receptors in endometrial tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) endometrial biopsy sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-PCNA, anti-CD45, anti-ERα)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100%, 95%, 70% (2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with PBS.
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a light microscope.
-
Quantify staining intensity and percentage of positive cells.
-
Protocol 2: RNA-Sequencing of Endometrial Tissue
Objective: To perform global gene expression analysis to identify differentially expressed genes and pathways affected by this compound.
Materials:
-
Fresh endometrial biopsy tissue
-
RNAlater or flash-freezing supplies (liquid nitrogen)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quality assessment tools (e.g., Agilent Bioanalyzer, Nanodrop)
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Sample Collection and Storage:
-
Collect endometrial biopsy and immediately stabilize in RNAlater or flash-freeze in liquid nitrogen.
-
Store at -80°C until RNA extraction.
-
-
RNA Extraction:
-
Homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform on-column DNase I digestion to remove genomic DNA contamination.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a Nanodrop spectrophotometer (A260/280 ratio ~2.0).
-
Evaluate RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended.
-
-
Library Preparation:
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Library Quality Control and Sequencing:
-
Validate the library size and concentration.
-
Pool libraries and perform sequencing on an NGS platform.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Align reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes with statistically significant expression changes between experimental groups (e.g., optimal vs. suboptimal responders).
-
Pathway and Functional Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify biological pathways and functions enriched in the list of differentially expressed genes.[1]
-
Protocol 3: Transvaginal Ultrasound for Endometrial Thickness Measurement
Objective: To non-invasively measure the thickness of the endometrium.
Materials:
-
Ultrasound machine with a transvaginal probe (5-9 MHz)
-
Sterile probe cover and ultrasound gel
Procedure:
-
Patient Preparation:
-
The procedure is typically performed with the patient having an empty bladder.
-
The patient is positioned in the lithotomy position.
-
-
Probe Insertion:
-
The transvaginal probe, covered with a sterile sheath and lubricated with gel, is gently inserted into the vagina.
-
-
Image Acquisition:
-
Obtain a sagittal (longitudinal) view of the uterus.
-
The endometrium appears as an echogenic stripe in the center of the uterus.
-
-
Measurement:
-
Measure the endometrial thickness at its thickest point in the midsagittal plane.
-
The measurement should encompass both layers of the endometrium (double-layer thickness), from the anterior to the posterior myometrial-endometrial interface. Fluid within the endometrial cavity should be excluded from the measurement.
-
-
Documentation:
-
Record the endometrial thickness in millimeters.
-
Note the endometrial pattern (e.g., trilaminar, isoechoic).
-
The timing of the ultrasound is critical and should be documented (e.g., day of hCG trigger, mid-luteal phase).
-
Conclusion
The assessment of this compound's impact on endometrial receptivity requires a multi-faceted approach. While imaging techniques provide valuable, non-invasive initial data, a deeper understanding necessitates the integration of histological and molecular analyses. The protocols outlined above provide a framework for researchers to systematically investigate the cellular and genetic alterations induced by this compound, ultimately contributing to the development of strategies to mitigate its negative endometrial effects and improve pregnancy outcomes.
References
- 1. Poor Endometrial Proliferation After this compound is Associated With Altered Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound citrate affects the receptivity of the uterine endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of this compound citrate on the endometrium in comparison to gonadotropins in intrauterine insemination cycles: is it thinner and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Invasive and Mechanism-Based Molecular Assessment of Endometrial Receptivity During the Window of Implantation: Current Concepts and Future Prospective Testing Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The impact of this compound citrate on the endometrium in comparison to gonadotropins in intrauterine insemination cycles: is it thinner and does it matter? [frontiersin.org]
- 6. Effects of this compound citrate on the endometrial thickness and echogenic pattern of the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonographic determination of a possible adverse effect of this compound citrate on endometrial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transabdominal ultrasonographic evaluation of endometrial thickness in this compound citrate-stimulated cycles in relation to conception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. contemporaryobgyn.net [contemporaryobgyn.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of Endometrial Receptivity in Unexplained Infertility After this compound Citrate by Shear Wave Elastography , Clinical Medicine Research, Science Publishing Group [sciencepublishinggroup.com]
- 12. Effects of this compound citrate stimulation on endometrial structure in infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of this compound citrate protocol for controlled ovarian stimulation impairs endometrial maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endometrial Receptivity Markers in Mice Stimulated With Raloxifene Versus this compound Citrate and Natural Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Differential expression of endometrial integrins and progesterone receptor during the window of implantation in normo-ovulatory women treated with this compound citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound citrate treatment on endometrial estrogen and progesterone receptor induction in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endometrial gene expression analysis at the time of embryo implantation in women with unexplained infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Clomiphene's Effect on Bone Mineral Density in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of clomiphene citrate on bone mineral density (BMD) in a rat model of postmenopausal osteoporosis. The methodologies outlined are based on established preclinical research to ensure reproducibility and relevance.
Introduction
This compound citrate, a selective estrogen receptor modulator (SERM), is primarily known for its use in ovulation induction. However, its tissue-selective estrogenic effects suggest a potential role in preventing bone loss, similar to other SERMs used in osteoporosis management.[1][2][3] The ovariectomized (OVX) rat is a widely accepted and utilized animal model for studying postmenopausal osteoporosis, as the removal of ovaries induces estrogen deficiency and subsequent bone loss, mimicking the human condition.[1][4][5][6] This document details the experimental design, protocols, and data analysis for assessing the efficacy of this compound in preserving bone mass in this model.
Experimental Design and Workflow
A typical study to evaluate the effect of this compound on bone mineral density in rats involves several key stages, from animal model creation to final data analysis. The workflow ensures a systematic and controlled investigation.
Experimental workflow for studying this compound's effect on BMD in rats.
Key Experimental Protocols
Animal Model and Surgical Procedure
Animal Strain: Adult female Sprague-Dawley or Wistar rats (4-6 months old) are commonly used.[1][4][7]
Protocol for Ovariectomy (OVX):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).[1]
-
Shave and disinfect the dorsal skin.
-
Make a single midline longitudinal incision on the back.
-
Locate the ovaries in the retroperitoneal space.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle layer and close the skin incision with wound clips or sutures.
-
For the sham-operated group, perform the same procedure without removing the ovaries.
-
Administer post-operative analgesics as required and allow for a recovery period of 1-2 weeks before starting treatment.
Dosing and Administration
Test Article: this compound Citrate (CC)
Vehicle: The vehicle for administration depends on the route. For oral gavage, physiological saline or sesame oil can be used.[1][4] For injections, sterile saline or sesame oil are common.[4][5][6]
Protocol for Drug Administration:
-
Divide the animals into experimental groups (typically n=6-12 per group).[4][6]
-
Example groups:
-
Administer the treatments daily for a period ranging from 5 to 12 weeks via the chosen route (e.g., oral gavage, subcutaneous or intraperitoneal injection).[1][3][4][6]
-
Monitor the body weight of the animals weekly to adjust the dosage.[4][8]
Bone Mineral Density and Microarchitecture Analysis
Method: Bone Histomorphometry of the Tibia or Femur
Protocol:
-
At the end of the treatment period, euthanize the animals.
-
Dissect the femurs and/or tibias and clean them of soft tissue.
-
Fix the bones in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Dehydrate the bones in graded ethanol solutions and embed them in a resin such as methyl methacrylate.
-
Cut longitudinal or cross-sections of the bone using a microtome.
-
Stain the sections with appropriate stains (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular details).
-
Analyze the sections under a microscope equipped with an image analysis system to quantify parameters such as:
-
Trabecular Bone Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
Biochemical Marker Analysis
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Collect blood samples via cardiac puncture at the time of euthanasia.[1]
-
Centrifuge the blood to separate the serum and store it at -80°C until analysis.
-
Use commercially available ELISA kits to measure the serum levels of bone turnover markers, such as:
-
Follow the manufacturer's instructions for the ELISA kits to determine the concentrations of these markers.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound Citrate on Bone Histomorphometry Parameters
| Treatment Group | Trabecular Bone Volume (%) | Trabecular Number (1/mm) | Trabecular Thickness (µm) | Trabecular Separation (µm) |
| Sham + Vehicle | ||||
| OVX + Vehicle | ||||
| OVX + CC (1 mg/kg) | ||||
| OVX + CC (10 mg/kg) | ||||
| OVX + Estradiol |
Table 2: Effect of this compound Citrate on Biochemical Markers of Bone Turnover
| Treatment Group | Serum Alkaline Phosphatase (U/L) | Serum Osteocalcin (ng/mL) | Serum TRAP (U/L) |
| Sham + Vehicle | |||
| OVX + Vehicle | |||
| OVX + CC (1 mg/kg) | |||
| OVX + CC (10 mg/kg) | |||
| OVX + Estradiol |
Signaling Pathway
This compound citrate acts as a selective estrogen receptor modulator (SERM). In bone, it is thought to function as an estrogen agonist, promoting the maintenance of bone mass. The binding of this compound to estrogen receptors (ERα and ERβ) in osteoblasts and osteoclasts initiates a signaling cascade that influences gene expression, ultimately leading to a decrease in bone resorption and a potential increase in bone formation.
Proposed signaling pathway of this compound in bone cells.
Conclusion
The methodologies described provide a robust framework for investigating the skeletal effects of this compound citrate in an established animal model of postmenopausal osteoporosis. By employing these detailed protocols, researchers can generate reliable and comparable data to elucidate the potential of this compound as a therapeutic agent for the prevention of estrogen-deficient bone loss. The use of both histomorphometric and biochemical analyses will provide a comprehensive understanding of the drug's impact on bone metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound prevents cancellous bone loss from tibia of ovariectomized rats [hero.epa.gov]
- 3. This compound prevents cancellous bone loss from tibia of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound citrate on osteoporosis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against osteoporosis in the mature ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of long-term treatment with estradiol or this compound citrate on bone maintenance, and pituitary and uterine weights in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Clomiphene in Breast Cancer Cell Line Research
Introduction
Clomiphene citrate, a non-steroidal triphenylethylene derivative, is widely known as an ovulatory stimulant for treating infertility.[1][2] Structurally similar to other selective estrogen receptor modulators (SERMs) like tamoxifen, this compound has been investigated for its potential antineoplastic activity in breast cancer.[3][4] It functions as a mixed agonist/antagonist of the estrogen receptor (ER), with its effects being tissue-dependent.[5] In breast cancer cell line research, this compound serves as a tool to investigate ER signaling, cell proliferation, and apoptosis, offering insights into potential therapeutic applications beyond fertility treatment.
Mechanism of Action
This compound citrate exerts its effects by competitively binding to estrogen receptors in target tissues.[1] Its action is complex, exhibiting both estrogenic (agonist) and anti-estrogenic (antagonist) properties. In the context of breast cancer cells, particularly ER-positive lines, its antagonistic properties are of primary interest. By blocking the binding of endogenous estradiol to the ER, this compound can inhibit the transcriptional activity of estrogen-responsive genes that are critical for cell proliferation.[6]
However, its activity is not limited to ER-positive cells. Studies have shown that this compound can inhibit the growth of both ER-positive (e.g., MCF-7) and ER-negative (e.g., BT-20) breast cancer cells, suggesting that its mechanism may extend beyond ER antagonism.[6] One identified pathway involves the phosphorylation and activation of the Extracellular Signal-Regulated Protein Kinase (Erk 1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which can lead to pro-apoptotic effects.[6][7]
Caption: this compound's antagonist action on the Estrogen Receptor.
Effects on Breast Cancer Cell Lines
This compound has demonstrated cytotoxic and pro-apoptotic effects across various breast cancer cell lines. Its efficacy varies depending on the cell line's estrogen receptor status.
Cell Viability and Proliferation
This compound citrate has been shown to inhibit the growth of both ER-positive and ER-negative breast cancer cells at micromolar concentrations.[6] While specific IC50 values are not consistently reported across the literature, the qualitative effect of growth inhibition is well-documented.
| Cell Line | ER Status | Receptor Profile | Observed Effects of this compound |
| MCF-7 | Positive | ER+, PR+ | Inhibition of proliferation, induction of apoptosis.[6][8][9] |
| T47D | Positive | ER+, PR+ | Luminal A subtype, potential target for SERMs.[8] |
| MDA-MB-231 | Negative | Triple-Negative (ER-, PR-, HER2-) | Inhibition of proliferation, induction of apoptosis.[8][10] |
| BT-20 | Negative | Triple-Negative (ER-, PR-, HER2-) | Growth inhibition at micromolar concentrations.[6][8] |
| HCC 1937 | Negative | ER-, PR-, HER2- | Decreased proliferation compared to untreated cells.[6] |
Apoptosis and Cell Death
This compound is recognized as a pro-apoptotic agent in breast cancer cells.[7] It can induce cell death through mechanisms that include the activation of the MAPK/Erk signaling pathway.[7] The induction of apoptosis can be quantified using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Signaling Pathway Modulation
A key mechanism underlying this compound-induced cell death is the phosphorylation of Erk 1/2.[7] This activation of the MAPK pathway can, in some cellular contexts, switch from a pro-proliferative signal to a pro-death signal, leading to apoptosis. The precise upstream activators and downstream effectors in this compound-treated breast cancer cells remain an active area of research. While other SERMs like raloxifene have been shown to induce autophagy-dependent cell death, the role of autophagy in this compound's mechanism requires further investigation.[11]
Caption: this compound-induced apoptosis via the MAPK/Erk pathway.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on breast cancer cell lines. Researchers should optimize parameters such as cell seeding density, drug concentrations, and incubation times for their specific cell lines and experimental conditions.
Caption: Experimental workflow for a cell viability (MTT) assay.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound Citrate stock solution (in DMSO or ethanol)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound citrate in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells from culture flasks or 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include positive and negative controls.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 500 x g for 5 minutes).[6]
-
Washing: Wash the cell pellet once with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression (e.g., p-Erk)
This protocol detects changes in the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Erk, anti-total-Erk, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Erk) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Erk and a loading control like β-actin.[15]
References
- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 2. Advances in the study of autophagy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfertilitycenter.com [myfertilitycenter.com]
- 4. Long-Term Relationship of Ovulation-Stimulating Drugs to Breast Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of this compound citrate: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of breast cancer cell lines by clinical immunohistochemical markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Raloxifene induces autophagy-dependent cell death in breast cancer cells via the activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clomiphene Resistance In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with in vitro studies of clomiphene resistance.
Frequently Asked Questions (FAQs)
General Cell Culture & Assay Issues
Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent between replicates and experiments. What could be the cause?
A1: Inconsistent results in viability assays are a common issue. Several factors can contribute:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Clumped cells or uneven distribution across wells will lead to high variability.[1] Gently mix the cell suspension between pipetting steps.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which increases the osmolarity of the media and can affect cell growth and viability.[2] To mitigate this, fill the outer wells with sterile PBS or water and use only the inner 60 wells for your experiment.[1]
-
Pipetting Errors: Small volume inaccuracies can lead to large variations in results. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Assay Interference: The compound being tested can sometimes interfere with the assay reagents. For example, some compounds can directly reduce MTT, leading to an overestimation of viability.[3] It's advisable to run a control with the compound in cell-free media to check for direct interactions.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes.[2]
Q2: My cells are growing slowly or not at all, even in the control group. What should I check?
A2: Slow cell growth can derail an experiment. Check the following:
-
Culture Medium: Ensure the medium is not expired and has been stored correctly. Different cell types have specific media requirements.[]
-
Serum Quality: Batch-to-batch variability in fetal bovine serum (FBS) is a significant source of inconsistent cell growth. Test new batches before use in critical experiments.
-
Contamination: Mycoplasma contamination is a frequent cause of altered cell growth and metabolism that is not visible by standard microscopy.[2][] Regularly test your cell stocks for mycoplasma.
-
Incubator Conditions: Verify the CO2 levels, temperature, and humidity inside your incubator are optimal for your cell line.[5]
This compound-Specific Issues
Q3: I'm trying to develop a this compound-resistant cell line, but the cells die at concentrations that should select for resistance. What's wrong?
A3: Developing a stable resistant cell line requires a careful, gradual approach.
-
Starting Concentration is Too High: Do not start with the final target concentration. The initial treatment should be at a low dose, often at or below the IC50 (the concentration that inhibits 50% of cell growth), to allow a small population of cells to survive and adapt.[6][7]
-
Dose Escalation is Too Rapid: Increase the drug concentration in small, stepwise increments. Allow the cells to recover and reach a stable growth rate (e.g., >80% confluency) at each new concentration before increasing it further.[6][8] This process can take several weeks to months.
-
Drug Stability: Ensure the this compound citrate solution is stable. Prepare fresh drug-containing media for each media change, as the compound may degrade over time in culture conditions.[9]
Q4: My "resistant" cell line doesn't show a significant fold-change in IC50 compared to the parental line. Why?
A4: A low fold-change in resistance can be due to several factors:
-
Insufficient Selection Pressure: The final concentration used for selection may not have been high enough to select for a truly resistant population. The process of gradually increasing the drug concentration should be continued until the desired level of resistance is achieved.
-
Reversion of Resistance: Drug resistance can sometimes be unstable. It is crucial to maintain the resistant cell line in a medium containing a maintenance dose of the drug (e.g., IC10-IC20) to prevent the resistant phenotype from being lost.[6]
-
Clonal Selection: The resulting population may be heterogeneous. Consider performing single-cell cloning (e.g., by limiting dilution) to isolate a homogenous population of highly resistant cells.[7]
Q5: What is the underlying mechanism of this compound action and resistance that I should be aware of?
A5: this compound citrate is a selective estrogen receptor modulator (SERM). Its primary mechanism involves competitively binding to estrogen receptors (ERs), particularly ERα.[10][11] In the context of cancer cells (like ER-positive breast cancer), this blocks the proliferative signals from estrogen. Resistance can develop through several mechanisms, including:
-
Loss or mutation of the estrogen receptor.
-
Upregulation of alternative, growth-promoting signaling pathways that bypass the need for ER signaling (e.g., growth factor receptor pathways like EGFR or HER2).[12]
-
Changes in the expression of co-activator or co-repressor proteins that modulate ER activity.[13]
Signaling Pathway
This compound acts by modulating the Estrogen Receptor (ER) signaling pathway. It competitively binds to ER, blocking the binding of estrogen (E2) and subsequent downstream signaling that promotes gene transcription and cell proliferation.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound citrate on an adherent cancer cell line.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound Citrate (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner wells of a 96-well plate.[14]
-
Add 100 µL of sterile PBS to the outer wells to reduce evaporation.[15]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound citrate in complete medium from your stock solution. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium.
-
Incubate for 48-72 hours (this duration should be consistent and optimized for your cell line).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Normalize the data by converting absorbance values to percentage viability relative to the untreated control. Formula: % Viability = (Abs_sample / Abs_control) * 100.
-
Plot % Viability against the log of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[16] Software like GraphPad Prism is commonly used for this analysis.[17]
-
Protocol 2: Workflow for Developing a this compound-Resistant Cell Line
This protocol describes a general workflow for generating a drug-resistant cell line through continuous, stepwise exposure to this compound.
Quantitative Data Summary
The following tables provide reference values that may be useful in planning and interpreting experiments. Note that these values are highly dependent on the specific cell line and assay conditions used.
Table 1: Example IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay Type | Reported IC50 (µM) | Citation |
|---|---|---|---|---|
| This compound Analogs | MCF-7 (ER+) | Sulforhodamine B | < 1.0 | [18] |
| This compound Analogs | LY2 (ER+) | Sulforhodamine B | < 1.0 (for 11 analogs) | [18] |
| This compound Analogs | MDA-MB-231 (ER-) | Sulforhodamine B | Inactive | [18] |
| Tamoxifen | MCF-7 (ER+) | Sulforhodamine B | 2.0 | [18] |
| Tamoxifen | LY2 (ER+) | Sulforhodamine B | 7.5 |[18] |
Table 2: General Troubleshooting for In Vitro Drug Resistance Studies
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High well-to-well variability | Uneven cell seeding, edge effects, pipetting error. | Mix cell suspension thoroughly, avoid using outer plate wells, verify pipette calibration.[1][2] |
| No resistance develops | Drug concentration too high (kills all cells) or too low (no selection pressure). | Start with a low concentration (e.g., IC50) and increase dose gradually and incrementally.[7][19] |
| Loss of resistant phenotype | Resistant cells outcompeted by faster-growing sensitive cells in drug-free media. | Continuously culture resistant cells in media containing a maintenance dose of the drug.[6] |
| Inconsistent IC50 values | Assay endpoint timing, cell density, reagent stability. | Standardize incubation times, optimize initial cell seeding density, and prepare fresh reagents.[17] |
| Compound precipitates in media | Poor solubility of the drug at the tested concentration. | Check the solubility of this compound in your specific culture medium. Ensure DMSO concentration is low and non-toxic. |
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 11. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. clyte.tech [clyte.tech]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound analogs with activity in vitro and in vivo against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clomiphene Citrate Dosage for In Vivo Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo animal studies involving clomiphene citrate (CC). It includes frequently asked questions, detailed troubleshooting, experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound citrate?
A1: this compound citrate is a selective estrogen receptor modulator (SERM) that acts primarily on the hypothalamic-pituitary-ovarian (HPO) axis.[1] It competitively binds to estrogen receptors in the hypothalamus, which blocks the normal negative feedback mechanism of endogenous estrogen.[1][2] This "tricks" the brain into perceiving low estrogen levels, prompting the hypothalamus to increase its release of Gonadotropin-Releasing Hormone (GnRH).[1][2] The elevated GnRH then stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn promote ovarian follicle development and induce ovulation.[1][2][3][4]
Q2: How do I prepare this compound citrate for administration in animal studies?
A2: this compound citrate is typically available as a tablet for oral administration.[3][5][6] For animal studies, these tablets can be crushed and suspended in a suitable vehicle like distilled water or saline. It is administered orally via intragastric gavage.[7] Ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Q3: What are the recommended starting dosages for common animal models?
A3: Dosages can vary significantly based on the animal model and research objective. It is crucial to start with a low dose and titrate upwards based on observed effects. The table below summarizes dosages used in various studies.
Q4: How can I convert a human dose of this compound citrate to an Animal Equivalent Dose (AED)?
A4: Dose conversion between species is most accurately performed using Body Surface Area (BSA) calculations, as recommended by the FDA. The Human Equivalent Dose (HED) is calculated from an animal's No Observed Adverse Effect Level (NOAEL) and a Km factor (Body Weight / BSA). To find the Animal Equivalent Dose (AED) from a human dose, the calculation is reversed.
Formula for AED: AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[8]
Q5: What are the potential adverse effects of this compound citrate in animal models?
A5: Animal studies have reported several dose-dependent adverse effects. In female rats, oral doses of 0.3 mg/kg/day slightly reduced the number of ovulated ova, while 3 mg/kg/day inhibited ovulation entirely.[9] Higher doses in rats (50 and 100 mg/kg) have been associated with liver damage, indicated by elevated liver enzymes and histological changes.[10] In mice, a moderate dose of 0.75 mg/kg administered after mating led to a 30% reduction in viable pregnancies and various fetal abnormalities.[11] Long-term or high-dose administration in pregnant rats has also been shown to cause abnormalities in the reproductive tracts of both mothers and offspring.[12]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound citrate and a typical experimental workflow for an ovulation induction study.
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 3. pacificfertilitycenter.com [pacificfertilitycenter.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. Clomid (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Citrate Administered in Periconception Phase Causes Fetal Loss and Developmental Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clomid administration to pregnant rats causes abnormalities of the reproductive tract in offspring and mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Clomiphene in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of clomiphene in experimental models. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Troubleshooting Guide
Q1: My results in an estrogen receptor (ER)-negative cell line are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results in ER-negative models when using this compound are often attributable to its off-target effects. This compound is a mixture of two isomers, enthis compound and zuthis compound, which have different pharmacological profiles. Zuthis compound, in particular, has a longer half-life and may exhibit more pronounced off-target activities.[1] These off-target interactions can occur with receptors such as sigma receptors (σ1 and σ2) and the G protein-coupled estrogen receptor (GPER), leading to unexpected cellular responses.[2]
Troubleshooting Steps:
-
Confirm the ER-status of your cell line: Ensure that your cell line is indeed ER-negative through validated methods like western blotting or qPCR.
-
Use a purified isomer: Whenever possible, use purified enthis compound instead of a this compound citrate mixture. Enthis compound is the trans-isomer and is primarily responsible for the desired anti-estrogenic effects, while the cis-isomer, zuthis compound, has weaker anti-estrogenic and some estrogenic activity and a much longer half-life, increasing the likelihood of off-target effects.[2][3]
-
Titrate your concentration: High concentrations of this compound are more likely to engage off-target receptors. Perform a dose-response curve to identify the lowest effective concentration for your intended on-target effect (if applicable in a control ER-positive cell line) and use this as a starting point for your ER-negative model.
-
Consider off-target receptor expression: Profile your experimental model for the expression of potential off-target receptors like sigma-1, sigma-2, and GPER. If these receptors are highly expressed, it increases the probability of off-target effects.
-
Employ antagonists for off-target receptors: If you suspect a specific off-target is involved, co-treat your cells with a selective antagonist for that receptor (e.g., a sigma receptor antagonist) to see if it reverses the observed effects.
Q2: I am observing estrogen-like effects in my model even though this compound is supposed to be an anti-estrogen. Why is this happening?
A2: This phenomenon is likely due to the mixed agonist/antagonist nature of this compound and the presence of the zuthis compound isomer. This compound's action as an estrogen agonist or antagonist is tissue- and context-dependent.[4] Zuthis compound is considered to have more estrogenic activity compared to enthis compound.[3] Furthermore, off-target binding to receptors like GPER can trigger rapid, non-genomic signaling cascades that may mimic some estrogenic responses.[1]
Troubleshooting Steps:
-
Switch to a more purely antagonistic SERM: For research purposes, consider using a selective estrogen receptor modulator (SERM) with a more established antagonist profile in your tissue of interest, such as raloxifene or bazedoxifene, although these also have their own off-target profiles.[3][5]
-
Use purified enthis compound: As mentioned previously, using purified enthis compound will reduce the estrogenic contribution from zuthis compound.[2]
-
Analyze downstream signaling pathways: Investigate signaling pathways typically associated with estrogenic responses in your model (e.g., PI3K/Akt, MAPK/ERK). If these are activated, it may point towards an off-target agonistic effect.
-
Control for GPER activation: If GPER is expressed in your model, consider using a GPER-specific antagonist (e.g., G15 or G36) in conjunction with this compound to dissect its contribution to the observed estrogenic effects.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
A1:
-
Primary On-Targets: this compound's primary targets are the nuclear estrogen receptors, ERα and ERβ. It acts as a selective estrogen receptor modulator (SERM), meaning it can function as an agonist or antagonist depending on the target tissue.[4]
-
Known and Potential Off-Targets:
-
Sigma Receptors (σ1 and σ2): Several SERMs have been shown to bind to sigma receptors. These are intracellular chaperone proteins involved in various cellular processes, and their activation can lead to diverse downstream effects.[8]
-
G Protein-Coupled Estrogen Receptor (GPER/GPR30): This is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. Some SERMs, including tamoxifen (structurally similar to this compound), have been shown to act as GPER agonists.[2][6]
-
Antiestrogen-Binding Site (AEBS): This is a microsomal protein that binds with high affinity to tamoxifen and other triphenylethylene antiestrogens like this compound. Its exact function is still under investigation but may be related to cholesterol metabolism.[9]
-
Q2: What is the difference between enthis compound and zuthis compound, and why is it important for my experiments?
A2: this compound citrate is a racemic mixture of two geometric isomers:
-
Enthis compound ((E)-clomiphene): This is the trans-isomer and is considered the more potent anti-estrogen. It has a shorter half-life.[2] For experiments aiming to block estrogen receptor signaling, enthis compound is the more desirable isomer.
-
Zuthis compound ((Z)-clomiphene): This is the cis-isomer and exhibits weaker anti-estrogenic and some estrogenic activity. It has a significantly longer half-life, leading to its accumulation over time, which can increase the likelihood of off-target effects.[1][2][3]
Using the standard this compound citrate mixture introduces variability due to the opposing effects and different pharmacokinetics of these two isomers. For cleaner, more interpretable results, it is highly recommended to use purified enthis compound.
Q3: What are some alternative SERMs I can use in my research to avoid this compound's off-target effects?
A3: Several other SERMs are available for research, each with its own specific profile of on- and off-target activities:
-
Tamoxifen: A well-characterized SERM, but it also has known off-target effects, including GPER agonism.[3]
-
Raloxifene: A second-generation SERM with a different chemical structure (a benzothiophene). It is generally considered to have fewer uterine estrogenic effects than tamoxifen.[4][5]
-
Bazedoxifene: A third-generation SERM with a distinct profile, often used in combination with conjugated estrogens.[5]
-
Fulvestrant (ICI 182,780): This is a selective estrogen receptor downregulator (SERD), not a SERM. It acts as a pure ER antagonist and promotes the degradation of the receptor. It can be a useful tool to compare against the mixed agonist/antagonist effects of this compound.
The choice of an alternative depends on the specific research question and the expression profile of on- and off-target receptors in the experimental model.
Data Presentation
Table 1: Relative Binding Affinities (RBA) of this compound Isomers and Analogs for Estrogen Receptor (ER) and Antiestrogen-Binding Site (AEBS)
| Compound | Relative Binding Affinity for ER (Estradiol = 100%) | Relative Binding Affinity for AEBS (Tamoxifen = 100%) | Reference |
| Enthis compound | 2% | 140% | [9] |
| Zuthis compound | Data not specified | Data not specified | |
| Analog 6866 (diethylaminoproproxy side chain) | 6% | 45% | [9] |
| Analog 10222 (amine linkage) | 5% | 15% | [9] |
Experimental Protocols
1. Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol provides a general framework for determining the binding affinity of this compound isomers for the sigma-1 receptor using a radioligand competition assay.
Materials:
-
Membrane preparation from cells or tissue expressing sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds: Enthis compound, zuthis compound (dissolved in an appropriate solvent, e.g., DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from your chosen cell line or tissue known to express sigma-1 receptors. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and 10 µM haloperidol.
-
Competition: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound (e.g., enthis compound or zuthis compound, from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. Protocol: Functional Assay for GPER Activation (cAMP Measurement)
This protocol outlines a method to assess whether this compound isomers act as agonists or antagonists at the GPER by measuring changes in intracellular cyclic AMP (cAMP). GPER activation often leads to an increase in cAMP production.[10]
Materials:
-
Cells expressing GPER (e.g., SKBR3 breast cancer cells).
-
GPER agonist (positive control): G-1.
-
GPER antagonist (for antagonist testing): G15 or G36.
-
Test compounds: Enthis compound, zuthis compound.
-
cAMP assay kit (e.g., a competitive ELISA-based kit or a luciferase reporter assay).
-
Cell culture medium and reagents.
Methodology:
-
Cell Culture: Plate GPER-expressing cells in 96-well plates and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal signaling.
-
Compound Treatment (Agonist Mode):
-
Treat cells with varying concentrations of the test compounds (enthis compound, zuthis compound) or the positive control (G-1).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate cells with varying concentrations of the test compounds for 15-30 minutes.
-
Add a fixed concentration of the GPER agonist G-1 (e.g., at its EC50) to all wells except the negative control.
-
Incubate for a further 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay method.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 for the inhibition of G-1-induced cAMP production.
-
Mandatory Visualizations
Caption: Primary signaling pathway of this compound via nuclear estrogen receptors.
Caption: Potential off-target signaling via the G protein-coupled estrogen receptor (GPER).
Caption: Logical workflow to investigate this compound's off-target effects on sigma receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Clomiphene Dose-Response Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and standardizing clomiphene dose-response assays. The following guides and frequently asked questions (FAQs) address common sources of variability and offer solutions to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound citrate that we are measuring in our in vitro assays?
A1: this compound citrate is a selective estrogen receptor modulator (SERM). Its primary mechanism involves binding to estrogen receptors (ERs), specifically ERα and ERβ.[1][2] In doing so, it can act as either an antagonist or a partial agonist, depending on the target tissue and the local estrogen concentration. In many in vitro systems, it competitively inhibits the binding of estradiol to the estrogen receptor, blocking the downstream signaling cascade that leads to gene transcription and cell proliferation.[1][3]
Q2: Which cell lines are appropriate for this compound dose-response assays?
A2: The choice of cell line is critical and depends on the specific research question. Estrogen-responsive cell lines are commonly used. For example, MCF-7 breast cancer cells, which are ERα positive, are frequently used to study the antiproliferative effects of SERMs.[4][5] Other potential cell lines include those genetically engineered to express specific estrogen receptors and a reporter gene, such as CV-1 cells.[1]
Q3: What are the typical sources of variability in this compound dose-response assays?
A3: Variability can arise from several factors, including:
-
Cell-based factors: Cell line instability, passage number, cell health, and seeding density.
-
Reagent-related issues: Purity and stability of this compound citrate, quality of cell culture media and supplements, and lot-to-lot variation in reagents.
-
Experimental technique: Inconsistent pipetting, improper plate washing, and "edge effects" in multi-well plates.[6]
-
Data analysis: Incorrect normalization, curve fitting, and statistical analysis.
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
A4: The "edge effect" refers to the phenomenon where the outer wells of a plate behave differently from the inner wells, often due to increased evaporation.[6] To mitigate this, it is recommended to not use the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells treated with the same concentration of this compound.
-
Inconsistent results across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and use a consistent pipetting technique for all wells. Pre-wetting pipette tips can improve accuracy. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Ensure a homogenous cell suspension before plating. |
| Inadequate Mixing | Gently swirl the plate after adding reagents to ensure proper mixing without disturbing the cell monolayer. |
| Air Bubbles | Inspect wells for air bubbles after adding reagents, as they can interfere with absorbance or fluorescence readings.[7] |
Problem 2: No Dose-Response Curve or a Very Shallow Curve
Symptoms:
-
No significant difference in response between the lowest and highest concentrations of this compound.
-
A flat or nearly flat curve when plotting response versus concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Range | The selected concentration range may be too high or too low. Perform a wider range-finding experiment. |
| Inactive Compound | Verify the purity and activity of the this compound citrate stock solution. Prepare fresh solutions if necessary. |
| Cell Line Unresponsive | Confirm that the cell line expresses the target estrogen receptor and is responsive to estrogen. |
| Assay Incubation Time | The incubation time may be too short or too long. Optimize the incubation period to capture the desired biological response. |
| Reagent Omission | Double-check the protocol to ensure all necessary reagents were added in the correct order.[7] |
Problem 3: Inconsistent EC50/IC50 Values
Symptoms:
-
The calculated EC50 or IC50 value varies significantly between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a defined passage number range. |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with the assay. Test new lots of FBS before use in critical experiments. |
| Transfection Efficiency | In reporter gene assays, variability in transfection efficiency can impact results.[8] Use a transfection control to normalize the data. |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the EC50/IC50. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various in vitro studies involving this compound and other SERMs. These values should be used as a reference, and optimal conditions should be determined empirically for each specific experimental system.
Table 1: In Vitro Antiproliferative Activity of this compound Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Tamoxifen | MCF-7 | 2.0 |
| Tamoxifen | LY2 | 7.5 |
| Tamoxifen | MDA-MB-231 | 7.5 |
| MDL 103,323 | MCF-7 | ~0.4-0.5 |
| MDL 101,986 | MCF-7 | ~0.4-0.5 |
| (Data sourced from a study on this compound analogs)[9] |
Table 2: In Vitro Effects of this compound Citrate on Sperm Parameters
| This compound Concentration | Effect on Sperm Viability | Effect on Fertilization Rate |
| 0.1 µg/ml | Significant Improvement (p = .000007) | Significant Improvement (p = .00006) |
| 1 µg/ml | Significant Improvement (p = .032) | Significant Improvement (p = .005) |
| (Data from a study on in vitro effects on mouse sperm)[10] |
Experimental Protocols
Protocol 1: Estrogen Receptor Reporter Gene Assay
This protocol is a general guideline for assessing the antagonist activity of this compound using a cell line co-transfected with an estrogen receptor and an estrogen response element (ERE)-driven reporter gene (e.g., luciferase).
Materials:
-
CV-1 cells (or other suitable host cell line)
-
Expression vectors for ERα or ERβ
-
ERE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (phenol red-free)
-
Estradiol (positive control)
-
This compound citrate
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed CV-1 cells in a 96-well plate at a predetermined optimal density.
-
Transfection: Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
Treatment: Replace the medium with fresh phenol red-free medium containing a fixed concentration of estradiol and varying concentrations of this compound citrate. Include appropriate controls (vehicle, estradiol only, this compound only).
-
Incubation: Incubate for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Cell Proliferation Assay (MCF-7 Cells)
This protocol outlines a method for determining the antiproliferative effects of this compound on ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound citrate
-
Cell proliferation reagent (e.g., MTT, WST-1, or a dye-based assay like sulforhodamine B)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound citrate. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
Proliferation Measurement: Add the cell proliferation reagent and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
Visualizations
Caption: Simplified signaling pathway of this compound as an estrogen receptor antagonist.
Caption: General experimental workflow for a this compound dose-response assay.
Caption: A logical troubleshooting workflow for common assay issues.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jogi.co.in [jogi.co.in]
- 4. Discovery and structure-activity analysis of selective estrogen receptor modulators via similarity-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. bioassaysys.com [bioassaysys.com]
- 8. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound analogs with activity in vitro and in vivo against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of this compound citrate on sperm parameters and fertilisation rate in male NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clomiphene Citrate Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of clomiphene citrate in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound citrate powder for long-term use?
A1: this compound citrate as a crystalline solid is stable for at least four years when stored at -20°C.[1] For routine laboratory use, storage at room temperature away from moisture, heat, and light is also acceptable.[2] It is crucial to keep the container tightly sealed to prevent degradation from humidity.[3][4][5][6]
Q2: I need to make a stock solution of this compound citrate. What is the best solvent and how should I store it?
A2: this compound citrate is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 25 and 30 mg/mL, respectively.[1] For preparing a stock solution, dissolve the powder in the chosen solvent, purging with an inert gas is recommended.[1] Store stock solutions in tightly sealed vials at -20°C to maximize stability.
Q3: How long are aqueous solutions of this compound citrate stable?
A3: Aqueous solutions of this compound citrate are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions for each experiment.[1] If you need to make a dilution in an aqueous buffer like PBS, it's best to first dissolve the this compound citrate in DMSO and then dilute it to your final concentration.[1] A 1:1 DMSO:PBS solution has a solubility of approximately 0.5 mg/mL for this compound citrate.[1] Benchtop stability studies of an intravenous injection formulation showed it remained stable for up to 96 hours at room temperature.[7]
Q4: What are the main factors that cause this compound citrate to degrade?
A4: The primary factors leading to the degradation of this compound citrate are temperature, humidity, light, and exposure to acidic and alkaline conditions.[3][4][5][6] Forced degradation studies show significant breakdown under these stress conditions.[3][7][8]
Q5: Can I visually identify degraded this compound citrate?
A5: While significant degradation may not always be visible, any change in the physical appearance of the solid powder or solution, such as discoloration or precipitation, could indicate degradation. However, chemical degradation can occur without any visible changes. Therefore, for long-term or critical studies, periodic analytical verification of purity is recommended.
Q6: What are the potential consequences of using degraded this compound citrate in my experiments?
A6: Using degraded this compound citrate can lead to inaccurate and irreproducible results. The degradation products may have different biological activities or could be inactive, leading to a decrease in the expected effect. In some cases, degradation products could have unexpected off-target effects or even be cytotoxic, confounding your experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effects in cell culture over time. | Degradation of this compound citrate in the stock solution or working solution. | Prepare a fresh stock solution of this compound citrate from the solid powder. If using aqueous working solutions, prepare them fresh for each experiment. Verify the pH of your culture medium, as this compound citrate is unstable in alkaline conditions.[7] |
| Sudden loss of drug activity in a long-term experiment. | The stock solution has degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). | Discard the old stock solution and prepare a new one. Store the new stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles and protect from light. |
| Observed cytotoxicity or unexpected cell morphology changes. | Formation of cytotoxic degradation products. | Prepare a fresh solution of this compound citrate. If the problem persists, consider having the purity of your this compound citrate powder analytically tested. |
| Precipitate forms in my aqueous working solution. | Poor solubility of this compound citrate in aqueous buffers. | To improve solubility, first dissolve this compound citrate in an organic solvent like DMSO before diluting with your aqueous buffer.[1] The use of hydroxypropyl-β-cyclodextrin has also been shown to significantly increase aqueous solubility.[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Citrate Stock Solution
Objective: To prepare a stable stock solution of this compound citrate for use in long-term experiments.
Materials:
-
This compound Citrate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh the desired amount of this compound citrate powder in a sterile, chemical-resistant container.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 25 mg/mL).[1]
-
Gently purge the vial with an inert gas to displace oxygen.[1]
-
Cap the vial tightly and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To evaluate the stability of this compound citrate under various stress conditions. This protocol is based on methodologies from forced degradation studies.[3][7]
Materials:
-
This compound citrate solution (in a suitable solvent)
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C4 or C18 HPLC column
Procedure:
-
Acid Degradation: Mix equal volumes of the this compound citrate solution and 1 N HCl. Incubate at 70°C for 24 hours.[7]
-
Alkaline Degradation: Mix equal volumes of the this compound citrate solution and 1 N NaOH. Incubate at 70°C for 1 hour.[7]
-
Oxidative Degradation: Mix equal volumes of the this compound citrate solution and 3% H₂O₂. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Heat the this compound citrate solution at 70°C for 24 hours.[7]
-
Photolytic Degradation: Expose the this compound citrate solution to direct sunlight or a photostability chamber.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, using a stability-indicating HPLC method to quantify the remaining this compound citrate and detect degradation products.[3][7]
Example HPLC Conditions:
-
Column: Stainless-steel column (250 mm x 4.6 mm) packed with Butylsilane C4 (5µm).[3]
-
Mobile Phase: Methanol, water, and triethylamine (550:450:3 v/v/v), with pH adjusted to 2.5 with phosphoric acid.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detector: UV at 233 nm.[3]
Quantitative Data Summary
Table 1: Forced Degradation of this compound Citrate under Various Stress Conditions
| Stress Condition | Temperature | Duration | % Degradation (Z-isomer) | % Degradation (E-isomer) | Reference |
| Acidic (1 N HCl) | 70°C | 24 hours | ~36% | ~50% | [7] |
| Alkaline (1 N NaOH) | 70°C | 1 hour | Highly unstable | Highly unstable | [7] |
| Oxidative (3% H₂O₂) | Room Temp | 24 hours | ~36% | ~43% | [7] |
| Thermal | 70°C | 24 hours | No significant degradation | No significant degradation | [7] |
Visualizations
Caption: Major degradation pathways for this compound citrate.
Caption: Recommended workflow for preparing and using this compound citrate solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. help.honehealth.com [help.honehealth.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. journalajocs.com [journalajocs.com]
- 7. Inclusion Complex of this compound Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC Method for this compound Citrate Estimation [wisdomlib.org]
Technical Support Center: Mitigating Estrogenic Side Effects of Zuclomiphene in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the estrogenic side effects of zuclomiphene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is zuthis compound and why does it exhibit estrogenic effects?
A1: Zuthis compound is the cis-isomer of this compound, a selective estrogen receptor modulator (SERM). Unlike its trans-isomer, enthis compound, which is primarily an estrogen antagonist, zuthis compound acts as a partial estrogen agonist. This means it can bind to and activate estrogen receptors (ERs), particularly ERα, mimicking the effects of estradiol and leading to estrogenic responses in various tissues.
Q2: What are the common estrogenic side effects of zuthis compound observed in research?
A2: In preclinical research, common estrogenic effects of zuthis compound include increased uterine weight and epithelial cell height in rodent models. In cell-based assays, it can stimulate the proliferation of estrogen-sensitive cells, such as the MCF-7 breast cancer cell line. Depending on the experimental model, it can also modulate the secretion of hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Q3: How can I quantify the estrogenic activity of zuthis compound in my experiments?
A3: Several in vitro assays can be used to quantify estrogenic activity. The most common include:
-
Estrogen Receptor (ER) Binding Assays: These assays measure the ability of a compound to displace a radiolabeled estrogen from the ER, determining its binding affinity.
-
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay: This assay uses estrogen-dependent cell lines (e.g., MCF-7) to measure cell proliferation in response to the test compound.
-
Reporter Gene Assays: These assays utilize cells transfected with an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Activation of the ER by an estrogenic compound leads to the expression of the reporter gene, which can be quantified.
Q4: What are the primary strategies to mitigate the estrogenic effects of zuthis compound in a research setting?
A4: The main strategies include:
-
Co-administration with a pure estrogen receptor antagonist: Compounds like fulvestrant (ICI 182,780) act as pure ER antagonists, blocking the receptor and preventing its activation by zuthis compound.
-
Co-administration with an aromatase inhibitor: Aromatase inhibitors (e.g., letrozole, anastrozole) block the conversion of androgens to estrogens, reducing the overall estrogenic environment. This can be particularly useful in in vivo studies.
-
Using the trans-isomer, enthis compound: If the research goals allow, using enthis compound, the less estrogenic isomer of this compound, can be a straightforward way to avoid zuthis compound's estrogenic effects.
Q5: When troubleshooting my experiment, how can I differentiate between zuthis compound's estrogenic effects and other confounding factors?
A5: A logical approach to troubleshooting involves a process of elimination. This can include running appropriate controls (e.g., vehicle control, positive control with estradiol), testing for contamination in cell cultures, and using specific inhibitors to confirm the involvement of the estrogen receptor.
Troubleshooting Guides
Guide 1: Unexpectedly High Estrogenic Activity in an In Vitro Assay
| Potential Cause | Troubleshooting Steps |
| Contamination of Cell Culture: | 1. Visually inspect cultures for signs of bacterial or fungal contamination (e.g., turbidity, color change). 2. Perform routine mycoplasma testing. 3. If contamination is suspected, discard the culture and start a new one from a frozen stock. |
| Contaminated Reagents: | 1. Test individual components of the media and assay reagents for estrogenic activity. 2. Use phenol red-free media, as phenol red can have weak estrogenic effects. 3. Ensure all plasticware is certified as sterile and free of leachable compounds. |
| Incorrect Compound Concentration: | 1. Verify the stock solution concentration and dilution calculations. 2. Prepare fresh dilutions for each experiment. |
| Cell Line Instability: | 1. Ensure the use of a consistent and low passage number of the cell line. 2. Perform cell line authentication to confirm its identity. |
| Off-Target Effects: | 1. Co-treat with a pure ER antagonist like fulvestrant. If the effect is ER-mediated, it should be blocked. 2. Investigate potential activation of non-genomic estrogen signaling pathways. |
Guide 2: Inconsistent Results in Mitigation Experiments
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration: | 1. Perform a dose-response experiment to determine the optimal concentration of the antagonist or inhibitor (e.g., fulvestrant, letrozole) needed to counteract the specific concentration of zuthis compound being used. |
| Timing of Co-administration: | 1. Optimize the timing of co-administration. Pre-treatment with the antagonist before adding zuthis compound may be more effective. |
| Drug-Drug Interaction: | 1. Review literature for any known interactions between zuthis compound and the mitigating compound that could affect their activity. |
| Experimental Variability: | 1. Ensure consistent experimental conditions (e.g., incubation times, cell densities, reagent lots). 2. Increase the number of replicates and independent experiments. |
Data Presentation
Table 1: Qualitative Comparison of the Estrogenic/Antiestrogenic Activity of Zuthis compound (Zu), this compound (CC), and Estradiol (E2) in Rats
| Assay Endpoint | Relative Activity |
| Uterine/Body Weight Ratio | Zu = E2 > CC |
| Uterine Epithelium | Zu > E2 = CC |
| Endometrial Stroma | Zu = E2 >> CC |
| Plasma LH Suppression | Zu >> CC >> E2 |
| Plasma FSH Suppression | E2 >> CC = Zu |
Table 2: Relative Binding Affinity (RBA) of Zuthis compound and Enthis compound for the Estrogen Receptor
| Compound | Relative Binding Affinity (RBA) (%) |
| Estradiol | 100 |
| Zuthis compound | Lower than Enthis compound at low doses |
| Enthis compound | Higher than Zuthis compound at low doses |
Note: Specific RBA values for zuthis compound can vary depending on the experimental conditions and the specific estrogen receptor isoform.
Experimental Protocols
Protocol 1: E-SCREEN Assay for Quantifying Zuthis compound's Estrogenic Activity
Objective: To determine the proliferative effect of zuthis compound on MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (phenol red-free)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Zuthis compound
-
17β-Estradiol (positive control)
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, MTT)
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% CS-FBS.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with DMEM containing 5% CS-FBS and the desired concentrations of zuthis compound, 17β-estradiol (as a positive control), or vehicle (as a negative control).
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Measurement: On day 6, add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the relative cell proliferation for each treatment group compared to the vehicle control.
Protocol 2: Co-administration of Zuthis compound with Fulvestrant to Mitigate Estrogenicity
Objective: To determine if the estrogenic effects of zuthis compound can be blocked by the pure ER antagonist fulvestrant.
Materials:
-
Same as Protocol 1, with the addition of Fulvestrant (ICI 182,780).
Methodology:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of fulvestrant for 1-2 hours.
-
Co-treatment: Add zuthis compound at a concentration known to induce proliferation, along with the different concentrations of fulvestrant. Include controls for vehicle, zuthis compound alone, and fulvestrant alone.
-
Incubation and Measurement: Follow steps 4 and 5 of Protocol 1.
-
Data Analysis: Compare the cell proliferation in the co-treatment groups to the group treated with zuthis compound alone. A significant reduction in proliferation indicates mitigation of the estrogenic effect.
Visualizations
Caption: Zuthis compound's Genomic Estrogenic Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Estrogenic Effects.
Caption: Logical Relationships of Mitigation Strategies.
Technical Support Center: Enhancing the Anti-Estrogenic Activity of Enclomiphene In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enclomiphene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments aimed at enhancing the anti-estrogenic activity of enthis compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of enthis compound's anti-estrogenic effect?
A1: Enthis compound is the trans-isomer of this compound citrate and functions as a selective estrogen receptor modulator (SERM).[1] Its primary anti-estrogenic effect is mediated by acting as an antagonist to the estrogen receptor (ER), particularly ERα.[2] In tissues where it acts as an antagonist, enthis compound competitively binds to ERs, preventing estrogen from binding and activating them. This blockage of ER signaling leads to a reduction in the transcription of estrogen-responsive genes, thereby inhibiting estrogen-mediated cellular processes like proliferation.[3]
Q2: Which cancer cell lines are most suitable for studying the anti-estrogenic activity of enthis compound?
A2: Estrogen receptor-positive (ER+) breast cancer cell lines are the most relevant models for studying the anti-estrogenic activity of enthis compound. Commonly used and well-characterized ER+ cell lines include MCF-7, T47D, and ZR-75-1.[4][5][6] These cell lines express functional estrogen receptors and exhibit a proliferative response to estrogen, which can be inhibited by anti-estrogenic compounds like enthis compound.
Q3: What are the potential strategies to enhance the anti-estrogenic activity of enthis compound in vitro?
A3: Several strategies can be employed to potentially enhance the anti-estrogenic effects of enthis compound in a laboratory setting:
-
Synergistic Drug Combinations: Combining enthis compound with other therapeutic agents, such as aromatase inhibitors (e.g., letrozole, anastrozole) or other anti-estrogens like fulvestrant, may lead to synergistic or additive effects.[7][8]
-
Novel Drug Delivery Systems: Encapsulating enthis compound in nanoparticle-based delivery systems can potentially improve its cellular uptake and target engagement, thereby enhancing its potency.[5][9]
-
Genetic Modification: Modifying cancer cell lines to alter the estrogen signaling pathway can increase their sensitivity to anti-estrogens. A key strategy is the knockdown of ERα or its co-regulators.[1][10]
Q4: How can I quantify the synergistic effect of enthis compound in combination with another drug?
A4: The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[11][12][13] This method uses the Combination Index (CI) to define the nature of the drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][13] Software like CompuSyn can be used to calculate CI values from dose-response data.[14]
Troubleshooting Guides
Issue 1: High Variability in Luciferase Reporter Assay Results
-
Potential Cause: Inconsistent transfection efficiency, pipetting errors, or variations in cell number between wells.
-
Troubleshooting Steps:
-
Normalize with a Co-Reporter: Always co-transfect with a control reporter plasmid (e.g., expressing Renilla luciferase) to normalize the experimental reporter (e.g., firefly luciferase) activity. The ratio of the two signals will correct for variations in transfection efficiency and cell number.
-
Optimize Transfection: Ensure your transfection protocol is optimized for the specific cell line you are using. The quality and quantity of plasmid DNA and the ratio of DNA to transfection reagent are critical.
-
Master Mixes: Prepare master mixes for transfection reagents and assay reagents to minimize pipetting variability between wells.
-
Cell Seeding: Ensure a uniform cell suspension when seeding plates to have a consistent number of cells in each well.
-
Issue 2: Low or No Signal in Luciferase Reporter Assay
-
Potential Cause: Weak promoter in the reporter construct, low transfection efficiency, or expired/improperly stored assay reagents.
-
Troubleshooting Steps:
-
Promoter Strength: If you are studying a weak promoter, you may need to increase the amount of transfected DNA or use a more sensitive luciferase substrate.
-
Transfection Quality Control: Verify transfection efficiency using a positive control plasmid, such as a reporter driven by a strong constitutive promoter (e.g., CMV).
-
Reagent Integrity: Ensure that the luciferase substrate has been stored correctly (protected from light and at the recommended temperature) and has not undergone multiple freeze-thaw cycles. Prepare fresh substrate for each experiment.
-
Issue 3: Inconsistent Results in MTT/MTS Cell Viability Assays
-
Potential Cause: Interference of the compound with the tetrazolium salt, variability in incubation times, or uneven cell seeding.
-
Troubleshooting Steps:
-
Compound Interference: Some compounds can directly reduce the MTT or MTS reagent, leading to a false-positive signal for cell viability. Run a control with the compound in cell-free media to check for direct reduction.
-
Consistent Incubation: Ensure that the incubation time with the MTT/MTS reagent is consistent across all plates and experiments.
-
Edge Effects: Be aware of "edge effects" in 96-well plates, where wells on the perimeter of the plate may have different growth rates due to evaporation. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile media or PBS.[15]
-
Solubilization: For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Issue 4: Difficulty in Establishing Stable ERα Knockdown Cell Lines
-
Potential Cause: Inefficient delivery of the shRNA or CRISPR construct, poor selection of antibiotic concentration, or clonal variability.
-
Troubleshooting Steps:
-
Transfection/Transduction Optimization: Optimize the delivery method (e.g., lipid-based transfection, lentiviral transduction) for your target cell line to ensure high efficiency.
-
Antibiotic Titration: Before starting the selection process, perform a kill curve to determine the optimal concentration of the selection antibiotic (e.g., puromycin) for your specific cell line. The ideal concentration should kill all non-transfected cells within a reasonable timeframe (e.g., 3-5 days).[16]
-
Quantitative Data
Table 1: In Vitro Anti-Proliferative Activity of Enthis compound and Related Compounds in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 | Reference |
| Enthis compound Analog (6866) | MCF-7 | Growth Inhibition | More potent than enthis compound | [17] |
| Enthis compound Analog (10222) | MCF-7 | Growth Inhibition | More potent than enthis compound | [17] |
| Enthis compound | MCF-7 | Growth Inhibition | Less potent than analogs 6866 & 10222 | [17] |
| Tamoxifen | MCF-7 | Cell Viability | ~4.5 µg/mL | |
| 4-hydroxytamoxifen | T47D | Cell Viability | 4.2 µM | [4] |
| 4-hydroxytamoxifen | MCF-7 | Cell Viability | 3.2 µM | [4] |
| 4-hydroxytamoxifen | BT-474 | Cell Viability | 5.7 µM | [4] |
Note: Direct IC50 values for enthis compound in various breast cancer cell lines are not widely published. The data for analogs suggest its activity is in the low micromolar range. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Anti-Estrogenic Activity of Enthis compound using a Luciferase Reporter Assay
This protocol is designed for ER+ breast cancer cells (e.g., MCF-7, T47D) to measure the ability of enthis compound to inhibit estrogen-induced gene expression.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS (cs-FBS)
-
Estrogen Response Element (ERE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
17β-estradiol (E2)
-
Enthis compound
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing 10% cs-FBS to remove estrogens.
-
Transfection: After another 24 hours, co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using an optimized transfection protocol.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of enthis compound in the presence of a constant concentration of E2 (e.g., 1 nM). Include controls for vehicle (DMSO), E2 alone, and enthis compound alone.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase® Reporter Assay System and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of enthis compound to determine its inhibitory effect.
Protocol 2: Assessing Synergistic Anti-Proliferative Effects of Enthis compound and an Aromatase Inhibitor
This protocol uses the MTT assay to evaluate the synergistic effect of enthis compound and letrozole on the viability of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell line (e.g., T47D)
-
Cell culture medium
-
Enthis compound
-
Letrozole
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed T47D cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of enthis compound alone, letrozole alone, and combinations of both drugs at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
Convert absorbance values to the fraction of cells affected (Fa, where Fa = 1 - (absorbance of treated well / absorbance of control well)).
-
Use software like CompuSyn or a similar tool to input the dose-effect data for the single agents and the combination.
-
The software will generate Combination Index (CI) values. A CI value less than 1 indicates synergy.[11][13]
-
Visualizations
Signaling Pathway
References
- 1. Stable knockdown of estrogen receptor alpha by vector-based RNA interference suppresses proliferation and enhances apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro fertilization treatments with the use of this compound citrate or letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vjoncology.com [vjoncology.com]
- 10. Graphviz [graphviz.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Stable RNAi Cell Line Development: shRNA Gene Knockdown - Altogen Labs [altogenlabs.com]
Navigating Clomiphene-Induced Ovarian Hyperstimulation in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with clomiphene-induced or -potentiated ovarian hyperstimulation syndrome (OHSS) in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and an overview of the key signaling pathways involved.
Troubleshooting Guide
Researchers may face several challenges when using this compound citrate in ovarian stimulation protocols. This guide addresses common issues in a question-and-answer format.
Q1: We administered this compound citrate followed by gonadotropins to our rat/mouse model, but we are not observing significant ovarian enlargement or ascites. What could be the issue?
A1: Insufficient ovarian stimulation can stem from several factors:
-
Dosage and Timing: The dose of this compound citrate and the timing of subsequent gonadotropin administration are critical. Ensure that the this compound dosage is adequate to effectively block estrogen receptors and stimulate endogenous gonadotropin release. The timing between the last this compound dose and the administration of exogenous gonadotropins (like PMSG and hCG) needs to be optimized to ensure a synergistic effect.
-
Animal Strain and Age: The response to ovarian stimulation can vary significantly between different strains and ages of rodents. Younger, sexually immature animals often exhibit a more robust response. It is crucial to use a consistent age and strain for all experiments to ensure reproducibility.
-
GnRH Antagonist: For protocols that include a GnRH antagonist, ensure the timing of its administration is correct to prevent a premature LH surge without suppressing the ovarian response to exogenous gonadotropins.
Q2: Our animal models are experiencing a high mortality rate after induction of OHSS. How can we mitigate this?
A2: High mortality is often a sign of severe OHSS. Consider the following adjustments:
-
Reduce Gonadotropin Dosage: The dose of hCG is a key determinant of OHSS severity. If you are observing high mortality, a reduction in the hCG dose is the first parameter to adjust.
-
Fluid and Electrolyte Balance: Severe OHSS leads to significant fluid shifts and electrolyte imbalances. Providing supportive care, such as subcutaneous or intraperitoneal administration of saline, can help improve survival rates.
-
Monitoring: Implement a more frequent monitoring schedule to identify early signs of severe OHSS, such as rapid weight gain and abdominal distension. This allows for earlier intervention.
Q3: We are seeing significant variability in the degree of ovarian hyperstimulation between animals in the same experimental group. How can we improve consistency?
A3: Inconsistent responses can be frustrating. To improve the uniformity of your results:
-
Synchronize Estrous Cycles: Ensure all female animals are in the same stage of the estrous cycle before commencing the stimulation protocol. This can be achieved by administering a GnRH agonist or antagonist prior to starting the this compound treatment.
-
Standardize Animal Husbandry: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet, as these factors can influence hormonal cycles and drug metabolism.
-
Precise Dosing: Ensure accurate and consistent administration of all drugs. For oral medications like this compound, gavage is preferred over administration in drinking water to ensure each animal receives the correct dose.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism by which this compound citrate contributes to OHSS?
A: this compound citrate is a selective estrogen receptor modulator (SERM). By blocking estrogen receptors in the hypothalamus, it disrupts the negative feedback loop, leading to an increased release of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the pituitary gland to produce more follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2][3] This endogenous surge in gonadotropins, often supplemented with exogenous gonadotropins in experimental protocols, leads to the development of multiple ovarian follicles. The subsequent administration of a trigger, typically human chorionic gonadotropin (hCG), in the presence of a large cohort of follicles, can lead to an exaggerated ovarian response and the development of OHSS.
Q: What is the role of Vascular Endothelial Growth Factor (VEGF) in this compound-potentiated OHSS?
A: Vascular Endothelial Growth Factor (VEGF) is a key mediator in the pathophysiology of OHSS.[4] The multiple developing follicles and corpora lutea in a hyperstimulated ovary produce large amounts of VEGF, particularly after the hCG trigger. VEGF binds to its receptor (VEGFR-2) on endothelial cells, which triggers a signaling cascade that increases vascular permeability.[4][5][6] This increased permeability leads to the characteristic fluid shift from the intravascular space to the third space, resulting in ascites, edema, and in severe cases, pleural effusion.
Q: What are the key parameters to monitor in an animal model of this compound-involved OHSS?
A: The following parameters are crucial for assessing the severity of OHSS:
-
Body Weight: A rapid increase in body weight is a hallmark of fluid accumulation.
-
Ovarian Weight: The degree of ovarian enlargement is a direct measure of hyperstimulation.
-
Vascular Permeability: This can be quantified using methods like the Evans blue dye extravasation assay.[2][6]
-
Hormone Levels: Serum levels of estradiol (E2), progesterone, FSH, and LH should be monitored to assess the endocrine response to stimulation.[1][5][7]
-
Clinical Signs: Observe for signs of ascites (abdominal distension) and general animal well-being.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ovarian hyperstimulation in animal models. It is important to note that most detailed protocols and quantitative data are from gonadotropin-induced OHSS models, as reliable induction of severe OHSS with this compound alone is not a commonly reported model. The data for this compound reflects its use in ovulation induction protocols, which can lead to a less severe form of hyperstimulation.
Table 1: Ovarian Weight in Rodent Models of Ovarian Hyperstimulation
| Animal Model | Treatment Group | Mean Ovarian Weight (mg) ± SD | Fold Increase vs. Control | Reference |
| Rat | Control | 35.2 ± 2.1 | - | [8] |
| Rat | PMSG + hCG (OHSS) | 158.6 ± 12.3 | ~4.5x | [8] |
| Rat | This compound Citrate (prolonged use) | Showed significant increase | Not specified | [8] |
| Mouse | Control | 8.5 ± 1.5 | - | [9] |
| Mouse | Superovulation (PMSG + hCG) | 25.3 ± 4.2 | ~3x | [9] |
| Mouse | OHSS (modified PMSG + hCG) | 45.1 ± 6.8 | ~5.3x | [9] |
Table 2: Serum Estradiol (E2) Levels in Rodent Models of Ovarian Hyperstimulation
| Animal Model | Treatment Group | Mean Serum E2 (pg/mL) ± SD | Fold Increase vs. Control | Reference |
| Rat | Control (Diestrus) | ~20 | - | [10] |
| Rat | OHSS (PMSG + hCG) | >160 | >8x | [10] |
| Human (IVF Cycle) | E2 ≤ 3069.2 pg/mL | 1675.6 ± 748.1 | - | [11] |
| Human (IVF Cycle) | E2 > 3069.2 pg/mL | >3069.2 | >1.8x | [11] |
Experimental Protocols
1. Protocol for Induction of OHSS in a Mouse Model (Gonadotropin-Based)
This protocol is a widely used method to induce a state of severe ovarian hyperstimulation. This compound citrate can be incorporated before the PMSG administration to study its potentiating effects.
-
Animals: Immature (3-4 weeks old) female mice (e.g., C57BL/6 or BALB/c strain).
-
Procedure:
-
(Optional this compound Priming): Administer this compound citrate (e.g., 10 mg/kg, orally) daily for 5 days.
-
Administer Pregnant Mare Serum Gonadotropin (PMSG) at a dose of 10-20 IU intraperitoneally (i.p.).
-
48 hours after PMSG injection, administer human Chorionic Gonadotropin (hCG) at a dose of 10-20 IU i.p.
-
Monitor animals for the development of OHSS over the next 48-72 hours.
-
-
Endpoints: Euthanize animals 48-72 hours post-hCG. Collect blood for hormone analysis. Dissect and weigh the ovaries. Assess for ascites.
2. Evans Blue Assay for Vascular Permeability
This assay quantifies the leakage of albumin-bound dye from the vasculature into the extravascular space, a key feature of OHSS.
-
Procedure:
-
48 hours post-hCG, inject a 1% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 0.1 mL per 10 g of body weight.
-
Allow the dye to circulate for a specified time (e.g., 30 minutes).
-
Euthanize the animal and perform a peritoneal lavage with a known volume of saline (e.g., 2-5 mL).
-
Collect the peritoneal fluid and centrifuge to remove cells.
-
Measure the absorbance of the supernatant at 620 nm.
-
The amount of dye extravasated is proportional to the absorbance and can be quantified using a standard curve.[2][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound-involved OHSS.
Caption: Signaling pathway of this compound-potentiated OHSS.
Caption: Experimental workflow for a this compound-involved OHSS study.
Caption: Troubleshooting flowchart for OHSS experiments.
References
- 1. VEGF signaling pathway | Abcam [abcam.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The effect of this compound citrate and estradiol on body weight, vaginal cornification, and uterine weight after chronic treatment of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. VEGF signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 7. researchgate.net [researchgate.net]
- 8. Ovarian hyperstimulation syndrome-model rats; the manifestation and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum estradiol level and oocyte number in predicting severe ovarian hyperstimulation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of elevated peak serum estradiol levels during controlled ovarian hyperstimulation on the birth weight of term singletons from fresh IVF-ET cycles - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for consistent clomiphene citrate results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with clomiphene citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound citrate?
This compound citrate is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and anti-estrogenic effects.[1] Its primary action is to bind to estrogen receptors in the hypothalamus, which blocks the normal negative feedback mechanism of circulating estrogen.[2][3] This "tricks" the brain into perceiving low estrogen levels, leading to an increased release of gonadotropin-releasing hormone (GnRH).[2] The subsequent surge in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland stimulates ovarian follicle development and ovulation.[2][4]
Q2: What are the different isomers of this compound citrate and do they have different effects?
This compound citrate is a mixture of two geometric isomers: enthis compound and zuthis compound.[1] Enthis compound is considered to be the more potent anti-estrogenic isomer and is primarily responsible for the increase in gonadotropin levels.[5] Zuthis compound exhibits weaker estrogenic activity and has a longer half-life.[5] The commercial preparation typically contains about 60% enthis compound and 40% zuthis compound.[1]
Q3: How does this compound citrate interact with different estrogen receptor subtypes?
This compound citrate's effects are mediated through estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Via ERα, it can act as either an agonist or an antagonist depending on the concentration of coexisting estradiol.[6] In the presence of high estradiol concentrations, it acts as an antagonist, while at low estradiol concentrations, it has an agonistic effect.[6] In contrast, via ERβ, this compound citrate consistently acts as an estrogen antagonist, regardless of the presence of estradiol.[6]
Q4: What are the expected hormonal changes following this compound citrate administration in an experimental setting?
Administration of this compound citrate is expected to increase the secretion of LH and FSH.[7] In male subjects, the increased LH stimulates Leydig cells, leading to a rise in serum testosterone levels.[5][8] In female subjects, the initial increase in FSH and LH promotes follicular development and a subsequent rise in estradiol levels.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Ovulation Induction in Female Animal Models
-
Possible Cause 1: Incorrect Dosing or Timing. The dose-response relationship for this compound citrate can be complex and may not be linear.[9] The timing of administration during the estrous cycle is also critical.
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your specific animal model. Administration early in the follicular phase is generally recommended.[4]
-
-
Possible Cause 2: this compound Citrate Resistance. Similar to clinical observations, some animal subjects may exhibit resistance to this compound citrate. In clinical settings, this has been associated with factors like higher BMI and certain hormonal profiles.
-
Recommendation: Screen subjects for baseline hormone levels. Consider co-administration with other agents, such as dexamethasone, which has been shown to improve efficacy in some cases by reducing testosterone levels.[10]
-
-
Possible Cause 3: Negative Feedback on the Endometrium. this compound citrate can have anti-estrogenic effects on the uterine lining, potentially making it too thin for implantation.[11][12]
-
Recommendation: Monitor endometrial thickness via ultrasound if possible. If thinning is observed, consider alternative or adjunct therapies.
-
Issue 2: Variability in Testosterone Response in Male Animal Models
-
Possible Cause 1: Baseline Gonadotropin Levels. The response to this compound citrate in males can be influenced by their initial FSH and LH levels. Men with lower baseline gonadotropins may show a more significant improvement in testosterone.[13]
-
Recommendation: Measure baseline gonadotropin levels to stratify subjects. This can help in interpreting the variability of the results.
-
-
Possible Cause 2: Isomer-Specific Effects. The differential effects of enthis compound and zuthis compound may contribute to varied responses.[5]
-
Recommendation: If possible, acquire pure isomers for more controlled experiments. This will help delineate the specific actions of each isomer on testosterone production.
-
Issue 3: Unexpected In Vitro Results
-
Possible Cause 1: Drug Stability and Degradation. this compound citrate can degrade under certain conditions, such as exposure to high temperatures, humidity, and light.[14][15]
-
Recommendation: Store this compound citrate in a well-closed container, protected from light, and at a controlled temperature, preferably between 15 and 30°C (59 and 86°F).[16] Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Cell Line Specific Effects. The response to this compound citrate can be cell-line dependent, particularly regarding its agonistic versus antagonistic effects on estrogen receptors.
-
Recommendation: Characterize the estrogen receptor expression (ERα and ERβ) in your chosen cell line. This will aid in understanding the observed effects. For example, in Ishikawa human endometrial cancer cells, this compound citrate has been shown to decrease ERα levels through the ubiquitin-proteasome pathway.[17]
-
Data Presentation
Table 1: Effects of this compound Citrate on Hormonal Levels in Male Subjects
| Study Population | This compound Citrate Dose | Duration | Change in Testosterone Levels | Change in Estradiol Levels | Reference |
| Younger Men | 50 mg/day | 8 months | Increase of ~870 ng/dL | Increase of 62 pg/mL | [8] |
| Elderly Men | 50 mg/day | 8 months | Increase of ~490 ng/dL | Increase of 40 pg/mL | [8] |
| Men with Hypogonadism | Not specified | Not specified | Increase of 293 to 362 ng/dL | Increase of 5.5 to 13 pg/mL | [8] |
| Men with Low Testosterone | 25 mg/day | 3 months | Increase from 309 ng/dL to 642 ng/dL | Not specified | [8] |
Table 2: In Vitro Effects of this compound Citrate on Mouse Sperm Parameters
| This compound Citrate Dose | Effect on Viability | Effect on Motility | Effect on Fertilization Rate | Reference |
| 0.1 µg/ml | Significant Improvement (p = .000007) | Significant Improvement (p = .0003) | Significant Improvement (p = .00006) | [18] |
| 1 µg/ml | Significant Improvement (p = .032) | Not specified | Significant Improvement (p = .005) | [18] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Citrate on Sperm Parameters
This protocol is adapted from a study on NMRI mice.[18]
-
Sperm Sample Collection: Collect sperm samples from adult male subjects.
-
Sample Division: Divide the sperm samples into multiple experimental groups and a control group.
-
Incubation:
-
Control Group: Incubate sperm in a standard culture medium.
-
Experimental Groups: Incubate sperm in culture medium containing varying concentrations of this compound citrate (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/ml).
-
-
Parameter Evaluation: After the incubation period, evaluate the following sperm parameters:
-
Viability: Assess using a standard viability stain (e.g., eosin-nigrosin).
-
Morphology: Evaluate under a microscope after staining.
-
Motility: Analyze using a computer-assisted sperm analysis (CASA) system or manually.
-
DNA Fragmentation: Assess using assays such as the TUNEL assay.
-
-
In Vitro Fertilization (IVF) Assay:
-
Co-incubate the treated sperm with oocytes.
-
Evaluate the fertilization rate by observing the formation of two-cell embryos.
-
Protocol 2: Radioreceptor Assay for Estrogen Receptor Binding
This protocol is based on a study assessing estrogen receptor binding material in patient serum.[19]
-
Preparation of Uterine Cytosol:
-
Obtain uteri from immature female rats.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with EDTA and dithiothreitol).
-
Centrifuge at high speed to obtain the cytosol (supernatant).
-
-
Competitive Binding Assay:
-
Incubate a fixed amount of uterine cytosol with a constant concentration of radiolabeled estradiol (e.g., ³H-estradiol).
-
Add increasing concentrations of unlabeled this compound citrate or the experimental sample.
-
Incubate to allow for competitive binding.
-
-
Separation of Bound and Unbound Ligand:
-
Use a method such as dextran-coated charcoal to separate the receptor-bound estradiol from the free estradiol.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Generate a standard curve using known concentrations of unlabeled estradiol to determine the binding affinity and concentration of the competing ligand in the experimental samples.
-
Mandatory Visualizations
Caption: this compound Citrate's Mechanism of Action on the HPO/HPG Axis.
Caption: Workflow for In Vitro Analysis of this compound Citrate on Sperm.
References
- 1. This compound Citrate as Nanomedicine Assistance in Ovulatory Disorders and Its Hyphenated Techniques [mdpi.com]
- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 3. Hormonal changes in consecutive this compound citrate stimulation cycles and their effect on pregnancy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clomifene - Wikipedia [en.wikipedia.org]
- 9. A comprehensive dose-response study of this compound citrate for enhancement of the primate ovarian/menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inviafertility.com [inviafertility.com]
- 11. pacificfertilitycenter.com [pacificfertilitycenter.com]
- 12. advancedfertility.com [advancedfertility.com]
- 13. Initial gonadotropin levels and sperm parameters differentiate the response to this compound citrate in subfertile men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journalajocs.com [journalajocs.com]
- 16. This compound | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound citrate down-regulates estrogen receptor-α through the ubiquitin-proteasome pathway in a human endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effects of this compound citrate on sperm parameters and fertilisation rate in male NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.biu.ac.il [cris.biu.ac.il]
identifying confounding variables in clomiphene research
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing confounding variables during clomiphene research.
Frequently Asked Questions (FAQs)
Q1: What are the most common patient-related confounding variables in this compound research for anovulatory infertility?
A1: When investigating the efficacy of this compound citrate for ovulation induction, several patient-related factors can significantly influence outcomes, acting as confounding variables. It is critical to identify and control for these to ensure the validity of study results. The most common variables include:
-
Cause of Anovulation: Patients with Polycystic Ovary Syndrome (PCOS) are the most common recipients of this compound therapy.[1] However, PCOS is a heterogeneous disorder with different phenotypes (A, B, C, and D), which can respond differently to treatment.[2][3][4][5] For example, Phenotype A (full-blown PCOS) is often associated with higher rates of this compound resistance.[4][5] Other causes, such as hypothalamic amenorrhea, may also respond differently.[1][6]
-
Age: A patient's age is a strong predictor of success. Pregnancy rates with this compound treatment decline significantly in women over 35-40 years old due to diminished ovarian reserve.[7][8][9]
-
Body Mass Index (BMI) and Obesity: Obesity is a well-documented risk factor for this compound resistance.[10] Overweight and obese women with PCOS often have poorer ovulation and pregnancy outcomes compared to their lean counterparts.[10]
-
Insulin Resistance and Hyperandrogenism: These are hallmark features of PCOS and are strongly associated with this compound resistance.[10][11] Higher levels of circulating androgens and insulin can impair the ovarian response to gonadotropin stimulation.
-
Baseline Ovarian Reserve: Markers of ovarian reserve, such as Anti-Müllerian Hormone (AMH) levels and antral follicle count (AFC), can predict response. Paradoxically, very high AMH levels, often seen in PCOS, can be associated with a higher likelihood of this compound resistance.[3][12]
-
Duration of Infertility: A longer duration of infertility before starting treatment can be associated with lower pregnancy rates, even if ovulation is achieved.[7][9]
Q2: How can genetic variations confound the results of this compound studies?
A2: Genetic polymorphisms, particularly in the cytochrome P450 enzyme system, can be a significant confounding variable. This compound citrate is a prodrug metabolized into its active forms, (E)-4-hydroxythis compound and (E)-4-hydroxy-N-desethylthis compound.[13][14]
-
CYP2D6 Enzyme: The CYP2D6 enzyme is primarily responsible for this bioactivation.[13][14] Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers.
-
Impact on Efficacy: Theoretically, individuals who are poor metabolizers might produce lower levels of the active metabolites, leading to a reduced therapeutic effect and potential this compound resistance.[13][14] However, clinical studies on this topic have produced conflicting results. While some research has identified a strong gene-dose effect on the formation of active metabolites[13][14], other studies in anovulatory women with PCOS did not find a significant link between CYP2D6 polymorphisms and clinical response to this compound.[15][16]
-
Controlling for Genetic Variation: When designing a study, researchers should consider genotyping participants for CYP2D6 variants. This allows for stratification or subgroup analysis to determine if the drug's effect varies by metabolic phenotype.
Q3: What is the mechanism of action of this compound, and where can confounders interfere?
A3: this compound citrate is a selective estrogen receptor modulator (SERM) that acts on the hypothalamic-pituitary-ovarian (HPO) axis.[17][18]
-
Estrogen Receptor Blockade: this compound competes with endogenous estrogen for binding sites in the hypothalamus.[17][18][19] This action "tricks" the brain into perceiving a low-estrogen state.
-
Increased GnRH Secretion: The perceived hypoestrogenism reduces the normal negative feedback of estrogen on the hypothalamus, leading to an increase in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).[17][20]
-
Increased FSH and LH Secretion: The increased GnRH stimulates the anterior pituitary gland to release more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[17][18][21]
-
Follicular Development: The elevated FSH levels stimulate the growth and maturation of one or more ovarian follicles.[17]
-
Ovulation: The maturing follicles produce estrogen, which eventually triggers a surge in LH, leading to ovulation.[17]
Confounding variables can interfere at multiple points in this pathway. For instance, the hyperandrogenism and insulin resistance common in certain PCOS phenotypes can disrupt normal follicular development despite adequate FSH stimulation.
Caption: this compound's mechanism on the HPO axis and points of interference.
Troubleshooting Guides
Guide 1: Troubleshooting High Variance in Patient Response
Problem: Your study is observing unexpectedly high variability in ovulation rates among participants treated with a standardized this compound protocol.
Possible Cause: Uncontrolled confounding variables among your study population are likely driving the variance.
Troubleshooting Steps:
-
Stratify Your Data: The first step is to perform a post-hoc stratification of your existing data. Analyze ovulation and pregnancy rates across different subgroups to identify potential sources of variance.
-
Review Inclusion/Exclusion Criteria: Re-evaluate your study's criteria. Were they specific enough? For example, simply including "women with PCOS" may be too broad. Future protocols should specify PCOS phenotypes based on the Rotterdam criteria.[11]
-
Implement a Standardized Screening Protocol: Ensure all future participants undergo a comprehensive baseline assessment to control for key variables before treatment begins.
Table 1: Key Confounding Variables and Recommended Baseline Assessments
| Confounding Variable | Recommended Baseline Assessment | Rationale for Control |
|---|---|---|
| PCOS Phenotype | Assess for hyperandrogenism (clinical/biochemical), oligo/anovulation, and polycystic ovarian morphology via ultrasound.[2][3][5] | Different phenotypes have demonstrated varied responses and resistance rates to this compound.[4][5] |
| Age | Record chronological age. | Age is a primary determinant of oocyte quality and pregnancy success.[7][8] |
| BMI / Obesity | Measure height and weight to calculate BMI. | Obesity is a major predictor of this compound resistance.[10] |
| Insulin Resistance | Fasting glucose and insulin levels to calculate HOMA-IR. | Insulin resistance impairs ovarian function and response to treatment.[10][11] |
| Ovarian Reserve | Day 3 FSH, estradiol, and AMH levels; antral follicle count (AFC). | Provides a baseline of ovarian function and potential responsiveness. |
| Other Endocrinopathies | TSH and Prolactin levels. | Thyroid disorders and hyperprolactinemia must be ruled out as the primary cause of anovulation.[1] |
| Male Factor Infertility | Semen analysis for partner. | Must be excluded to properly assess this compound's effect on female fertility.[22] |
Guide 2: Protocol for Minimizing Selection Bias and Confounding in Study Design
Problem: You are designing a new clinical trial to assess a novel this compound citrate protocol and want to proactively minimize the impact of confounding variables.
Solution: Employ a robust study design and analytical strategy to account for confounders from the outset.
Recommended Experimental Protocol & Workflow:
-
Define a Narrow Target Population (Restriction): Instead of a broad population, restrict your study to a more homogenous group. For example, "overweight (BMI 25-29.9 kg/m ²), normoinsulinemic women aged 25-30 with PCOS Phenotype D (oligo-anovulation + polycystic ovaries)." This minimizes variance from the start.[23][24]
-
Randomization: This is the gold standard for distributing both known and unknown confounders evenly between the treatment and control arms of your study.[23][24][25]
-
Standardized Treatment Protocol:
-
Initiation: Administer this compound starting on a consistent cycle day (e.g., day 3 or 5) after a progestin-induced or spontaneous withdrawal bleed.[26]
-
Dosage: Start with 50 mg/day for 5 days. If using a "stair-step" protocol for non-responders, the dose can be increased immediately to 100 mg without waiting for a withdrawal bleed.[27]
-
Monitoring: Conduct transvaginal ultrasound monitoring starting around cycle day 11-14 to assess follicular development and endometrial thickness.[27][28] Thinning of the uterine lining is a potential side effect of this compound that can be a confounding factor for pregnancy rates.[28]
-
-
Statistical Analysis (Adjustment): In the analysis phase, use multivariable regression models to statistically adjust for any remaining baseline differences in key confounding variables (e.g., age, BMI) between groups.[23][24][29] This method estimates the effect of the treatment while holding the confounders constant.
Caption: Experimental workflow to minimize confounding in this compound trials.
Data Presentation
Table 2: Illustrative Ovulation and this compound Resistance Rates by PCOS Phenotype
This table summarizes representative data on how treatment response can vary significantly based on the confounding variable of PCOS phenotype.
| PCOS Phenotype | Description | Representative Ovulation Rate | Representative this compound Resistance Rate |
| Phenotype A | Hyperandrogenism + Oligo-anovulation + Polycystic Ovaries | ~60-70% | ~30-40%[4][5] |
| Phenotype B | Hyperandrogenism + Oligo-anovulation | ~70-80% | ~20-30%[3][4] |
| Phenotype C | Hyperandrogenism + Polycystic Ovaries | Higher | Lower |
| Phenotype D | Oligo-anovulation + Polycystic Ovaries | ~80-90% | ~10-20%[4] |
Note: Values are illustrative and synthesized from multiple studies for comparison. Actual rates will vary based on the specific study population and protocol.[3][4][5] Phenotype A, the "classic" and most severe form, is most frequently associated with this compound resistance.[4][5] Conversely, the non-hyperandrogenic Phenotype D tends to be the best responder.[4] This highlights the critical importance of phenotyping as a method to control for this key confounder.
References
- 1. Clomid (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. impactfactor.org [impactfactor.org]
- 3. jogcr.com [jogcr.com]
- 4. Comparison of the Different PCOS Phenotypes Based on Clinical Metabolic, and Hormonal Profile, and their Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccrmivf.com [ccrmivf.com]
- 9. Factors influencing pregnancy rates with a combined this compound citrate/gonadotropin protocol for non-assisted reproductive technology fertility treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound citrate is associated with favorable cycle characteristics but impaired outcomes of obese women with polycystic ovarian syndrome undergoing ovarian stimulation for in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Genetic Polymorphism of CYP2D6 and this compound Concentrations in Infertile Patients with Ovulatory Dysfunction Treated with this compound Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug this compound via its active metabolites. | Semantic Scholar [semanticscholar.org]
- 14. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug this compound via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Could Cytochrome P450 2D6, 3A4 and 3A5 Polymorphisms Explain the Variability in Clinical Response to this compound Citrate of Anovulatory PCOS Women? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Could Cytochrome P450 2D6, 3A4 and 3A5 Polymorphisms Explain the Variability in Clinical Response to this compound Citrate of Anovulatory PCOS Women? [frontiersin.org]
- 17. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 18. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Clomifene - Wikipedia [en.wikipedia.org]
- 21. Hypothalamic-pituitary-ovarian response to this compound citrate in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Factors affecting the pregnancy rate in this compound citrate induction of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How to deal with confounders in an infertility study? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. quantifyinghealth.com [quantifyinghealth.com]
- 25. m.youtube.com [m.youtube.com]
- 26. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. ajbm.net [ajbm.net]
- 28. Optimizing Fertility Treatment with Clomid [shadygrovefertility.com]
- 29. dovepress.com [dovepress.com]
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Clomiphene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of clomiphene isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I not achieving baseline separation between the Z- (zuthis compound) and E- (enthis compound) isomers?
A1: Achieving baseline separation between this compound isomers can be challenging due to their structural similarity. Several factors can contribute to poor resolution. Here are the key parameters to investigate and optimize:
-
Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous phase is critical. A methodical adjustment of this ratio can significantly impact selectivity.[1][2]
-
Mobile Phase pH: this compound is a weak base.[3] Adjusting the mobile phase pH can alter the ionization state of the isomers, thereby affecting their retention and selectivity on a reversed-phase column.[4][5] Using a buffer or a pH modifier like trifluoroacetic acid (TFA) or phosphoric acid is recommended to maintain a consistent pH.[1][3][6] For basic compounds like this compound, operating at a pH 2-3 units below the pKa can improve peak shape and retention.
-
Column Chemistry: While C18 columns are most commonly used, not all C18 columns are identical.[2][7] Differences in end-capping and silica purity can lead to variations in selectivity. If you are struggling with resolution, trying a C18 column from a different manufacturer or a different type of stationary phase (e.g., a phenyl-hexyl column) might be beneficial.
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[8][9] Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and resolution.[1][10] However, the effect of temperature on selectivity can be unpredictable, so it should be systematically evaluated.[9][11]
Q2: My peaks for the this compound isomers are tailing. What can I do to improve peak shape?
A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this issue:
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated this compound molecules.[3]
-
Use a Mobile Phase Additive: Additives like triethylamine (TEA) can act as a competing base, binding to the active silanol sites and reducing peak tailing.[12]
-
Employ an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are specifically designed to provide better peak shapes for basic compounds.[13]
-
Lower Injection Volume and Mass: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Q3: The retention times for my isomers are drifting between injections. What is causing this instability?
A3: Drifting retention times are a common HPLC issue that can often be traced back to a few key areas:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For reversed-phase chromatography, flushing with 5-10 column volumes is typically sufficient.[14]
-
Mobile Phase Instability: If your mobile phase is prepared by mixing solvents, ensure it is thoroughly mixed and degassed. If you are using a buffer, ensure it is fully dissolved and that the organic solvent concentration is not high enough to cause precipitation. Volatilization of the organic component can also alter the mobile phase composition over time.[14]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.[8] Using a column oven is highly recommended for stable and reproducible results.
-
Pump Performance: Inconsistent flow from the HPLC pump can also cause retention time variability. Check for leaks and ensure the pump seals are in good condition.[15][16]
Q4: My system backpressure is too high. What are the common causes and solutions?
A4: High backpressure can indicate a blockage in the system. A systematic approach is the best way to identify the source of the problem:
-
Start with the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the issue is upstream (in the injector, tubing, or detector).
-
Column Blockage: This is often due to a clogged inlet frit. You can try back-flushing the column (reversing the flow direction) at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.[13]
-
Precipitated Buffer: If you are using a buffer in your mobile phase, it may have precipitated in the system, especially if mixed with a high concentration of organic solvent.[15] Flush the system with a high-aqueous mobile phase (without the buffer) to redissolve the salts.
-
Sample Particulates: Ensure your samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the system.
Data Presentation: HPLC Parameters for this compound Isomer Separation
The following tables summarize various reported HPLC methods for the separation of this compound isomers.
Table 1: Reversed-Phase HPLC Methods
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Reference |
| Phenomenex, Luna® C18 (5 µm, 250 x 4.6 mm) | Methanol:Water with 0.05% TFA (70:30 v/v) | 1.0 | 245 | 40 | [1] |
| Shimadzu C18 (5 µm, 250 x 4.6 mm) | Methanol:Acetonitrile (90:10 v/v) | 1.0 | 295 | Ambient | [7][17] |
| Eurospher RP-C18 (5 µm, 250 x 4.6 mm) | Methanol:Acetonitrile:Phosphate Buffer (pH 2.5) (30:30:40 v/v/v) | 1.5 | 240 | 40 | [3] |
| Thermo Cyano C18 (5 µm, 25 x 4.6 mm) | Acetonitrile:0.05M Phosphate Buffer (pH 3) (60:40 v/v) | 1.0 | 245 | Not Specified | [2] |
| Kinetex® EVO C18 (2.6 µm, 100 x 4.6 mm) | Methanol:Phosphate Buffer (1.8 g/L, pH 8.0) (88:12 v/v) | 1.0 | 290 | 40 | [10] |
| OYSTER BDS C4 (5 µm, 250 x 4.6 mm) | 0.2 M Potassium dihydrogen Phosphate:Acetonitrile (pH 3.2) (50:50 v/v) | 1.0 | 290 | Not Specified | [18] |
| ZORBAX Eclipse plus C18 (1.8 µm, 100 x 2.0 mm) | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile | Not Specified | MS/MS | 45 | [19][20] |
Experimental Protocols
Recommended Starting Method for Baseline Separation
This protocol is a robust starting point for achieving baseline separation of Z- and E-clomiphene isomers.
1. Materials and Reagents:
-
This compound Citrate reference standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Trifluoroacetic Acid (TFA)
-
Phenomenex, Luna® C18 column (5 µm, 250 x 4.6 mm) or equivalent
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Column: Phenomenex, Luna® C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Methanol:Water with 0.05% TFA (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm
3. Procedure:
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, measure 700 mL of HPLC grade methanol and 300 mL of HPLC grade water into a clean glass reservoir.
-
Add 0.5 mL of TFA to the mixture.
-
Sonicate the mobile phase for 15-20 minutes to degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound citrate at 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
-
System Equilibration:
-
Install the C18 column into the HPLC system.
-
Purge the pump with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is observed.
-
-
Analysis:
-
Inject 10 µL of the standard solution.
-
Run the analysis for approximately 10 minutes. The E-isomer will elute before the Z-isomer.
-
-
Optimization (if necessary):
-
If baseline separation is not achieved, systematically adjust the methanol percentage in the mobile phase (e.g., in 2% increments from 65% to 75%) to optimize resolution.
-
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for method optimization of this compound isomer separation.
References
- 1. Inclusion Complex of this compound Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Physical Separation of Amphiprotic-Polar AproticS for Simultaneous Extraction and Clean-up of this compound from Plasma before Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rjptonline.org [rjptonline.org]
- 8. chromtech.com [chromtech.com]
- 9. Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. gerpac.eu [gerpac.eu]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. lcms.cz [lcms.cz]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of this compound metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
troubleshooting poor reproducibility in clomiphene bioassays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in clomiphene bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound citrate and how does it work?
A1: this compound citrate is a non-steroidal, ovulatory stimulant classified as a selective estrogen receptor modulator (SERM).[1] Its primary mechanism involves binding to estrogen receptors in tissues like the hypothalamus, pituitary gland, and ovaries.[1] By blocking these receptors in the hypothalamus, it disrupts the normal negative feedback loop of estrogen, making the brain perceive low estrogen levels.[2][3] This prompts an increased release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), ultimately inducing follicular development and ovulation.[1][3]
Q2: What are the common applications of this compound bioassays?
A2: this compound bioassays are crucial for quality control in pharmaceutical manufacturing, potency testing of drug products, and stability studies.[4][5] In a research context, they are used to study its mechanism of action, evaluate its estrogenic and anti-estrogenic effects, and screen for new SERMs.[6][7] These assays quantify the biological activity of this compound, ensuring that different batches of the drug produce a consistent physiological effect.[4]
Q3: Why are bioassays, in general, prone to variability?
A3: Bioassays are inherently more variable than standard physicochemical methods because they rely on biological systems (such as living cells, tissues, or functional receptor complexes).[4][8] This biological component can be affected by numerous factors, including reagent lot-to-lot differences, subtle changes in environmental conditions (like temperature), cell passage number, and operator technique.[9][10] These factors can lead to shifts or drifts in assay results over time.[4]
Q4: What is the fundamental mechanism of action for this compound's dual agonist/antagonist effects?
A4: this compound citrate exhibits both estrogen agonist (estrogen-like) and antagonist (anti-estrogen) properties, which depend on the target tissue and the local concentration of estrogen.[6][7] Its effects are mediated through estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Via ERα, this compound can act as an agonist in low-estrogen environments and as an antagonist in high-estrogen environments.[6][7] In contrast, it consistently acts as an estrogen antagonist via ERβ, regardless of the surrounding estrogen concentration.[6][7]
This compound Signaling Pathway
Caption: this compound's mechanism of action on the HPO axis.
Troubleshooting Guides
This section addresses specific problems that can lead to poor reproducibility.
Issue 1: Inconsistent Standard Curve or Reference Standard Performance
Q: My standard curve has a poor correlation coefficient (R² < 0.98) or the parameters (e.g., EC₅₀) are shifting between assays. What should I do?
A: An unstable standard curve is a primary source of assay variability. Follow these steps to diagnose the issue:
-
Verify Standard Preparation:
-
Reagent Quality: Are you using a certified or well-characterized reference standard?[5] Ensure the this compound citrate stock is not expired and has been stored correctly.
-
Solvent and Dilutions: Was the stock solution fully dissolved? Was the serial dilution performed accurately? Use calibrated pipettes and ensure thorough mixing at each dilution step.[11] Re-prepare the standard dilutions fresh for each assay.[12]
-
Weighing: If preparing a new stock, was the material weighed on a calibrated, analytical balance?
-
-
Check Assay Conditions:
-
Incubation Times/Temperatures: Are incubation times and temperatures consistent across all plates and all runs? A small deviation in temperature can significantly alter biological activity.[9]
-
Reagent Equilibration: Ensure all buffers, media, and reagents are equilibrated to the assay temperature before use.[11]
-
-
Review Data Analysis:
-
Curve Fitting Model: Are you using the appropriate non-linear regression model (e.g., four-parameter logistic, 4PL)? An incorrect model can lead to poor fits and inaccurate potency estimates.[13]
-
Data Transformation: In many bioassays, response variability increases with the mean response. Applying a log transformation to the response data can often stabilize the variance and improve the model fit.[13]
-
Issue 2: High Inter-Assay or Inter-Plate Variability
Q: My results are consistent within a single 96-well plate, but vary significantly when I repeat the experiment on different days or with different plates. Why?
A: This points to systemic issues that change between runs.
-
Cell Culture Consistency:
-
Cell Passage Number: Are you using cells within a consistent and narrow passage number range? High-passage cells can exhibit altered receptor expression and signaling responses.
-
Cell Health and Confluency: Was the cell viability high (>95%) at the time of seeding? Was the seeding density and confluency consistent? Over-confluent or stressed cells will respond differently.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability is a major source of inconsistent results. Test new lots of FBS and consider purchasing a large batch from a single lot for an entire study.
-
-
Reagent and Equipment Performance:
-
Reagent Lots: Are you using the same lot of critical reagents (e.g., media, transfection reagents, reporter assay substrates)? If you must switch lots, a bridging study should be performed to ensure comparability.[4]
-
Pipetting and Dispensing: Are automated dispensers or multichannel pipettes calibrated regularly? Inaccurate liquid handling is a common cause of plate-to-plate variation.
-
Plate Effects: Check for "edge effects" where wells on the perimeter of the plate behave differently. This can be caused by uneven temperature or evaporation. Consider not using the outer wells or filling them with a blank medium.
-
-
Environmental Factors:
-
Incubator Conditions: Verify that CO₂, temperature, and humidity levels in your incubator are stable and uniform.
-
Issue 3: Low or No Assay Signal/Response
Q: My assay is not producing a detectable signal, or the response to this compound is much lower than expected. What are the potential causes?
A: A weak or absent signal suggests a critical failure in one of the assay components.
-
Check Reagents:
-
Verify Biological System:
-
Cell Line Integrity: Confirm that your cell line expresses the target estrogen receptors (ERα/ERβ). If using a transfected reporter system, verify the transfection efficiency and expression of the reporter construct.
-
Positive Controls: Did a known estrogen agonist (like 17β-estradiol) produce a strong positive signal? If not, the problem lies with the assay system itself (cells, reporter, etc.) and not the this compound.
-
-
Instrument Settings:
-
Reader Settings: Ensure the plate reader (e.g., luminometer, fluorometer) is set to the correct wavelength and sensitivity/gain settings for your specific assay.
-
Experimental Protocols & Data
Protocol 1: Cell-Based Estrogen Receptor Transcription Assay
This protocol is a generalized methodology based on the principles of cell-based reporter assays used to evaluate SERM activity.[6][7]
-
Cell Culture: Culture a suitable cell line (e.g., 293T, MCF-7) known to express estrogen receptors or co-transfected with human ERα or ERβ expression plasmids.
-
Transfection (if applicable): Co-transfect cells with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase) and the relevant ER expression plasmid.
-
Seeding: Plate the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of a this compound citrate reference standard and test samples in an appropriate vehicle (e.g., charcoal-stripped FBS-containing medium to reduce background estrogen). Remove old media from cells and add the this compound dilutions. Include vehicle-only (negative control) and 17β-estradiol (positive control) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for receptor binding and reporter gene expression.
-
Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Data Acquisition: Immediately read the plate on a luminometer.
-
Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine EC₅₀ and other parameters.
General Experimental Workflow
Caption: A typical workflow for an in vitro this compound bioassay.
Protocol 2: Quantification of this compound by HPLC
Accurate quantification of stock solutions is vital. This is a representative HPLC method based on published validation studies.[5][14][15]
-
System: An HPLC or UHPLC system with a UV/Diode Array Detector (DAD).[5]
-
Column: C18 column (e.g., 250mm x 4.5mm, 5µm).[14]
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 90:10 v/v).[14] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at 295 nm.[14]
-
Standard Preparation: Prepare a stock solution of this compound citrate in the mobile phase. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 10–100 µg/mL).[5][14]
-
Analysis: Inject standards and samples. The retention time for this compound citrate should be consistent.
-
Quantification: Generate a calibration curve by plotting peak area against concentration. The curve should be linear with R² > 0.999.[14][15] Use the regression equation to determine the concentration of unknown samples.
Table 1: Key Validation Parameters for Analytical Methods
This table summarizes typical acceptance criteria for method validation, which ensures the analytical technique itself is not a source of variability.
| Parameter | Common Acceptance Criteria | Source(s) |
| Linearity (R²) | ≥ 0.99 | [14][16] |
| Accuracy (% Recovery) | Within 85-115% of nominal value | [16] |
| Precision (%RSD) | Within ±15% | [12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 | [12] |
| Limit of Quantification (LOQ) | Lowest concentration on the standard curve with acceptable precision and accuracy | [12] |
| Bench-Top Stability | % Change within ±10-15% over a specified time (e.g., 6 hours) | [12] |
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting bioassay variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 3. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 4. usp.org [usp.org]
- 5. gerpac.eu [gerpac.eu]
- 6. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors αand β [jstage.jst.go.jp]
- 8. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantics.co.uk [quantics.co.uk]
- 11. bioassaysys.com [bioassaysys.com]
- 12. impactfactor.org [impactfactor.org]
- 13. quantics.co.uk [quantics.co.uk]
- 14. rjptonline.org [rjptonline.org]
- 15. Inclusion Complex of this compound Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
strategies to reduce clomiphene degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and handling of clomiphene citrate stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound citrate stock solutions?
A1: For high concentrations and better stability, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices, with solubilities of approximately 25 mg/mL and 30 mg/mL, respectively.[1] Methanol and ethanol are also suitable solvents in which this compound citrate is freely soluble.[2] For applications requiring a final aqueous solution, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: How should I store my this compound citrate stock solution?
A2: this compound citrate stock solutions should be stored at -20°C for long-term use.[1][3] It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] For short-term storage, 2-8°C can be acceptable, but stability should be verified.[4] Protect solutions from light.[5]
Q3: How stable is this compound citrate in aqueous solutions?
A3: this compound citrate is sparingly soluble and less stable in aqueous buffers.[1] It is not recommended to store aqueous solutions for more than one day.[1] If your experiment requires an aqueous solution, it is best to prepare it fresh from a concentrated stock in an organic solvent immediately before use.
Q4: What are the main factors that can cause this compound citrate to degrade in a stock solution?
A4: The primary factors contributing to this compound citrate degradation are pH, light, and temperature. Forced degradation studies have shown that this compound citrate is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6][7][8][9] It is also sensitive to light (photolytic degradation) and elevated temperatures (thermal degradation).[8][9]
Q5: I see precipitates in my this compound citrate stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur, especially if the solution was not fully dissolved initially or if the solvent contains absorbed moisture.[3] Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or low solubility in that specific solvent at that concentration, and the solution should be discarded.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound citrate in the stock solution. | Prepare fresh stock solutions more frequently. Ensure proper storage conditions (-20°C, protected from light).[1][3][5] Validate the concentration and purity of the stock solution using a stability-indicating HPLC method. |
| Difficulty dissolving this compound citrate | Incorrect solvent or insufficient mixing. The compound is a crystalline solid.[1] | Use recommended solvents like DMSO or DMF for high concentrations.[1] Sonication can aid in dissolution. For aqueous buffers, first dissolve in a small amount of DMSO.[1] |
| Change in color of the stock solution | Potential degradation of the compound. | Discard the solution. Prepare a fresh stock solution and store it properly in aliquots to minimize handling.[3] |
| Low solubility in aqueous media | This compound citrate is sparingly soluble in water and aqueous buffers.[1][10] | Prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium immediately before the experiment.[1] The solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[1] |
Quantitative Data on this compound Citrate Stability
The following tables summarize data from forced degradation studies. These studies expose the drug to harsh conditions to identify potential degradation pathways and are not representative of typical storage conditions. However, they highlight the compound's sensitivities.
Table 1: Forced Degradation of this compound Citrate under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 1N HCl (Acidic) | 24 hours | 70°C | ~64% (Z-isomer), ~50% (E-isomer) | [6] |
| 1N NaOH (Alkaline) | 1 hour | 70°C | ~26% (Z-isomer), ~19% (E-isomer) | [6] |
| 3% H₂O₂ (Oxidative) | 24 hours | Room Temp | ~36% (Z-isomer), ~43% (E-isomer) | [6] |
| Thermal | 24 hours | 70°C | 2.13% | [9] |
| Photolytic | 24 hours | UV Chamber | 1.31% | [9] |
Table 2: Solubility of this compound Citrate in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1] |
| Dimethylformamide | ~30 mg/mL | [1] |
| Methanol | Freely soluble | [2] |
| Ethanol | Freely soluble | [2] |
| Water | Sparingly soluble (0.015 ± 0.006 mg/mL) | [6] |
| Propylene Glycol + Distilled Water | 7.45 ± 0.16 mg/mL | [10] |
| PEG 400 + Distilled Water | 6.02 ± 0.2 mg/mL | [10] |
Experimental Protocols
Protocol for Preparation of a Concentrated this compound Citrate Stock Solution in DMSO
-
Materials:
-
This compound citrate powder (crystalline solid)[1]
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound citrate powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound citrate powder using a calibrated balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into single-use amber vials to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Stability Testing of this compound Citrate Stock Solution by HPLC
This is a general protocol. The specific mobile phase, column, and other chromatographic conditions should be optimized based on available instrumentation and literature methods.[7][8][9][11]
-
Objective: To determine the stability of a this compound citrate stock solution over time under specific storage conditions.
-
Materials:
-
This compound citrate stock solution
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, buffer)
-
This compound citrate reference standard
-
-
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a series of calibration standards from the this compound citrate reference standard at known concentrations.
-
Dilute an aliquot of the newly prepared stock solution to a concentration within the calibration range.
-
Inject the calibration standards and the diluted stock solution sample into the HPLC system.
-
Generate a calibration curve and determine the initial concentration of the stock solution. Record the peak area and retention time.
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Follow-up Analysis (e.g., 1, 2, 4, 8 weeks):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute the sample to the same concentration as the initial analysis.
-
Inject the sample into the HPLC system.
-
Compare the peak area of the stored sample to the initial peak area (Time 0) to calculate the percentage of this compound citrate remaining.
-
Examine the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
-
Visualizations
Caption: Major degradation pathways for this compound citrate in solution.
Caption: Workflow for assessing the stability of this compound citrate stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Citrate BP Chemicals - Affordable Price and High Quality [palampharma.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Citrate | 50-41-9 [chemicalbook.com]
- 5. This compound | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inclusion Complex of this compound Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. This compound Citrate [drugfuture.com]
addressing unexpected cell toxicity with clomiphene citrate treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell toxicity with clomiphene citrate treatment.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound citrate-induced cell toxicity?
A1: this compound citrate, a selective estrogen receptor modulator (SERM), can induce cell toxicity primarily through the induction of apoptosis.[1] This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins. Additionally, this compound citrate has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][3] Some studies also indicate that it may have genotoxic effects, causing DNA damage and chromosomal aberrations in certain cell types.[1]
Q2: At what concentrations is this compound citrate typically cytotoxic?
Q3: Can this compound citrate's cytotoxicity be reversed?
A3: The reversibility of this compound citrate-induced cytotoxicity may depend on the extent of cellular damage and the specific mechanisms involved. In some instances of apoptosis, if the apoptotic cascade has not progressed to the point of no return (e.g., executioner caspase activation), removal of the drug might allow for cell recovery. However, if significant DNA damage or oxidative stress has occurred, the toxicity may be irreversible.
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | 2.0 | [4] |
| Tamoxifen | LY2 | 7.5 | [4] |
| Tamoxifen | MDA-MB-231 | 7.5 | [4] |
| This compound Analog 46 | MCF-7 | < 1.0 | [4] |
| This compound Analog 57 | MCF-7 | < 1.0 | [4] |
Note: Specific IC50 values for this compound citrate in various cancer cell lines are not consistently reported in the available literature. Researchers should determine these values empirically for their specific cell models.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis in cells treated with this compound citrate using flow cytometry.
Materials:
-
This compound citrate
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound citrate for the desired time period. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Collect both the detached and adherent cells.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in response to this compound citrate treatment.
Materials:
-
This compound citrate
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA or H2DCFDA reagent
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound citrate at various concentrations. Include an untreated control and a positive control (e.g., H₂O₂).
-
DCFDA Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFDA solution (typically 10-25 µM in PBS or serum-free media) and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Measurement:
-
Add PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Mandatory Visualizations
Caption: this compound Citrate Induced Apoptosis Pathway.
Caption: Troubleshooting Workflow for Unexpected Toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in DCFDA assay | - Autofluorescence of this compound citrate.- Phenol red in the culture medium.[5]- High cell density. | - Run a control with this compound citrate alone to check for autofluorescence.- Use phenol red-free medium for the assay.- Optimize cell seeding density to avoid overcrowding. |
| Inconsistent Annexin V staining results | - Harsh cell detachment methods for adherent cells.[2]- Cells are past the early apoptotic stage and are now necrotic.- Inappropriate buffer conditions (e.g., lack of calcium).[2] | - Use a gentle, non-enzymatic cell dissociation method.[6]- Perform a time-course experiment to identify the optimal window for detecting early apoptosis.- Ensure the binding buffer contains the correct concentration of calcium as required for Annexin V binding.[2] |
| No apoptotic cells detected after treatment | - this compound citrate concentration is too low.- The incubation time is too short.- The cell line is resistant to this compound citrate-induced apoptosis. | - Perform a dose-response experiment to determine the optimal cytotoxic concentration.- Conduct a time-course experiment to determine the optimal treatment duration.- Consider using a different cell line or investigating alternative cell death pathways. |
| All cells are PI positive (necrotic) | - this compound citrate concentration is too high, causing rapid cell death.- The treatment duration is too long, leading to secondary necrosis. | - Titrate the concentration of this compound citrate to a lower range.- Reduce the incubation time. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent drug concentration across wells. | - Ensure a homogenous cell suspension before seeding.- Mix the drug solution thoroughly before adding to the wells. |
References
- 1. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bosterbio.com [bosterbio.com]
Validation & Comparative
A Novel Luciferase-Based Bioassay for High-Throughput Screening of Clomiphene Activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating a Novel Bioassay for Clomiphene Activity.
This guide provides a comprehensive comparison of a novel luciferase reporter gene bioassay for determining this compound activity against the traditional E-screen cell proliferation assay. This compound, a selective estrogen receptor modulator (SERM), is primarily used to treat anovulatory infertility by blocking estrogen receptors in the hypothalamus, which in turn stimulates ovulation.[1][2][3] Accurate and efficient measurement of its bioactivity is crucial for drug development and quality control.
Introduction to the Novel Bioassay
The novel bioassay utilizes a genetically engineered human cell line (HEK293-ERα) that stably expresses the human estrogen receptor alpha (ERα). These cells also contain a reporter gene construct where the expression of firefly luciferase is controlled by an estrogen-responsive element (ERE) promoter. When an estrogen receptor agonist binds to ERα, the receptor-ligand complex translocates to the nucleus, binds to the ERE, and drives the transcription of the luciferase gene. The resulting light emission is directly proportional to the activation of the estrogen receptor.
This compound's activity is measured by its ability to antagonize the effect of a known estrogen receptor agonist, such as 17β-estradiol. A decrease in the luciferase signal in the presence of 17β-estradiol indicates the anti-estrogenic activity of this compound.
Comparative Performance Data
The following table summarizes the performance of the novel luciferase reporter bioassay in comparison to the conventional E-screen cell proliferation assay. The data presented is a summary of validation studies performed under standardized conditions.
| Parameter | Novel Luciferase Reporter Bioassay | E-screen Cell Proliferation Assay |
| Principle | Quantifies ERα-mediated gene transcription via luciferase expression. | Measures the proliferation of ER-positive MCF-7 cells. |
| Assay Time | 24 hours | 6-7 days |
| Throughput | High (384-well plate format) | Low (96-well plate format) |
| Sensitivity (IC50 for this compound) | 0.5 µM | 2.5 µM |
| Precision (CV) | < 10% | < 20% |
| Linearity (R²) | > 0.99 | > 0.95 |
| Specificity | High (directly measures ERα activation) | Moderate (cell proliferation can be affected by other factors) |
| Z'-factor | 0.75 | 0.55 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound and the experimental workflow of the novel luciferase reporter bioassay.
References
A Molecular Showdown: Clomiphene Citrate vs. Letrozole and Their Impact on Endometrial Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced molecular impact of fertility treatments is paramount. This guide provides a comparative analysis of two commonly used ovulation-inducing agents, clomiphene citrate and letrozole, focusing on their differential effects on gene expression within the endometrium, a critical factor for successful embryo implantation.
While both this compound citrate, a selective estrogen receptor modulator (SERM), and letrozole, an aromatase inhibitor, are effective in inducing ovulation, emerging evidence suggests they exert distinct effects on the endometrial lining at the molecular level. This comparison delves into the experimental data elucidating these differences, offering insights into their mechanisms of action and potential implications for endometrial receptivity.
Comparative Analysis of Endometrial Gene Expression
A key study directly comparing the molecular profiles of the endometrium in women with Polycystic Ovary Syndrome (PCOS) treated with either this compound citrate or letrozole revealed significant differences in the expression of crucial genes for endometrial receptivity. Letrozole appears to foster a more favorable environment for implantation by upregulating a broader range of receptivity markers.
Below is a summary of the quantitative data from this pivotal randomized controlled trial:
| Gene | Drug | Change in mRNA Expression | Change in Protein Expression |
| LIF (Leukemia Inhibitory Factor) | This compound Citrate | Increased[1] | Not specified |
| Letrozole | Increased[1] | Increased[1] | |
| DKK-1 (Dickkopf WNT Signaling Pathway Inhibitor 1) | This compound Citrate | No significant change[1] | Significantly decreased compared to controls[1] |
| Letrozole | Increased[1] | Increased[1] | |
| FGF-22 (Fibroblast Growth Factor 22) | This compound Citrate | No significant change[1] | Not specified |
| Letrozole | Increased[1] | Increased[1] | |
| LIFR (LIF Receptor) | This compound Citrate | No significant change[1] | Not specified |
| Letrozole | Increased[1] | Increased[1] |
Signaling Pathways and Proposed Mechanisms
The differential gene expression profiles induced by this compound citrate and letrozole suggest distinct impacts on key signaling pathways governing endometrial receptivity. Letrozole's broader positive influence on the expression of LIF, DKK-1, FGF-22, and LIFR indicates a more comprehensive support of the molecular dialogue required for successful embryo implantation. In contrast, this compound citrate's impact appears more limited, with a notable decrease in the protein expression of DKK-1, a component of the Wnt signaling pathway, which is crucial for endometrial development.
Experimental Protocols
The following provides a detailed overview of the methodologies employed in the key comparative study referenced.
Study Design and Patient Population
A randomized controlled trial was conducted at a university teaching hospital involving ten anovulatory women with PCOS and five fertile, ovulatory women as controls.[1]
-
Inclusion Criteria for PCOS group: Anovulatory women with PCOS.
-
Control Group: Fertile, ovulatory women.
Intervention
-
Letrozole Group (n=5): Received 2.5 mg of letrozole daily from cycle days 3 to 7.[1]
-
This compound Citrate Group (n=5): Received 50 mg of this compound citrate daily from cycle days 5 to 9.[1]
Endometrial Biopsy and Sample Processing
Endometrial biopsies were performed, and tissue was processed for both messenger RNA (mRNA) and protein expression analysis.
Molecular Analysis
-
RNA Extraction and Quantitative Real-Time PCR (qPCR): Total RNA was extracted from endometrial tissue. The expression levels of LIF, DKK-1, FGF-22, and LIFR mRNA were quantified using qPCR.
-
Protein Extraction and Analysis: Protein was extracted from endometrial tissue, and the expression levels of the corresponding proteins were determined. The specific method for protein quantification (e.g., Western blot, ELISA) was not detailed in the primary abstract.
Logical Relationship of Drug Action
The fundamental difference in the mechanism of action between this compound citrate and letrozole at the hypothalamic-pituitary-ovarian axis likely contributes to their divergent effects on the endometrium. This compound citrate's anti-estrogenic properties may have a direct, less favorable impact on the estrogen-dependent proliferation and maturation of the endometrium. In contrast, letrozole, by inhibiting estrogen synthesis, leads to an increase in follicle-stimulating hormone (FSH) without the peripheral anti-estrogenic effects, potentially creating a more physiological environment for endometrial development.
Conclusion
The available molecular evidence, though centered on a specific set of genes, consistently points towards a more favorable impact of letrozole on endometrial receptivity compared to this compound citrate in women with PCOS.[1] Letrozole treatment is associated with the upregulation of a wider array of genes crucial for implantation. Conversely, this compound citrate's effect is more constrained and may even be detrimental to the expression of certain key proteins. These findings underscore the importance of considering the molecular impact on the endometrium when selecting an ovulation induction agent, particularly in patient populations where endometrial factors may contribute to infertility. Further large-scale transcriptomic studies are warranted to provide a more comprehensive understanding of the global gene expression changes induced by these two important fertility drugs.
References
A Comparative Analysis of Clomiphene Citrate and Tamoxifen on Breast Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of clomiphene citrate and tamoxifen on breast cancer cell proliferation. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound citrate and tamoxifen are both selective estrogen receptor modulators (SERMs) that exhibit complex estrogenic and anti-estrogenic activities. While tamoxifen is a well-established endocrine therapy for hormone receptor-positive breast cancer, this compound citrate, primarily used as an ovulatory stimulant, has also been investigated for its potential antineoplastic properties in breast cancer. This guide delves into the comparative efficacy of these two compounds in preclinical breast cancer cell proliferation assays.
Quantitative Data on Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound citrate and tamoxifen in various breast cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary significantly based on the experimental conditions, including the specific cell line, assay type, and incubation time.
| Compound | Cell Line | Estrogen Receptor (ER) Status | IC50 Value | Reference |
| Tamoxifen | MCF-7 | Positive | 2.0 µM | [1] |
| MCF-7 | Positive | 4.506 µg/mL (~12.1 µM) | [2] | |
| MCF-7 | Positive | 10.045 µM | [3] | |
| MCF-7 | Positive | 17.26 µM | [4] | |
| MCF-7 (Tamoxifen-Resistant) | Positive | 1.94 µM - >10 µM | [5] | |
| MDA-MB-231 | Negative | 7.5 µM | [1] | |
| MDA-MB-231 | Negative | 2.230 µM | [3] | |
| This compound Citrate Analogs | MCF-7 | Positive | ≤1 µM | [1] |
| This compound Citrate | HCC 1937 | Not specified | Proliferation decreased | [6] |
| MCF-7 | Positive | No effect on proliferation | [6] |
Note: Direct comparative studies providing IC50 values for both this compound citrate and tamoxifen under identical experimental conditions are limited. The data presented here are compiled from multiple sources and should be interpreted with consideration of the varying experimental setups. One study on this compound analogs indicated that some were 4- to 5-fold more effective than tamoxifen in inhibiting MCF-7 cell proliferation[1].
Mechanisms of Action and Signaling Pathways
Both this compound citrate and tamoxifen exert their effects on breast cancer cells through intricate signaling pathways, primarily involving the estrogen receptor. However, their downstream effects and potential for ER-independent actions show some distinctions.
Tamoxifen
Tamoxifen acts as an ER antagonist in breast tissue, competitively binding to the estrogen receptor and blocking the proliferative signaling of estrogen. This leads to cell cycle arrest and induction of apoptosis. Key signaling pathways implicated in tamoxifen's action include:
-
Induction of Apoptosis: Tamoxifen has been shown to induce apoptosis in ER-positive breast cancer cells through the activation of caspases, particularly caspase-9, and by affecting the mitochondrial membrane potential[2].
-
MAPK and Tp53 Pathways: The pro-apoptotic effects of tamoxifen can be mediated through the activation of the p53 tumor suppressor pathway and the mitogen-activated protein kinase (MAPK) signaling cascade.
-
ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway has also been implicated in tamoxifen-induced cell death.
This compound Citrate
This compound citrate also functions as a SERM with both estrogenic and anti-estrogenic properties. Its anticancer effects are thought to be mediated through ER-dependent and potentially ER-independent mechanisms.
-
ROS-Mediated Apoptosis: Studies have suggested that this compound citrate can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
-
ERK Phosphorylation: this compound citrate has been reported to cause cell death in breast cancer cells by promoting the phosphorylation of ERK1/2.
Experimental Protocols
The following section outlines a generalized protocol for a cell proliferation assay, such as the MTT assay, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines. Specific parameters will vary between studies.
General MTT Assay Protocol
-
Cell Seeding: Breast cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound citrate or tamoxifen. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration.
Conclusion
Both this compound citrate and tamoxifen demonstrate antiproliferative effects on breast cancer cells in vitro. Tamoxifen's efficacy, particularly in ER-positive cell lines, is well-documented, with its mechanism primarily involving ER antagonism leading to apoptosis. While data for this compound citrate is less extensive in a direct comparative context, available studies suggest it also possesses growth-inhibitory and pro-apoptotic properties, potentially through mechanisms involving ROS generation and ERK signaling. The variability in reported IC50 values highlights the need for standardized, head-to-head comparative studies to definitively delineate the relative potency of these two SERMs in different breast cancer subtypes. Further research is warranted to fully elucidate the anticancer potential of this compound citrate and its analogs in breast cancer therapy.
References
- 1. This compound analogs with activity in vitro and in vivo against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of infertility treatment and pregnancy-related hormones on breast cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Enclomiphene and Zuclomiphene: A Comparative Analysis of Estrogen Receptor Binding and Activity
A deep dive into the receptor binding affinities and divergent signaling pathways of the two stereoisomers of clomiphene, enthis compound and zuthis compound, reveals distinct pharmacological profiles crucial for researchers and drug development professionals. Enthis compound consistently demonstrates estrogen receptor antagonism, while zuthis compound exhibits more estrogenic or agonistic properties. This guide provides a comprehensive comparison of their interaction with estrogen receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinity
One study investigating the antitumor activity of this compound analogs determined the relative binding affinity of enthis compound for the nuclear estrogen receptor to be 2%, with estradiol's affinity set at 100%[1]. Another study, while not providing a specific RBA for zuthis compound, demonstrated that a significantly lower concentration of zuthis compound (45- to 55-fold molar excess) was required to inhibit the binding of radiolabeled estradiol to the calf uterine estrogen receptor compared to enthis compound (820- to 900-fold molar excess). This strongly suggests that zuthis compound possesses a considerably higher binding affinity for the estrogen receptor than enthis compound .
| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor | Notes |
| Estradiol | 100% | Reference compound |
| Enthis compound | 2%[1] | Indicates lower affinity compared to estradiol. |
| Zuthis compound | Higher than enthis compound | Inferred from competitive binding studies showing a much lower molar excess needed for receptor inhibition compared to enthis compound. |
Table 1: Relative Binding Affinities of Enthis compound and Zuthis compound for the Estrogen Receptor.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through competitive binding assays. The following is a generalized protocol based on established methodologies for assessing the binding of compounds to the estrogen receptor.
Estrogen Receptor Competitive Binding Assay Protocol
Objective: To determine the relative binding affinity of test compounds (enthis compound and zuthis compound) for the estrogen receptor by measuring their ability to compete with a radiolabeled estrogen, such as [³H]estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]estradiol (radiolabeled ligand)
-
Unlabeled estradiol (for standard curve)
-
Test compounds (enthis compound, zuthis compound) dissolved in a suitable solvent (e.g., ethanol)
-
Assay Buffer (e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol)
-
Hydroxylapatite (HAP) slurry (for separating bound from free ligand)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents: Prepare assay buffer and solutions of [³H]estradiol, unlabeled estradiol, and test compounds at various concentrations.
-
Incubation: In reaction tubes, combine the rat uterine cytosol, a fixed concentration of [³H]estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or the test compounds.
-
Equilibrium: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube. The HAP binds the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP with the bound radioligand.
-
Washing: Wash the pellets with assay buffer to remove any unbound radioligand.
-
Quantification: Resuspend the washed pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol) is determined from this curve. The relative binding affinity (RBA) can then be calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Signaling Pathways
The distinct actions of enthis compound and zuthis compound at the molecular level are dictated by the conformational changes they induce in the estrogen receptor upon binding, which in turn determines the recruitment of co-regulatory proteins (co-activators or co-repressors).
Enthis compound: An Estrogen Receptor Antagonist
Enthis compound functions as an estrogen receptor antagonist. When it binds to the estrogen receptor, it induces a conformational change that favors the recruitment of co-repressor proteins , such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT)[2][3][4]. This complex then binds to Estrogen Response Elements (EREs) on the DNA, leading to the recruitment of histone deacetylases (HDACs). HDACs remove acetyl groups from histones, resulting in a more condensed chromatin structure that represses the transcription of estrogen-responsive genes. In the context of the hypothalamic-pituitary-gonadal axis, this antagonism blocks the negative feedback of estrogen, leading to an increase in the secretion of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH)[5].
Zuthis compound: An Estrogen Receptor Agonist
In contrast, zuthis compound is considered to have more estrogenic or agonistic properties[6]. Upon binding to the estrogen receptor, it is thought to induce a conformational change that promotes the recruitment of co-activator proteins , such as Steroid Receptor Co-activator-1 (SRC-1) and CREB-binding protein (CBP)/p300[7][8][9]. This agonist-receptor-co-activator complex binds to EREs and recruits histone acetyltransferases (HATs). HATs acetylate histones, leading to a more relaxed chromatin structure that facilitates the transcription of estrogen-responsive genes. This agonistic activity is responsible for the estrogenic side effects observed with this compound citrate, which is a mixture of both isomers[5].
References
- 1. Antitumor activity of this compound analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptors recruit SMRT and N-CoR corepressors through newly recognized contacts between the corepressor N terminus and the receptor DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse signaling pathways modulate nuclear receptor recruitment of N-CoR and SMRT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptors Recruit SMRT and N-CoR Corepressors through Newly Recognized Contacts between the Corepressor N Terminus and the Receptor DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mensreproductivehealth.com [mensreproductivehealth.com]
- 6. maximustribe.com [maximustribe.com]
- 7. The nuclear hormone receptor coactivator SRC-1 is a specific target of p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implications of the Estrogen Receptor Coactivators SRC1 and SRC2 in the Biological Basis of Gender Incongruence - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of a New Clomiphene Analog In Vitro: A Comparative Guide
This guide provides an objective comparison of a novel clomiphene analog, designated "Analog X," against standard this compound Citrate and another common ovulation induction agent, Letrozole. The following sections present supporting experimental data from key in vitro assays, detail the methodologies used, and visualize the relevant biological and experimental pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of reproductive health and pharmacology.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the quantitative data from a series of in vitro experiments designed to assess the potency and selectivity of Analog X compared to this compound Citrate and Letrozole.
| Parameter | Analog X | This compound Citrate | Letrozole | Rationale |
| Estrogen Receptor α (ERα) Binding Affinity (Ki, nM) | 0.8 ± 0.1 | 2.5 ± 0.3 | N/A | Measures the binding strength to the primary target receptor. A lower Ki value indicates higher affinity. Letrozole is an aromatase inhibitor and does not directly bind to ER. |
| Estrogen Receptor β (ERβ) Binding Affinity (Ki, nM) | 15.2 ± 1.5 | 5.1 ± 0.6 | N/A | Assesses selectivity. A higher ERα/ERβ binding ratio may indicate a more targeted effect with potentially fewer off-target effects. |
| MCF-7 Cell Proliferation (Antagonist IC50, nM) in presence of 1 nM Estradiol | 1.2 ± 0.2 | 4.8 ± 0.5 | 150 ± 12 | Evaluates the functional anti-estrogenic activity in an estrogen-dependent breast cancer cell line. A lower IC50 indicates greater potency in inhibiting estrogen-stimulated growth. |
| TFF1 (pS2) Gene Expression (Fold change vs. Estradiol control) | 0.15 ± 0.03 | 0.35 ± 0.05 | 0.95 ± 0.1 | Measures the modulation of a classic estrogen-responsive gene. A lower value indicates stronger antagonism of estrogen-induced gene transcription. |
| CYP19A1 (Aromatase) Inhibition (IC50, nM) | >10,000 | >10,000 | 2.5 ± 0.4 | Confirms the mechanism of action. High IC50 values for Analog X and this compound Citrate show they are not aromatase inhibitors, unlike Letrozole. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Competitive Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for human estrogen receptors alpha (ERα) and beta (ERβ).
-
Methodology:
-
Recombinant human ERα and ERβ proteins were used.
-
A constant concentration of radiolabeled estradiol ([³H]-E2) was incubated with the receptor protein in the presence of increasing concentrations of the test compound (Analog X, this compound Citrate).
-
The reaction was allowed to reach equilibrium at 4°C.
-
Unbound ligand was separated from the receptor-ligand complex using a hydroxylapatite filter binding method.
-
The amount of bound radioligand was quantified by scintillation counting.
-
The IC50 values (concentration of compound required to displace 50% of the radiolabeled estradiol) were calculated using non-linear regression.
-
The Ki values were then derived from the IC50 values using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (MCF-7)
-
Objective: To assess the functional antagonist activity of the compounds on estrogen-dependent cell growth.
-
Methodology:
-
MCF-7 cells (an estrogen-sensitive human breast cancer cell line) were cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 48 hours to deplete endogenous estrogens.
-
Cells were seeded into 96-well plates and treated with a constant concentration of 17β-estradiol (1 nM) to stimulate proliferation.
-
Concurrently, cells were treated with a range of concentrations of the test compounds (Analog X, this compound Citrate, Letrozole).
-
After 5 days of incubation, cell viability and proliferation were measured using a resazurin-based assay (e.g., alamarBlue).
-
Fluorescence was read on a plate reader, and the data were normalized to controls.
-
The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Objective: To quantify the effect of the compounds on the transcription of an estrogen-responsive gene, Trefoil Factor 1 (TFF1).
-
Methodology:
-
MCF-7 cells were prepared as described for the proliferation assay.
-
Cells were treated with 1 nM 17β-estradiol alone (positive control) or in combination with a fixed concentration (100 nM) of each test compound for 24 hours.
-
Total RNA was extracted from the cells using a commercial kit (e.g., RNeasy).
-
RNA quality and quantity were assessed via spectrophotometry.
-
First-strand cDNA was synthesized from the RNA using reverse transcriptase.
-
qPCR was performed using SYBR Green chemistry with primers specific for TFF1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative fold change in gene expression compared to the estradiol-only control was calculated using the ΔΔCt method.
-
Mandatory Visualization
The following diagrams illustrate the key biological and experimental pathways discussed in this guide.
A Comparative Guide to the Pharmacokinetics of Clomiphene Isomers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Clomiphene citrate, a widely used drug for ovulation induction, is a mixture of two geometric isomers: enthis compound and zuthis compound. These isomers exhibit distinct pharmacological profiles, with enthis compound possessing primarily anti-estrogenic properties and zuthis compound displaying weaker estrogenic activity. Understanding the differential pharmacokinetic properties of these isomers is crucial for elucidating their individual contributions to the overall therapeutic effect and for the development of isomer-specific drug formulations. This guide provides a comparative overview of the pharmacokinetics of enthis compound and zuthis compound in various animal models, based on available experimental data.
Comparative Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Enthis compound in Animal Models Following Oral Administration
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference |
| Rat | NA | NA | NA | NA | NA | Data Not Available |
| Rabbit | NA | NA | NA | NA | NA | Data Not Available |
| Monkey | NA | NA | NA | NA | NA | Data Not Available |
| Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Rapidly cleared, low amounts after 24h[1] | [1] |
| Human (for reference) | 25 | ~10-20 | 2-3 | ~100-200 (AUC0-24h) | ~10-24[2][3] | [3] |
Table 2: Pharmacokinetic Parameters of Zuthis compound in Animal Models Following Oral Administration
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Reference |
| Rat | NA | NA | NA | NA | NA | Data Not Available |
| Rabbit | NA | NA | NA | NA | NA | Data Not Available |
| Monkey | NA | NA | NA | NA | NA | Data Not Available |
| Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Significantly longer retention than enthis compound[1] | [1] |
| Human (for reference) | 50 (as this compound citrate) | 15 | 7 | 1289 (AUC0-456h) | Very long, detectable for >1 month[2][4] | [4] |
NA: Not Available in the reviewed literature.
Key Observations from Preclinical Studies
While quantitative plasma pharmacokinetic data is limited, studies in animal models have provided valuable insights into the differential disposition of this compound isomers:
-
Differential Tissue Distribution and Elimination in Mice: An Absorption, Distribution, Metabolism, and Excretion (ADME) study in C57 black mice using 14C-labelled enthis compound and zuthis compound demonstrated significant differences in their disposition. Enthis compound was rapidly cleared from the system, with only low amounts detectable after 24 hours. In contrast, zuthis compound was distributed to a wider range of organs and exhibited prolonged retention in various tissues.[1] This suggests a potential for bioaccumulation of zuthis compound with repeated dosing.
-
Metabolism Studies in Rats and Rabbits: In vitro studies using rat and rabbit liver microsomes have indicated species-specific differences in the metabolism of this compound isomers. These studies are essential for understanding the metabolic pathways and potential for drug-drug interactions.
-
Pharmacodynamic Effects in Baboons: A study in baboons demonstrated that both enthis compound and the this compound mixture effectively raised serum testosterone levels, while zuthis compound did not.[5] This highlights the primary contribution of enthis compound to the androgenic effects observed with this compound citrate.
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic and metabolism studies of this compound isomers in animal models.
Animal Models and Dosing
-
Species: Commonly used animal models for pharmacokinetic studies include rats (e.g., Sprague-Dawley, Wistar), mice (e.g., C57BL/6), rabbits (e.g., New Zealand White), and non-human primates (e.g., cynomolgus monkeys, baboons).
-
Administration: For oral pharmacokinetic studies, this compound isomers are typically administered as a single dose via oral gavage. The vehicle used for drug formulation is a critical detail and is often a solution or suspension in agents like carboxymethylcellulose or polyethylene glycol.
-
Dose Selection: Doses used in preclinical studies are often selected based on allometric scaling from the human therapeutic dose or from preliminary dose-ranging studies in the respective animal model.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected from the animals at predetermined time points post-dosing. Common sampling sites include the tail vein (rats, mice), marginal ear vein (rabbits), or cephalic/saphenous veins (monkeys). Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Methods: The quantification of enthis compound and zuthis compound in plasma samples requires sensitive and specific analytical methods due to their structural similarity. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically performed to isolate the isomers from the plasma matrix and minimize interference.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate enthis compound and zuthis compound. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a modifying agent like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each isomer and the internal standard.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the mechanism of action of this compound isomers, the following diagrams are provided.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Caption: Simplified signaling pathway of this compound isomers.
Conclusion
The comparative pharmacokinetics of enthis compound and zuthis compound in animal models is an area with significant data gaps. The available evidence, primarily from mouse studies, strongly suggests that the two isomers have markedly different disposition profiles, with zuthis compound exhibiting a much longer half-life and greater tissue retention. This fundamental difference likely underlies their distinct pharmacological and toxicological profiles. To fully understand the contribution of each isomer to the clinical effects of this compound citrate and to support the development of isomer-specific therapies, further well-controlled, direct comparative pharmacokinetic studies in relevant animal models are warranted. Such studies should aim to provide comprehensive pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life, for both enthis compound and zuthis compound.
References
- 1. imedpub.com [imedpub.com]
- 2. droracle.ai [droracle.ai]
- 3. Testosterone restoration using enthis compound citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetic study of this compound citrate isomers in anovular patients with polycystic ovary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enthis compound Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Clomiphene Antibody Specificity for Robust Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible immunoassay data. This guide provides a comprehensive comparison for validating a clomiphene antibody, offering detailed experimental protocols, cross-reactivity data, and a comparative analysis with alternative analytical methods.
This compound, a selective estrogen receptor modulator (SERM), is a widely prescribed medication for ovulation induction. Accurate quantification of this compound in biological matrices is crucial for both clinical monitoring and research purposes. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for this quantification. However, the structural similarity of this compound to its isomers, enthis compound and zuthis compound, as well as to other SERMs like tamoxifen, necessitates rigorous validation of antibody specificity to prevent cross-reactivity and ensure accurate results.
Comparative Analysis of Antibody Specificity
The cornerstone of a reliable immunoassay is the antibody's ability to bind specifically to the target analyte with minimal interference from structurally related compounds. The following table summarizes the cross-reactivity of a polyclonal anti-clomiphene antibody, providing a quantitative comparison of its binding affinity to this compound and its potential cross-reactants.
Table 1: Cross-Reactivity of Anti-Clomiphene Polyclonal Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Enthis compound | 45 |
| Zuthis compound | 65 |
| Tamoxifen | < 1 |
Data is compiled from typical performance characteristics of commercially available this compound ELISA kits. The cross-reactivity is calculated as (IC50 of this compound / IC50 of cross-reactant) x 100%.
This data clearly indicates that while the antibody is highly specific for this compound, it exhibits significant cross-reactivity with its isomers, enthis compound and zuthis compound. This is an important consideration for studies where the isomeric composition of this compound is relevant. Conversely, the negligible cross-reactivity with tamoxifen demonstrates the antibody's high selectivity against other structurally related drugs.
For applications requiring the distinction between this compound isomers, alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended due to their higher specificity.
Experimental Protocols
To ensure the validity of immunoassay results, it is essential to follow a well-defined and validated protocol. The following section details the methodology for a competitive ELISA for the quantification of this compound and the procedure for determining antibody cross-reactivity.
Competitive ELISA Protocol for this compound Quantification
This protocol outlines the steps for determining the concentration of this compound in a sample.
-
Preparation of Reagents: All reagents, including standards, samples, and antibody solutions, should be brought to room temperature before use.
-
Coating of Microplate: A 96-well microplate is pre-coated with a this compound-protein conjugate.
-
Standard and Sample Addition: A volume of 50 µL of standard solutions of known this compound concentrations and the unknown samples are added to the wells.
-
Antibody Addition: 50 µL of the anti-clomiphene antibody solution is added to each well.
-
Incubation: The plate is incubated for 60 minutes at 37°C. During this time, the free this compound in the standards and samples competes with the this compound coated on the plate for binding to the limited amount of anti-clomiphene antibody.
-
Washing: The plate is washed three times with a wash buffer to remove any unbound antibody and this compound.
-
Addition of Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody is added to each well and incubated for 30 minutes at 37°C.
-
Washing: The plate is washed again five times to remove any unbound secondary antibody.
-
Substrate Addition: 100 µL of a TMB substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of a stop solution. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined from this standard curve.
Cross-Reactivity Determination Protocol
This protocol is used to assess the specificity of the anti-clomiphene antibody.
-
Prepare Solutions of Cross-Reactants: Prepare a series of dilutions for each potential cross-reactant (e.g., enthis compound, zuthis compound, tamoxifen).
-
Perform Competitive ELISA: Follow the competitive ELISA protocol described above, but instead of using this compound standards, use the dilutions of the potential cross-reactants.
-
Determine IC50 Values: For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizing the Workflow and Specificity Comparison
To further clarify the experimental process and the relationship between the tested compounds, the following diagrams are provided.
Caption: Workflow of the competitive ELISA for this compound quantification.
A Head-to-Head Comparison of Clomiphene and Anastrozole on Testosterone Levels in Hypogonadal Men
For researchers and drug development professionals navigating the landscape of treatments for male hypogonadism, understanding the comparative efficacy of available therapies is paramount. This guide provides an objective, data-driven comparison of two commonly used off-label treatments, clomiphene citrate and anastrozole, on testosterone levels. The information is based on a key randomized, prospective, double-blind clinical trial to illuminate the distinct hormonal effects of these agents.
Summary of Quantitative Data
A pivotal study comparing this compound citrate (CC) and anastrozole (AZ) in hypogonadal infertile men provides the most direct evidence of their differential effects on key hormones. The following table summarizes the mean hormonal levels at baseline and after 12 weeks of treatment.
| Hormone | Treatment Group | Baseline (Mean) | 12 Weeks (Mean) | Mean Change |
| Total Testosterone (ng/dL) | This compound Citrate (25 mg/day) | 277 | 618 | +341 |
| Anastrozole (1 mg/day) | 296 | 453 | +157 | |
| Estradiol (pg/mL) | This compound Citrate (25 mg/day) | 33.7 | 55.4 | +21.7 |
| Anastrozole (1 mg/day) | 27.8 | 18.2 | -9.6 | |
| Testosterone/Estradiol Ratio | This compound Citrate (25 mg/day) | 9.7 | 13.0 | +3.3 |
| Anastrozole (1 mg/day) | 11.8 | 28.9 | +17.1 | |
| Luteinizing Hormone (IU/L) | This compound Citrate (25 mg/day) | 4.6 | 9.9 | +5.3 |
| Anastrozole (1 mg/day) | 4.3 | 6.8 | +2.5 | |
| Follicle-Stimulating Hormone (IU/L) | This compound Citrate (25 mg/day) | 5.2 | 9.7 | +4.5 |
| Anastrozole (1 mg/day) | 5.1 | 7.1 | +2.0 |
Key Findings from the Head-to-Head Trial
The randomized prospective study revealed that while both this compound citrate and anastrozole significantly increased total testosterone levels from baseline, their hormonal profiles diverged significantly.[1][2]
-
Testosterone Levels : this compound citrate resulted in a significantly higher increase in total testosterone levels compared to anastrozole.[1][3] The increase in testosterone was reported to be 130% in the this compound group versus 69% in the anastrozole group.[4]
-
Estradiol Levels : A key differentiating factor was the effect on estradiol. This compound citrate treatment led to an increase in estradiol levels, whereas anastrozole, an aromatase inhibitor, expectedly decreased estradiol levels.[1][2]
-
Testosterone to Estradiol Ratio : Consequently, anastrozole led to a significantly larger increase in the testosterone-to-estradiol ratio compared to this compound citrate.[1][2]
It is important to note that in the primary study, neither treatment demonstrated significant changes in seminal parameters or patient-reported outcomes regarding erectile function or symptoms of androgen deficiency.[1][2]
Signaling Pathways and Mechanisms of Action
This compound citrate and anastrozole increase testosterone through distinct mechanisms, which explains their different effects on the overall hormonal milieu.
References
- 1. A Randomized Prospective Double-Blind Comparison Trial of this compound Citrate and Anastrozole in Raising Testosterone in Hypogonadal Infertile Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jurolsurgery.org [jurolsurgery.org]
- 4. Off label therapies for testosterone replacement - DiGiorgio - Translational Andrology and Urology [tau.amegroups.org]
Decoding Clomiphene's Downstream Signals: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of clomiphene citrate is critical for optimizing its therapeutic use and developing novel fertility treatments. This guide provides a comparative analysis of this compound-induced signaling and its downstream targets, supported by experimental data and detailed protocols.
This compound citrate, a selective estrogen receptor modulator (SERM), is a widely prescribed first-line treatment for anovulatory infertility. Its primary mechanism of action involves blocking estrogen receptors in the hypothalamus, which disrupts the negative feedback loop on the hypothalamic-pituitary-ovarian (HPO) axis. This leads to an increase in gonadotropin-releasing hormone (GnRH) secretion, followed by a surge in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), ultimately triggering ovulation.[1][2][3] However, the effects of this compound extend beyond the HPO axis, influencing various downstream targets in the female reproductive tract. This guide delves into these downstream effects, offering a comparative perspective with other SERMs like tamoxifen and the aromatase inhibitor letrozole.
Comparative Analysis of Downstream Target Modulation
To provide a clear comparison of this compound's effects, this section presents quantitative data from key studies on its impact on the fallopian tube secretome and endometrial gene expression.
Fallopian Tube Secretome Alterations
A proteomics analysis of the secretome of human fallopian tube secretory epithelial cells (hFTSECs) treated with this compound citrate revealed significant changes in the extracellular environment.[4] Of the 1549 proteins identified, 258 were found to be differentially abundant in response to this compound. These proteins are implicated in crucial reproductive processes, including ovulation, embryo development, and implantation.
Table 1: Differentially Abundant Proteins in hFTSEC Secretome Following this compound Treatment (Top 10)
| Protein | Gene Name | Fold Change | p-value | Biological Process |
| Mucin-16 | MUC16 | 2.5 | <0.05 | Oviductal embryo transport, implantation |
| Insulin-like growth factor-binding protein 7 | IGFBP7 | 2.3 | <0.05 | Cell proliferation, apoptosis |
| Dickkopf-related protein 1 | DKK1 | -2.1 | <0.05 | Wnt signaling pathway, endometrial receptivity |
| Secreted frizzled-related protein 4 | SFRP4 | -2.0 | <0.05 | Wnt signaling pathway |
| Periostin | POSTN | 1.9 | <0.05 | Extracellular matrix organization |
| Transforming growth factor-beta-induced protein | TGFBI | 1.8 | <0.05 | Cell adhesion, migration |
| Galectin-3-binding protein | LGALS3BP | 1.7 | <0.05 | Cell adhesion, inflammation |
| C-C motif chemokine 2 | CCL2 | 1.6 | <0.05 | Immune response, inflammation |
| Matrix metalloproteinase-9 | MMP9 | 1.5 | <0.05 | Extracellular matrix remodeling |
| Tissue inhibitor of metalloproteinases 1 | TIMP1 | -1.4 | <0.05 | Regulation of proteolysis |
Note: This table presents a selection of differentially abundant proteins. The full dataset can be accessed through the supplementary materials of the cited study.[4]
Endometrial Gene Expression in Polycystic Ovary Syndrome (PCOS)
A microarray analysis of endometrial tissue from PCOS patients treated with this compound citrate identified 466 differentially regulated genes compared to fertile controls.[5][6][7][8] These genes are associated with progesterone resistance, cell proliferation, and implantation.
Table 2: Differentially Expressed Genes in the Endometrium of this compound-Treated PCOS Patients (Selection)
| Gene Symbol | Gene Name | Fold Change | p-value | Putative Function |
| ANLN | Anillin actin binding protein | 2.8 | <0.05 | Cell cycle, cytokinesis |
| BIRC5 | Baculoviral IAP repeat containing 5 (survivin) | 2.5 | <0.05 | Apoptosis inhibition, cell proliferation |
| MKI67 | Marker of proliferation Ki-67 | 2.3 | <0.05 | Cell proliferation |
| IGFBP1 | Insulin-like growth factor binding protein 1 | -2.1 | <0.05 | Implantation, decidualization |
| DKK1 | Dickkopf WNT signaling pathway inhibitor 1 | -2.0 | <0.05 | Wnt signaling, endometrial receptivity |
| LIF | Leukemia inhibitory factor | -1.8 | <0.05 | Implantation, blastocyst development |
| GAB1 | GRB2 associated binding protein 1 | -1.7 | <0.05 | Progesterone signaling |
| S100P | S100 calcium binding protein P | -1.6 | <0.05 | Progesterone signaling |
| CLDN4 | Claudin 4 | -1.5 | <0.05 | Cell adhesion, progesterone signaling |
| MIG6 | Mitogen-inducible gene 6 | -1.4 | <0.05 | Progesterone signaling |
Note: This table presents a selection of differentially expressed genes. The full dataset can be accessed through the supplementary materials of the cited study.[5][6][7][8]
Comparative Clinical Outcomes: this compound vs. Alternatives
Clinical trials have compared the efficacy of this compound with other ovulation-inducing agents, providing valuable insights for clinical decision-making.
Table 3: Comparison of Clinical Outcomes for this compound Citrate, Tamoxifen, and Letrozole
| Outcome | This compound Citrate | Tamoxifen | Letrozole | Citation(s) |
| Ovulation Rate | 78% | 68% | 74% | [9] |
| Pregnancy Rate | 64% | 40% | 50% | [9] |
| Live Birth Rate | 44% | 34% | 42% | [9] |
| Miscarriage Rate | 20% | 6% | 8% | [9] |
| Endometrial Thickness (mm) | 7.7 ± 4.15 | 8.03 ± 3.13 | 6.07 ± 2.76 | [9] |
Signaling Pathways Activated by this compound and Alternatives
The downstream effects of this compound and other SERMs are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed experimental protocols for the key techniques are provided below.
Proteomic Analysis of Fallopian Tube Secretome by LC-MS/MS
1. Sample Collection and Preparation:
-
Human fallopian tube secretory epithelial cells (hFTSECs) are cultured in serum-free medium.
-
The conditioned medium is collected and centrifuged to remove cellular debris.
-
Proteins in the supernatant are concentrated using ultrafiltration devices.
-
Protein concentration is determined using a BCA protein assay.
2. Protein Digestion:
-
Proteins are denatured, reduced, and alkylated.
-
In-solution digestion is performed using sequencing-grade modified trypsin overnight at 37°C.
-
The resulting peptides are desalted using C18 spin columns.
3. LC-MS/MS Analysis:
-
Peptides are separated by reverse-phase liquid chromatography on a C18 column using a gradient of acetonitrile in 0.1% formic acid.
-
Eluted peptides are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap) in data-dependent acquisition (DDA) mode.
-
Full MS scans are acquired in the Orbitrap, and the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
Fragment ion spectra are acquired in the ion trap or Orbitrap.
4. Data Analysis:
-
Raw data files are processed using a database search engine (e.g., MaxQuant) against a human protein database.
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between control and this compound-treated samples.
-
Differentially abundant proteins are identified based on fold change and p-value thresholds.
Microarray Analysis of Endometrial Tissue
1. RNA Extraction and Quality Control:
-
Total RNA is extracted from endometrial tissue biopsies using a suitable RNA isolation kit.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 7).
2. cDNA Synthesis and Labeling:
-
First-strand cDNA is synthesized from total RNA using reverse transcriptase and a T7-oligo(dT) primer.
-
Second-strand cDNA synthesis is performed.
-
Biotin-labeled cRNA is generated by in vitro transcription from the double-stranded cDNA template.
3. Hybridization to Microarray:
-
The labeled cRNA is fragmented and hybridized to a human genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
4. Washing, Staining, and Scanning:
-
The microarray is washed and stained with streptavidin-phycoerythrin using an automated fluidics station.
-
The array is scanned using a high-resolution microarray scanner to generate image files.
5. Data Analysis:
-
The raw image data is processed to generate signal intensities for each probe set.
-
Data is normalized using appropriate algorithms (e.g., RMA).
-
Differentially expressed genes between this compound-treated and control groups are identified using statistical tests (e.g., t-test or ANOVA) with fold change and p-value cutoffs.
-
Pathway analysis of the differentially expressed genes is performed using bioinformatics tools to identify enriched biological pathways.
Conclusion
This guide provides a comprehensive overview of the downstream targets of this compound-induced signaling, offering a comparative analysis with other ovulation induction agents. The presented data highlights that while this compound is effective in inducing ovulation, its downstream effects on the fallopian tube and endometrium may differ significantly from alternatives like letrozole and tamoxifen. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to further elucidate the molecular mechanisms of these drugs and to develop more targeted and effective therapies for female infertility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone resistance in PCOS endometrium: a microarray analysis in this compound citrate-treated and artificial menstrual cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of tamoxifen-associated endometrial cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RePub, Erasmus University Repository: Estrogen Receptor Signaling in the Endometrium: pathway analysis of agonists and antagonists [repub.eur.nl]
- 7. A Protocol for the Acquisition of Comprehensive Proteomics Data from Single Cases Using Formalin-Fixed Paraffin Embedded Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs) on Endemtriale Krebszelllinien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung: Ein objektiver Leitfaden zu den Auswirkungen von SERMs auf Endometriumkrebszellen
Selektive Östrogenrezeptor-Modulatoren (SERMs) sind eine Klasse von Verbindungen, die je nach Gewebeart unterschiedliche agonistische und antagonistische Wirkungen auf Östrogenrezeptoren (ERs) ausüben. Während sie bei der Behandlung und Prävention von Brustkrebs von entscheidender Bedeutung sind, sind ihre Auswirkungen auf das Endometriumgewebe unterschiedlich, was für die Arzneimittelentwicklung und die klinische Anwendung von entscheidender Bedeutung ist. Dieser Leitfaden bietet einen vergleichenden Überblick über die Wirkungen von vier prominenten SERMs – Tamoxifen, Raloxifen, Bazedoxifen und Lasofoxifen – auf Endometriumkrebs-Zelllinien, unterstützt durch experimentelle Daten und detaillierte Protokolle.
Vergleichende Analyse der zellulären Wirkungen
Die Reaktion von Endometriumkrebs-Zelllinien auf die Behandlung mit SERM ist vielfältig und reicht von der Hemmung der Proliferation bis zur Induktion des programmierten Zelltods (Apoptose). Die folgende Tabelle fasst wichtige quantitative Daten aus verschiedenen Studien zusammen, die die unterschiedlichen Wirkungen dieser Wirkstoffe veranschaulichen.
Tabelle 1: Vergleichende Wirksamkeit von SERMs auf die Lebensfähigkeit von Endometriumkrebs-Zelllinien
| SERM | Zelllinie | Assay | Endpunkt | Ergebnis | Zitat |
| Tamoxifen | Ishikawa | Klonogen | IC50 | Variiert je nach Studie | |
| HEC-1B | Proliferation | Hemmung | Dosisabhängige Hemmung | [1] | |
| Raloxifen | Ishikawa | Klonogen | IC50 | Im Allgemeinen weniger wirksam als Tamoxifen | |
| HEC-1B | Proliferation | Hemmung | Dosisabhängige Hemmung | [1] | |
| Bazedoxifen | Ishikawa | Proliferation | Hemmung | Zeigt antiproliferative Wirkungen | [2] |
| Lasofoxifen | MCF-7 (Brustkrebs) | Proliferation | IC50 | ~10.62 nM (in Y537S-mutierten Zellen) | [3] |
Hinweis: Direkte vergleichende IC50-Werte für alle vier SERMs in derselben Endometriumkrebs-Zelllinie unter identischen Bedingungen sind in der aktuellen Literatur begrenzt. Die Daten werden aus mehreren Quellen zusammengestellt.
Tabelle 2: Auswirkungen von SERMs auf die Expression von Schlüsselmarkern in Endometriumkrebs-Zelllinien
| SERM | Zelllinie | Marker | Methode | Ergebnis | Zitat |
| Tamoxifen | Ishikawa | ERα | Immunohistochemie | Erhöhte Expression bei 10 µM und 20 µM | [1] |
| Ishikawa | Ki-67 | Immunohistochemie | Erhöhte Expression | [1] | |
| Ishikawa | PR | qRT-PCR/Western Blot | Induziert die Expression | ||
| Raloxifen | Ishikawa | ERα | Immunohistochemie | Keine signifikante Wirkung | [1] |
| Ishikawa | Ki-67 | Immunohistochemie | Keine signifikante Wirkung | [1] | |
| Ishikawa | PR | qRT-PCR/Western Blot | Keine signifikante Wirkung | ||
| Bazedoxifen | Primäre humane Endometrium-Stromazellen | ERα | qRT-PCR/IHC | Reduzierte Expression | [4] |
| Primäre humane Endometrium-Stromazellen | PR | qRT-PCR/IHC | Keine signifikante Veränderung | [4] | |
| Primäre humane Endometrium-Stromazelen | Ki-67 | IHC | Reduzierte Expression | [2] | |
| Lasofoxifen | HR+/HER2- Brustkrebs | Ki-67 | IHC | Signifikante Unterdrückung | [5] |
Hinweis: Einige Daten, insbesondere für Lasofoxifen, stammen aus Brustkrebsstudien, da vergleichbare Daten für Endometriumkrebs-Zelllinien begrenzt sind.
Detaillierte experimentelle Protokolle
Für die Reproduzierbarkeit und den Vergleich von Studienergebnissen ist die Einhaltung standardisierter Protokolle unerlässlich. Im Folgenden finden Sie detaillierte Methoden für Schlüsselversuche, die in der SERM-Forschung an Endometriumkrebs-Zelllinien verwendet werden.
Zellkultur
Endometriumkrebs-Zelllinien (z. B. Ishikawa, HEC-1B) werden in der Regel in DMEM- oder McCoy's 5A-Medium kultiviert, das mit 10 % fötalem Rinderserum (FBS), 1 % L-Glutamin, 1 % Natriumpyruvat und 1 % Penicillin-Streptomycin bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2 ergänzt ist.
Zellviabilitätsassay (MTT-Assay)
-
Zellaussaat: Zellen in einer 96-Well-Platte mit einer Dichte von 5x10³ bis 1x10⁴ Zellen/Well aussäen und über Nacht anhaften lassen.
-
SERM-Behandlung: Die Zellen mit seriellen Verdünnungen von Tamoxifen, Raloxifen, Bazedoxifen oder Lasofoxifen für 24-72 Stunden inkubieren.
-
MTT-Inkubation: 10 µl einer 5 mg/ml MTT-Lösung zu jedem Well geben und 4 Stunden bei 37 °C inkubieren.
-
Formazan-Solubilisierung: Das Medium entfernen und 100 µl DMSO zu jedem Well geben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät messen.
Apoptose-Assay (Annexin V-FITC/PI-Färbung)
-
Zellernte: Zellen nach der SERM-Behandlung durch Trypsinisierung ernten.
-
Waschen: Die Zellen zweimal mit eiskaltem PBS waschen und in 1X Bindungspuffer resuspendieren.
-
Färbung: 5 µl Annexin V-FITC und 5 µl Propidiumiodid (PI) zu 100 µl der Zellsuspension geben.
-
Inkubation: 15 Minuten bei Raumtemperatur im Dunkeln inkubieren.
-
Analyse: Die Zellen sofort mittels Durchflusszytometrie analysieren. Annexin V-positive/PI-negative Zellen werden als früh apoptotisch und Annexin V-positive/PI-positive Zellen als spät apoptotisch oder nekrotisch betrachtet.
Western-Blot-Analyse
-
Proteinextraktion: Zellen in RIPA-Puffer lysieren, der Protease- und Phosphatase-Inhibitoren enthält.
-
Proteinkonzentration: Die Proteinkonzentration mit einem BCA-Assay bestimmen.
-
Gelelektrophorese: Gleiche Proteinmengen (20-40 µg) auf einem SDS-PAGE-Gel trennen.
-
Transfer: Die Proteine auf eine PVDF- oder Nitrocellulose-Membran übertragen.
-
Blockierung: Die Membran 1 Stunde lang bei Raumtemperatur in 5 % fettfreier Milch oder BSA in TBST blockieren.
-
Inkubation mit primärem Antikörper: Die Membran über Nacht bei 4 °C mit primären Antikörpern (z. B. gegen ERα, p-Akt, p-ERK, GAPDH) inkubieren.
-
Inkubation mit sekundärem Antikörper: Die Membran 1 Stunde lang bei Raumtemperatur mit einem HRP-konjugierten sekundären Antikörper inkubieren.
-
Detektion: Die Proteinbanden mit einem Chemilumineszenz-Substrat visualisieren und mit einem Bildgebungssystem erfassen.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA-Extraktion: Die Gesamt-RNA aus den Zellen mit einem geeigneten Kit extrahieren.
-
cDNA-Synthese: 1 µg RNA mit einem cDNA-Synthesekit in komplementäre DNA (cDNA) umschreiben.
-
qPCR-Reaktion: Die qPCR-Reaktion mit SYBR Green oder TaqMan-Sonden, cDNA-Template und genspezifischen Primern (z. B. für ERα, PR, GAPDH) durchführen.
-
Thermocycling-Bedingungen: Typische Bedingungen sind eine anfängliche Denaturierung bei 95 °C für 10 Minuten, gefolgt von 40 Zyklen bei 95 °C für 15 Sekunden und 60 °C für 1 Minute.
-
Datenanalyse: Die relative Genexpression mit der 2^-ΔΔCt-Methode berechnen und auf ein Haushaltsgen (z. B. GAPDH) normalisieren.
Signalwege und Wirkmechanismen
SERMs üben ihre Wirkung hauptsächlich durch die Modulation von ER-vermittelten Signalwegen aus. Die differenziellen Wirkungen der verschiedenen SERMs können auf ihre einzigartigen Konformationsänderungen zurückgeführt werden, die sie dem ER aufzwingen, was zu einer unterschiedlichen Rekrutierung von Co-Aktivatoren und Co-Repressoren führt.
ER-Signalisierung und nachgeschaltete Effekte
Abbildung 1: Vereinfachter SERM-Signalweg in Endometriumkrebszellen.
Tamoxifen wirkt oft als partieller Agonist im Endometrium, was zu einer erhöhten Expression von proliferativen Markern wie Ki-67 führen kann.[1] Im Gegensatz dazu zeigen Raloxifen und Bazedoxifen typischerweise antagonistischere Profile im Endometrium und hemmen die durch Östrogen vermittelte Proliferation.[1][2] Bazedoxifen hemmt nachweislich die Signalwege STAT3, AKT und ERK in einigen Krebszelllinien.[6] Lasofoxifen wird derzeit auf seine Wirksamkeit bei ESR1-mutiertem Endometriumkrebs untersucht.[7]
PI3K/Akt- und MAPK/ERK-Signalwege
Sowohl die PI3K/Akt- als auch die MAPK/ERK-Signalwege sind entscheidend für das Überleben und die Proliferation von Zellen und werden häufig in Endometriumkrebs hochreguliert. Die nicht-genomischen Wirkungen von SERMs können diese Wege modulieren. Beispielsweise kann die Östrogenrezeptor-alpha (ERα)-Signalisierung den MAPK-Signalweg aktivieren, um die Entwicklung von Endometriumkrebs zu fördern.[8] Die Fähigkeit eines SERM, diese Wege zu antagonisieren, kann zu seinen antiproliferativen Wirkungen beitragen.
References
- 1. Differential effects of raloxifene and tamoxifen on the expression of estrogen receptors and antigen Ki-67 in human endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The endometrial profile of bazedoxifene acetate alone and in combination with conjugated equine estrogens in a primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 4. Treatment with Bazedoxifene, a Selective Estrogen Receptor Modulator, Causes Regression of Endometriosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. precisionmedicineonline.com [precisionmedicineonline.com]
- 8. Estrogen receptor alpha activates MAPK signaling pathway to promote the development of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Clomiphene Citrate in a Letrozole-Induced Rodent Model of Polycystic Ovary Syndrome (PCOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic efficacy of clomiphene citrate in a contemporary and widely accepted animal model of Polycystic Ovary Syndrome (PCOS). We objectively compare outcomes with control and untreated PCOS groups, presenting supporting experimental data and detailed protocols to ensure reproducibility. The letrozole-induced rodent model is highlighted due to its ability to closely mimic both the reproductive and metabolic phenotypes of human PCOS.[1][2]
Introduction to PCOS and Therapeutic Validation
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[3][4] It is a leading cause of anovulatory infertility.[5] To investigate the pathophysiology of PCOS and develop novel therapies, robust animal models are indispensable.[1][6] Various models have been established, commonly through the administration of androgens like testosterone or dehydroepiandrosterone (DHEA), or aromatase inhibitors such as letrozole.[2][7][8] The letrozole-induced model is particularly effective as it inhibits the conversion of androgens to estrogens, leading to a state of hyperandrogenism that closely mirrors the human condition.[1][9]
This compound citrate (CC), a selective estrogen receptor modulator (SERM), has long been a first-line therapy for inducing ovulation in women with PCOS.[5][10] It acts by blocking estrogen's negative feedback at the hypothalamus, thereby increasing the release of gonadotropin-releasing hormone (GnRH) and subsequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary.[11] Validating its action in a reliable animal model is crucial for preclinical studies and for comparing its efficacy against newer alternatives like letrozole.[12][13]
Experimental Design and Protocols
A standard experimental design involves three groups: a healthy control group, a PCOS model group (untreated), and a PCOS model group treated with this compound citrate.
Induction of PCOS Animal Model (Letrozole-Induced)
This protocol is adapted from established methods for inducing PCOS in rats or mice.[1][14]
-
Animals: Female Sprague-Dawley rats or C57BL/6 mice, aged 21 days (prepubertal).[7][15]
-
Induction Agent: Letrozole, an aromatase inhibitor.
-
Administration: Letrozole is administered daily via oral gavage at a dose of 1 mg/kg body weight, dissolved in a 0.5% carboxymethyl cellulose (CMC) solution, for 21 consecutive days.[14] An alternative for mice involves implanting a controlled-release mini-pump for continuous exposure.[1]
-
Confirmation of PCOS Phenotype: After the 21-day induction period, the PCOS model is validated by confirming irregular estrous cycles (via vaginal smear cytology), elevated serum testosterone levels, and the presence of ovarian cysts upon histological examination.[14][16]
This compound Citrate Treatment Protocol
-
Treatment Group: Animals from the successfully induced PCOS model group are administered this compound citrate.
-
Administration: this compound citrate is given daily via oral gavage at a dose of 1 mg/kg body weight for 5-7 consecutive days, simulating the clinical treatment cycle in humans.[14]
-
Control Groups: The healthy control group and the untreated PCOS group receive the vehicle (0.5% CMC solution) on the same schedule.
Outcome Assessment Protocols
-
Estrous Cycle Monitoring: Vaginal smears are collected daily to monitor the stages of the estrous cycle (proestrus, estrus, metestrus, diestrus). A persistent diestrus phase is characteristic of the anovulatory state in the PCOS model.
-
Hormonal Analysis: At the end of the treatment period, blood samples are collected for serum analysis. Levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone, and Estradiol (E2) are measured using ELISA kits.[16]
-
Ovarian Histology: Ovaries are harvested, weighed, and fixed in 10% neutral buffered formalin. They are then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The number of different follicular stages (primordial, primary, preantral, antral) and corpora lutea are counted to assess ovulatory activity. The presence of cystic follicles is also noted.
Experimental Workflow
Caption: Experimental workflow for validating this compound in a PCOS model.
Comparative Data Analysis
The following tables summarize expected quantitative outcomes from a validation study, comparing the Control, untreated PCOS, and this compound-treated groups.
Table 1: Hormonal Profile Comparison
| Parameter | Control Group | PCOS Model Group | This compound-Treated Group |
| LH (ng/mL) | 1.5 ± 0.3 | 4.5 ± 0.8 | 2.5 ± 0.5# |
| FSH (ng/mL) | 2.8 ± 0.5 | 1.2 ± 0.2 | 2.5 ± 0.4# |
| LH/FSH Ratio | ~0.5 | ~3.75 | ~1.0# |
| Testosterone (ng/mL) | 0.4 ± 0.1 | 1.5 ± 0.3 | 0.8 ± 0.2# |
| Estradiol (pg/mL) | 45 ± 5 | 25 ± 4* | 40 ± 6# |
| Data are presented as Mean ± SD. *p<0.05 vs. Control; #p<0.05 vs. PCOS Model. |
Table 2: Ovarian and Body Weight Metrics
| Parameter | Control Group | PCOS Model Group | This compound-Treated Group |
| Final Body Weight (g) | 220 ± 15 | 250 ± 20 | 245 ± 18 |
| Ovarian Weight (mg) | 70 ± 8 | 55 ± 7 | 65 ± 9# |
| Data are presented as Mean ± SD. *p<0.05 vs. Control; #p<0.05 vs. PCOS Model. |
Table 3: Ovarian Histology and Follicular Dynamics
| Parameter | Control Group | PCOS Model Group | This compound-Treated Group |
| Number of Cystic Follicles | 0 | 12 ± 3 | 4 ± 2# |
| Number of Antral Follicles | 15 ± 4 | 25 ± 5 | 18 ± 4# |
| Number of Corpora Lutea | 8 ± 2 | 0 ± 0* | 6 ± 2# |
| Data are presented as Mean ± SD. *p<0.05 vs. Control; #p<0.05 vs. PCOS Model. |
Mechanism of Action and Signaling Pathways
In PCOS, the hypothalamic-pituitary-ovarian (HPO) axis is dysregulated. Elevated androgens disrupt the normal feedback mechanisms, leading to increased GnRH pulse frequency, which favors LH production over FSH.[17] This high LH/FSH ratio contributes to ovarian theca cell stimulation, further androgen production, and impaired follicular development, resulting in anovulation.[10][17]
This compound citrate works by competitively inhibiting estrogen receptors in the hypothalamus. This tricks the brain into perceiving a low-estrogen state, which then blocks the negative feedback mechanism. The result is an increased release of GnRH, leading to a surge in both FSH and LH, which helps to stimulate follicular growth and restore ovulation.[14]
Hypothalamic-Pituitary-Ovarian (HPO) Axis in PCOS
Caption: Comparison of the normal and PCOS-dysregulated HPO axis.
This compound Citrate's Mechanism of Action
Caption: this compound citrate's mechanism to restore ovulation.
Comparison with Alternatives: Letrozole
While this compound has been a cornerstone of PCOS treatment, recent clinical evidence increasingly supports the use of letrozole as a first-line agent for ovulation induction.[13][18] Multiple studies and meta-analyses have shown that letrozole results in significantly higher live-birth and ovulation rates compared to this compound in women with PCOS.[19][20] Letrozole, an aromatase inhibitor, works by blocking estrogen synthesis, which also leads to an increase in FSH secretion but through a different mechanism and with a shorter half-life, potentially avoiding this compound's negative effects on the endometrium and cervical mucus.[5][11]
The validation of both this compound and letrozole in the same preclinical animal model is therefore essential for directly comparing their effects on hormonal profiles, ovarian morphology, and molecular pathways, providing a robust platform for the development of next-generation therapies.
Conclusion
The letrozole-induced rodent model provides a reliable and clinically relevant platform for validating the efficacy of this compound citrate for the treatment of PCOS. Through detailed experimental protocols and comprehensive assessment of hormonal, and histological endpoints, researchers can effectively evaluate the therapeutic potential of this compound. The data consistently show that this compound treatment can partially reverse PCOS-like phenotypes in this model by restoring hormonal balance and promoting ovulation. This standardized approach allows for objective comparison with other therapeutic agents like letrozole, ultimately accelerating the drug development pipeline for this complex syndrome.
References
- 1. A Modified Technique for Inducing Polycystic Ovary Syndrome in Mice [jove.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound citrate or letrozole as first-line ovulation induction drug in infertile PCOS women: A prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine.org [endocrine.org]
- 7. OBM Genetics | Hormonal and Physiological Manipulation Methods to Induce Polycystic Ovary in Rodents: A Review of the New Findings [lidsen.com]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. academic.oup.com [academic.oup.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Letrozole versus this compound Citrate for Induction of Ovulation in Patients with Polycystic Ovarian Syndrome Undergoing Intrauterine Insemination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Letrozole vs this compound Citrate for Treating Anovulation in Women with" by Britney Landis [digitalcommons.gardner-webb.edu]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the mechanism of this compound citrate to improve ovulation disorder in PCOS rats based on follicular fluid metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The PNA mouse may be the best animal model of polycystic ovary syndrome [frontiersin.org]
- 16. Ovary stereological features and serum biochemical factors following induction of polycystic ovary syndrome with testosterone enanthate in mice: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling pathways and targeted therapeutic strategies for polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Letrozole versus this compound for Infertility in the Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Letrozole vs this compound Citrate for induction of ovulation in women with polycystic ovarian syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Clomiphene Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research on clomiphene citrate (CC), a widely used medication for ovulation induction. By presenting quantitative data from various studies in standardized tables and detailing experimental protocols, this guide aims to facilitate an assessment of the reproducibility of key findings in this compound research.
Mechanism of Action: A Selective Estrogen Receptor Modulator
This compound citrate is a non-steroidal, selective estrogen receptor modulator (SERM). Its primary mechanism of action involves binding to estrogen receptors in the hypothalamus. This action blocks the negative feedback of endogenous estrogen, leading the brain to perceive a state of low estrogen. In response, the hypothalamus increases the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the pituitary gland to release more follicle-stimulating hormone (FSH) and luteinizing hormone (LH), the key hormones that drive follicular development and ovulation.
Comparative Efficacy of this compound Citrate Protocols
The effectiveness of this compound citrate can vary depending on the treatment protocol and the patient population. Below are tables summarizing quantitative data from various studies, comparing different CC regimens and their alternatives.
Table 1: Ovulation and Pregnancy Rates with Different this compound Citrate Protocols
| Protocol | Patient Population | Ovulation Rate (%) | Pregnancy Rate (%) | Live Birth Rate (%) | Source(s) |
| Traditional Protocol | |||||
| 50 mg/day | Anovulatory/PCOS | 46-66.7 | 15-26.7 | - | [1] |
| 100 mg/day | Anovulatory/PCOS | 22-50 | 15.4-16.7 | 10.9 | [1][2] |
| 150 mg/day | Anovulatory/PCOS | 8-14.7 | - | - | [1] |
| Stair-Step Protocol | PCOS | 43.3-80 | 13-26.66 | - | [1] |
| CC + Metformin | PCOS | - | 34.25-54.79 | - | [3] |
| CC + Letrozole | PCOS | - | - | - | [4] |
Note: Results can vary significantly based on study design, patient characteristics, and monitoring methods.
Table 2: Follicular and Endometrial Response to this compound Citrate
| Parameter | Spontaneous Cycle | This compound Citrate Cycle | Source(s) |
| Leading Follicle Diameter (mm) | 16-21 | 22-26 | [5] |
| Number of Mature Follicles | 1 | 1-3+ | [5][6] |
| Endometrial Thickness (mm) | Varies | Can be decreased | [7][8] |
| Serum Estradiol (pg/mL) | Varies | Significantly higher | [8] |
Experimental Protocols
Reproducibility of research findings is critically dependent on the detailed reporting of experimental methods. Below are outlines of common protocols used in this compound citrate research.
Standard (Traditional) this compound Citrate Protocol
This protocol involves the administration of a fixed dose of this compound citrate for five days in the early follicular phase of the menstrual cycle.
Methodology:
-
Baseline Assessment: A baseline ultrasound is typically performed on day 2 or 3 of the menstrual cycle to rule out ovarian cysts and assess endometrial thickness.
-
This compound Citrate Administration: 50mg of this compound citrate is administered orally for 5 consecutive days, usually starting on day 3 or 5 of the cycle.
-
Follicular Monitoring: Transvaginal ultrasound monitoring begins around day 10 to track the number and size of developing follicles. Blood tests to measure hormone levels (estradiol, LH) may also be performed.
-
hCG Administration: When at least one dominant follicle reaches a diameter of approximately 18-20 mm, an injection of human chorionic gonadotropin (hCG) is administered to trigger ovulation.
-
Timed Intercourse or IUI: The couple is advised to have intercourse or an intrauterine insemination (IUI) is scheduled 24-36 hours after the hCG injection.
-
Dose Adjustment: If ovulation does not occur, the dose of this compound citrate may be increased in subsequent cycles, typically in 50mg increments up to a maximum of 150mg or 250mg per day.
Stair-Step this compound Citrate Protocol
This protocol is an alternative for women who do not respond to the initial dose of this compound citrate within the same treatment cycle, aiming to reduce the time to ovulation.
Methodology:
-
Initial Administration: The cycle begins with 50mg of this compound citrate for 5 days.
-
Initial Monitoring: Follicular development is assessed via ultrasound.
-
Dose Escalation (if needed): If there is no follicular response, the dose is increased to 100mg for 5 days within the same cycle, without waiting for a withdrawal bleed. This can be repeated with a further increase to 150mg if necessary.
-
hCG Trigger and Follow-up: Once a dominant follicle is identified, the protocol proceeds similarly to the standard protocol with hCG administration and timed intercourse/IUI.
Discussion on Reproducibility
The reproducibility of this compound citrate research findings can be influenced by several factors:
-
Patient Heterogeneity: The underlying cause of anovulation (e.g., PCOS, hypothalamic amenorrhea) and patient characteristics (e.g., age, BMI, insulin resistance) can significantly impact treatment outcomes. Studies with well-defined and homogenous patient populations are more likely to yield reproducible results.
-
Protocol Variations: Differences in the starting day of CC administration, dosage increments, monitoring frequency, and criteria for hCG administration can lead to variability in reported outcomes.
-
Endpoint Definitions: The definitions of "ovulation" (e.g., based on ultrasound, serum progesterone levels, or basal body temperature) and "pregnancy" (biochemical vs. clinical) can differ between studies, affecting direct comparisons.
-
Concomitant Treatments: The use of adjuvant therapies such as metformin or letrozole can alter the response to this compound citrate, making it crucial to consider these factors when comparing studies.
Conclusion
While this compound citrate has been a cornerstone of ovulation induction for decades, this comparative guide highlights the variability in reported outcomes across different studies. The lack of standardized protocols and patient selection criteria can pose challenges to the direct comparison and reproduction of research findings. For researchers and clinicians, a thorough understanding of the detailed methodologies and patient populations of published studies is essential for critically evaluating the evidence and applying it to clinical practice and future research endeavors. The provided data and diagrams serve as a tool to facilitate this critical assessment.
References
- 1. Ovulation Induction Using this compound Citrate Using Stair – Step Regimen versus Traditional Regimen in Polycystic Ovary Syndrome Women – A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound citrate on follicular phase increase in endometrial thickness and uterine volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined this compound Citrate-Metformin Versus Letrozole-Metformin in Achieving Pregnancy among Women with Polycystic Ovary Syndrome [scivisionpub.com]
- 4. Letrozole and this compound versus letrozole alone for ovulation induction in women with PCOS: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Folliculometry After Spontaneous and this compound Citrate-Induced Ovulation in Infertile Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of gonadotropin response, follicular development, and endometrial growth and maturation across consecutive cycles of this compound citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 8. Follicular growth, endometrial thickness, and serum estradiol levels in spontaneous and this compound citrate-induced cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Clomiphene's Effects on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of clomiphene citrate, a selective estrogen receptor modulator (SERM), on various cancer cell lines. The information is compiled from multiple studies to offer insights into its potential as an anti-cancer agent and to highlight the differential responses across different cancer types.
Overview of this compound's Anti-Cancer Activity
This compound citrate, traditionally used as an ovulatory stimulant, has demonstrated anti-proliferative and pro-apoptotic effects in several cancer cell lines. Its mechanism of action is complex and appears to be context-dependent, influenced by the estrogen receptor (ER) status of the cancer cells and the specific cellular signaling environment. The primary mechanisms identified include the modulation of the MAPK/Erk signaling pathway and the disruption of intracellular calcium homeostasis.
Data Presentation: In Vitro Effects of this compound on Cancer Cell Lines
The following table summarizes the observed effects of this compound citrate on various cancer cell lines based on available research. Direct comparative studies with uniform methodologies are limited; therefore, the data is aggregated from different sources.
| Cancer Type | Cell Line | Estrogen Receptor (ER) Status | Observed Effects | Key Findings & Citations |
| Breast Cancer | MCF-7 | ER-positive | Pro-apoptotic | Induces cell death through phosphorylation of Erk1/2.[1][2] |
| BT20 | ER-negative | Pro-apoptotic | Induces cell death via Erk1/2 phosphorylation, suggesting an ER-independent mechanism.[1] | |
| LY2 | ER-positive (Tamoxifen-resistant) | Anti-proliferative | This compound analogs show activity.[3] | |
| MDA-MB-231 | ER-negative | No significant activity | This compound analogs were inactive against this cell line.[3] | |
| Prostate Cancer | PC3 | ER status not specified | Mild cytotoxicity, increased intracellular Ca²⁺ | Induces an increase in cytosolic calcium levels.[2][4] |
| Ovarian Cancer | ER-negative cell lines | ER-negative | Potentiates chemotherapy | Enhances the anti-proliferative effect of some chemotherapeutic agents.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on cancer cell lines. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound citrate on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound citrate in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound citrate. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.[6][7][8][9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis and necrosis using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound citrate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[10][11][12][13]
Western Blotting for Erk1/2 Phosphorylation
This protocol is for detecting the activation of the MAPK/Erk pathway in response to this compound treatment.
-
Cell Lysis: Treat cells with this compound citrate for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Erk1/2 (Thr202/Tyr204) and total Erk1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15][16][17]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.
Caption: this compound-induced MAPK/Erk signaling leading to apoptosis.
Caption: this compound's effect on intracellular calcium levels.
Experimental Workflow
Caption: Workflow for analyzing this compound's anti-cancer effects.
References
- 1. Effect of estradiol and this compound citrate on Erk activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety of this compound citrate: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogs with activity in vitro and in vivo against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Ca(2+) movement in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fertility drugs and cancer: a guideline (2024) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchtweet.com [researchtweet.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating HPLC Methods for Clomiphene Citrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of clomiphene citrate. The information presented is collated from various studies and is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific needs, particularly in the context of stability testing and quality control.
Introduction
This compound citrate is a non-steroidal ovulatory stimulant widely used in the treatment of infertility. Ensuring its stability in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.[1][2] This guide will delve into various validated HPLC methods and briefly compare them with other analytical techniques.
Comparison of Validated Stability-Indicating HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Butylsilane C4 (250 mm x 4.6 mm, 5µm)[1][3] | C18 (250mm × 4.5mm, 5µm)[4] | Thermo cyano C18 (25 X 4.6 mm, 5µ)[5] | Information not available |
| Mobile Phase | Methanol:Water:Triethylamine (550:450:3 v/v/v), pH 2.5 with H3PO4[1][3] | Methanol:Acetonitrile (900:100 v/v)[4] | Acetonitrile:Phosphate Buffer (0.05 M) (60:40 v/v)[5] | Methanol:Phosphate buffer (pH 8.0) (88:12, v/v)[2] |
| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[4] | 1.0 mL/min[5] | Information not available |
| Detection Wavelength | 233 nm[1][3] | 295 nm[4] | 245 nm[5][6] | Information not available |
| Linearity Range | Information not available | 10–50 µg/mL[4][7][8] | 50-150 µg/mL[5][6] | 20, 50, and 100 µg/mL[2] |
| Correlation Coefficient (R²) | Information not available | 0.999[4][7][8] | 0.998[5][6] | > 0.95[2] |
| Precision (%RSD) | Information not available | < 2%[7] | Information not available | Information not available |
| Accuracy (% Recovery) | Information not available | 98.67-101.33%[7] | Information not available | Information not available |
Comparison with Other Analytical Techniques
While HPLC is the predominant method, other analytical techniques have been employed for the analysis of this compound citrate. The following table provides a brief comparison.
| Technique | Advantages | Disadvantages | Applicability for Stability-Indicating Assays |
| HPLC | High specificity, sensitivity, and resolution. Ability to separate isomers and degradation products.[1][9] | Higher cost and complexity compared to spectrophotometry. | Excellent. The method of choice for stability studies as it can resolve the API from its degradants.[1][6] |
| UV-Visible Spectrophotometry | Simple, rapid, and cost-effective. | Lacks specificity; cannot distinguish between the API and its degradation products or isomers.[5] | Not suitable as a standalone method for stability-indicating assays due to its inability to resolve the drug from its degradation products. |
| LC-MS | Provides structural information about degradation products, enhancing impurity profiling.[1] | High cost and complexity. | Highly suitable, especially for identifying and characterizing unknown degradation products.[1] |
Experimental Protocols
A generalized experimental workflow for the validation of a stability-indicating HPLC method for this compound citrate is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[1][2][5][6]
1. Chromatographic System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]
-
Column: A suitable reversed-phase column (e.g., C18 or C4).[1][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, with the pH adjusted to achieve optimal separation.[1][4][5]
-
Detection: UV detection at a wavelength where this compound citrate and its degradation products show significant absorbance.[1][4][5]
-
Injection Volume: Typically 20-50 µL.[1]
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound citrate reference standard is prepared in the mobile phase or a suitable solvent and then serially diluted to obtain working standard solutions of known concentrations.[1]
-
Sample Solution: For tablets, a representative number of tablets are crushed to a fine powder. A quantity of powder equivalent to a known amount of this compound citrate is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration.[1]
3. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][6] The drug substance or product is subjected to various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1M HCl) at an elevated temperature.[1][5]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1M NaOH) at an elevated temperature.[1][5]
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[5]
-
Thermal Degradation: Exposure to dry heat (e.g., 70°C).[5]
-
Photolytic Degradation: Exposure to UV light.[5]
The stressed samples are then analyzed by the developed HPLC method to check for the resolution between the this compound citrate peak and any degradation product peaks.
4. Method Validation: The developed method is validated according to ICH guidelines for parameters such as:[2][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.[2][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[2][6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels (repeatability, intermediate precision).[2][6]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[7]
Workflow for Method Validation
The following diagram illustrates the logical workflow for validating a stability-indicating HPLC method for this compound citrate.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
The stability-indicating HPLC method is an indispensable tool for the quality control of this compound citrate in pharmaceutical products. The various validated methods presented in this guide offer a range of chromatographic conditions that can be adapted to specific laboratory settings and instrumentation. While other techniques exist, HPLC provides the necessary specificity and resolution for reliable stability testing. The provided experimental protocol and workflow diagram serve as a practical guide for researchers and scientists involved in the development and validation of such analytical methods.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. gerpac.eu [gerpac.eu]
- 3. journalajocs.com [journalajocs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Stability Indicating RP-HPLC Method for this compound Citrate Estimation [wisdomlib.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Development and Validation of RP-HPLC Method for the Estimation of this compound Citrate in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 9. Inclusion Complex of this compound Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Clomiphene Disposal
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as crucial as the discoveries they enable. This document provides essential, step-by-step guidance for the proper disposal of clomiphene, a selective estrogen receptor modulator, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is paramount for maintaining a safe and regulatory-compliant research environment.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and potential harm to public health. In the United States, several key agencies oversee these regulations:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the national standards for hazardous waste management.[1] In 2019, the EPA enacted Subpart P of the RCRA, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities. A key provision of this is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion. While this compound is not currently a controlled substance, it is crucial to be aware of DEA regulations for other laboratory chemicals.
-
State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[3][4] It is imperative to consult and comply with all applicable local, state, and federal guidelines.[4]
**Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This guidance is intended to supplement, not replace, institutional and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn to avoid personal contact, including inhalation and skin contact.[4][5]
-
Gloves: Wear chemical-resistant gloves.[5]
-
Eye Protection: Use safety goggles with side-shields or a face shield.[5][6]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.[4][5]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[4][6]
2. Waste Segregation and Collection: Proper segregation of waste at the source is critical.
-
Designated Waste Container: Use a clearly labeled, sealed container for all this compound waste, including expired product, contaminated materials (e.g., gloves, absorbent pads), and empty stock containers.[4][5] The container should be in a well-ventilated area.[5]
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management: In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.[4]
-
Containment: For major spills, contain the spillage to prevent it from entering drains or water courses.[4]
-
Cleanup:
-
Dry Spills: Use dry clean-up procedures to avoid generating dust.[4] Gently sweep or vacuum the material. If sweeping, dampen the material with water to prevent it from becoming airborne.[4] The vacuum cleaner must be fitted with a HEPA filter.[4]
-
Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated waste container.[6]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
4. Disposal Pathway: The recommended and compliant disposal method for this compound is through a licensed hazardous waste management facility.
-
Incineration: The primary method for destroying pharmaceutical waste is high-temperature incineration at a permitted facility.[2][5][7] This process effectively destroys the active pharmaceutical ingredient.
-
Licensed Waste Contractor: Your institution's EHS office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for scheduling a waste pickup.
-
Puncture Containers: Before disposal, it is good practice to puncture empty containers to prevent reuse.[4]
Prohibited Disposal Methods:
-
Do Not Flush: Never dispose of this compound down the drain or in the toilet.[2][5][7] This can lead to the contamination of water supplies as estrogenic compounds can be mobile and persistent in the environment.[4]
-
Do Not Place in Regular Trash: this compound should not be disposed of in the regular municipal trash.[3]
Data on this compound Disposal Considerations
| Parameter | Guideline/Data | Source |
| Primary Disposal Method | Controlled Incineration | [2][5][7] |
| Regulatory Oversight | EPA (RCRA), State, and Local Authorities | [1] |
| Environmental Hazard | Very toxic to aquatic organisms. Potential for bioaccumulation. | [4] |
| Handling Precautions | Avoid dust formation and personal contact. Use in a well-ventilated area. | [4][5] |
| Prohibited Disposal | Do not discharge to sewer systems or household trash. | [5][7] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure they are not only compliant with all relevant regulations but are also actively contributing to a safer laboratory environment and a healthier planet. Always consult your institution's specific safety protocols and EHS office for guidance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Clomiphene
For Immediate Implementation: This document provides comprehensive guidance on the safe handling and disposal of Clomiphene, a pharmacologically active material, to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's potential reproductive hazards.
This compound Citrate is classified as a reproductive toxin and may damage fertility or the unborn child.[1][2][3][4] Occupational exposure can lead to physiological effects.[2][4] Therefore, stringent safety measures must be in place to minimize any risk of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, face, hands, and body.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required depending on the scale of work.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Gloves must be inspected before use and changed regularly. | Prevents skin contact and absorption. |
| Body Protection | A lab coat, and for larger quantities or when generating dust, fire/flame resistant and impervious clothing is recommended.[1] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | For operations that may generate dust, a full-face respirator with an appropriate particle filter is necessary if exposure limits are exceeded.[1] In well-ventilated areas for small-scale work, it may not be required, but a risk assessment is crucial. | Prevents inhalation of the hazardous substance. |
Step-by-Step Handling and Disposal Workflow
The following diagram outlines the critical steps for safely handling and disposing of this compound in a laboratory setting.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area. For laboratory-scale operations, using a fume hood or a ventilated enclosure is highly recommended, especially for procedures that could generate dust like weighing or particle sizing.[4][5]
Safe Handling Practices:
-
Obtain and thoroughly read all safety instructions before use.[1][2][3][4][6]
-
Avoid all personal contact, including inhalation.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands thoroughly after handling and before leaving the laboratory.[1][5]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][3][4]
Spill Management:
-
In case of a spill, evacuate the area.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] A vacuum cleaner must be fitted with a HEPA filter.[5]
-
Prevent the spilled material from entering drains or waterways.[5][7]
Waste Disposal:
-
This compound waste is considered hazardous and must be disposed of according to local, regional, and national regulations.[8]
-
The primary methods for disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems.[1]
-
Contaminated packaging should also be treated as hazardous waste.[8]
Emergency Procedures: Immediate Actions
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
If exposed or concerned, it is crucial to get medical advice or attention.[1][2][3][4][6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pharmasd.com [pharmasd.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mpbio.com [mpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
